1-(Piperidin-4-YL)propan-2-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-2-4-9-5-3-8/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQBJLLYEHMIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCNCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-(Piperidin-4-YL)propan-2-OL
An In-depth Technical Guide to the
Abstract
1-(Piperidin-4-yl)propan-2-ol is a pivotal heterocyclic building block in modern medicinal chemistry. The piperidine moiety is a recurring motif in a multitude of pharmacologically active compounds, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for interacting with biological targets.[1][2][3][4] This guide, intended for researchers and drug development professionals, provides a detailed, field-proven methodology for the synthesis of this compound. We will dissect a robust and efficient two-step synthetic pathway commencing from a commercially available pyridine precursor. The narrative emphasizes the causality behind experimental choices, from reagent selection to reaction conditions, ensuring a self-validating and reproducible protocol. The core synthesis involves the chemoselective reduction of a ketone followed by the catalytic hydrogenation of the aromatic pyridine ring. Alternative strategies will be briefly discussed to provide a comprehensive overview of the synthetic landscape.
Retrosynthetic Analysis
A logical approach to the synthesis of this compound involves a retrosynthetic analysis that simplifies the target molecule into readily available starting materials. The primary disconnection occurs at the piperidine ring, identifying a pyridine ring as a stable and common precursor that can be reduced in a later step. This leads to the key intermediate, 4-(2'-hydroxypropyl)-pyridine. This intermediate, in turn, can be derived from the reduction of its corresponding ketone, 4-(2'-oxopropyl)-pyridine, a transformation that is typically high-yielding and straightforward.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of 4-(2'-Hydroxypropyl)-pyridine via Ketone Reduction
The initial stage of the synthesis focuses on the creation of the secondary alcohol moiety. This is achieved through the reduction of the ketone group in 4-(2'-oxopropyl)-pyridine.
Principle and Rationale
The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For this step, sodium borohydride (NaBH₄) is the reagent of choice.[5]
-
Expertise & Experience: Sodium borohydride is a mild and selective reducing agent. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is chemoselective for aldehydes and ketones and will not reduce the aromatic pyridine ring.[6] This selectivity is crucial as it allows for the targeted reduction of the ketone without affecting the core heterocyclic structure, thus avoiding the need for protection-deprotection steps. The reaction is typically performed in a protic solvent like methanol or ethanol, which not only dissolves the reactants but also serves as the proton source to quench the intermediate alkoxide, forming the final alcohol.[5]
-
Trustworthiness: The protocol's reliability stems from the well-understood mechanism and the predictable outcome of the borohydride reduction. The reaction is generally clean, proceeds to completion at or below room temperature, and the workup procedure is straightforward, involving the removal of inorganic borate salts.
Workflow for Ketone Reduction
Caption: Experimental workflow for the synthesis of 4-(2'-Hydroxypropyl)-pyridine.
Detailed Experimental Protocol
-
Reaction Setup: To a stirred solution of 4-(2'-oxopropyl)-pyridine (13.7 g, 0.1 mol) in methanol (135 ml) in a round-bottom flask, add sodium borohydride (3.0 g, 0.08 mol) portion-wise over 15 minutes, maintaining the temperature below 30°C with an ice bath if necessary.[5]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture to dryness under reduced pressure (in vacuo).[5]
-
Extraction: Distribute the resulting residue between ethyl acetate (150 ml) and a minimal amount of water sufficient to dissolve the inorganic salts.[5]
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield 4-(2'-hydroxypropyl)-pyridine as a colorless oil.[5] The product is often of sufficient purity to be used directly in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | 4-(2'-oxopropyl)-pyridine | [5] |
| Reagent | Sodium Borohydride (NaBH₄) | [5] |
| Solvent | Methanol | [5] |
| Typical Yield | >95% (crude) | [5] |
| Appearance | Colorless Oil | [5] |
Part 2: via Catalytic Hydrogenation
The final step of the synthesis involves the saturation of the pyridine ring to form the desired piperidine structure. This is accomplished via heterogeneous catalytic hydrogenation.
Principle and Rationale
Catalytic hydrogenation is the most common and effective method for the reduction of pyridine rings to piperidines.[7]
-
Expertise & Experience: The choice of catalyst is critical for the success of this reaction. Adam's catalyst (Platinum(IV) oxide, PtO₂) is a highly effective and widely cited catalyst for this transformation.[5] Upon introduction to the hydrogen atmosphere, PtO₂ is reduced in situ to finely dispersed platinum metal, which is the active catalyst. The reaction is typically conducted in an acidic medium, such as acetic acid. The acid protonates the pyridine nitrogen, which activates the ring towards reduction and helps prevent catalyst poisoning.[5] The progress of the reaction is monitored by measuring the uptake of hydrogen gas; theoretically, 3 molar equivalents of H₂ are required to fully reduce the pyridine ring.
-
Trustworthiness: This is a standard, well-documented procedure in heterocyclic chemistry.[8] The use of a Parr hydrogenator or a similar apparatus allows for safe operation at elevated hydrogen pressures, which facilitates the reaction. The completion of the reaction is clearly marked by the cessation of hydrogen uptake, providing a reliable endpoint.
Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for the catalytic hydrogenation to the final product.
Detailed Experimental Protocol
-
Reaction Setup: Dissolve the crude 4-(2'-hydroxypropyl)-pyridine (approx. 0.1 mol) in glacial acetic acid (100 ml) in a suitable pressure vessel.[5]
-
Catalyst Addition: Add Adam's catalyst (1.0 g) to the solution.[5]
-
Hydrogenation: Seal the vessel and place it on a Parr hydrogenation apparatus. Purge the vessel with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen to approximately 50 psi and begin shaking or vigorous stirring.
-
Monitoring: The reaction is exothermic. Monitor the pressure and temperature. The reaction is complete when the uptake of hydrogen ceases (typically after 3-6 hours).
-
Workup: Carefully vent the reaction vessel and purge with nitrogen.
-
Isolation: Remove the catalyst by vacuum filtration through a pad of Celite, washing the pad with a small amount of methanol. Concentrate the filtrate under reduced pressure to yield the crude this compound, typically as an acetate salt.[5] Further purification can be achieved by basification followed by extraction or by recrystallization/chromatography if necessary.
| Parameter | Value | Reference |
| Starting Material | 4-(2'-Hydroxypropyl)-pyridine | [5] |
| Catalyst | Adam's Catalyst (PtO₂) | [5] |
| Solvent | Acetic Acid | [5] |
| Hydrogen Equivalents | 3 | [5] |
| Product | This compound | [9] |
Part 3: Characterization of the Final Product
Unambiguous confirmation of the final product's identity and purity is essential. A combination of spectroscopic methods is employed for this purpose.[10]
-
¹H NMR Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the aromatic proton signals of the pyridine ring (typically δ 7.0-8.5 ppm) and the appearance of aliphatic proton signals corresponding to the piperidine ring (typically δ 1.2-3.0 ppm).[11] Key signals to identify include the CH-OH proton of the side chain, the piperidine N-H proton (which may be broad and exchangeable), and the various CH and CH₂ groups of the ring.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon spectrum will confirm the conversion. Aromatic carbon signals (δ 120-150 ppm) from the pyridine precursor will be replaced by aliphatic carbon signals (δ 25-50 ppm) for the saturated piperidine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a protonated molecular ion [M+H]⁺ corresponding to the molecular weight of the product (C₈H₁₇NO, MW: 143.23 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic broad peaks for the O-H and N-H stretches (around 3300 cm⁻¹) and C-H stretches for the sp³ hybridized carbons (below 3000 cm⁻¹).[12]
Alternative Synthetic Strategies
While the hydrogenation route is highly effective, other strategies can be employed, demonstrating the flexibility of synthetic chemistry.
-
Grignard Reaction: An alternative approach involves a Grignard reaction. For instance, N-protected piperidin-4-carboxaldehyde could be treated with methylmagnesium bromide to form the secondary alcohol. This requires additional protection and deprotection steps for the piperidine nitrogen.[13][14] Another Grignard route could involve the reaction of a piperidin-4-yl Grignard reagent with propylene oxide, though regioselectivity can be a challenge.[15][16]
-
Reductive Amination: A convergent approach could involve the reductive amination of 1-(oxan-4-yl)propan-2-one with an ammonia source.[17] This method builds the piperidine ring directly but may require careful optimization to control over-alkylation and achieve good yields.[18][19]
Conclusion
The synthesis of this compound is efficiently and reliably achieved through a two-step sequence involving the sodium borohydride reduction of 4-(2'-oxopropyl)-pyridine, followed by the catalytic hydrogenation of the resulting 4-(2'-hydroxypropyl)-pyridine intermediate. This guide provides a detailed, scientifically-grounded protocol that is robust, scalable, and relies on well-established chemical transformations. The described methodology delivers the target compound in high yield, ready for its application as a critical building block in the development of novel therapeutic agents.
References
- PrepChem. Synthesis of 4-(2'-hydroxypropyl)-pyridine.
- Cui, L., Li, C., & Zhang, L. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Department of Chemistry and Biochemistry, University of California Santa Barbara.
- ChemBK. 1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol.
- Chemchart. 2-(Piperidin-4-yl)propan-2-ol (22990-34-7).
- Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- The Royal Society of Chemistry. Supporting Information.
- PubChemLite. 2-methyl-1-(piperidin-4-yl)propan-2-ol.
- ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Publications.
- Google Patents. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
- ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Publications.
- Wikipedia. Grignard reagent.
- Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
- ChemistryViews. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- ResearchGate. Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a...
- MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- ResearchGate. Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N -Alkylated Amines.
- Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- ResearchGate. Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents.
- Scilit. The Grignard Reaction of Propylene Oxide.
- Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- Reddit. Propylene Oxide with Alkyne : r/chemhelp.
- PubMed Central. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- YouTube. 12.4 Grignard Reagents | Organic Chemistry.
- MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives.
- PubChem. 1-(4-Methylpiperidin-2-yl)propan-2-ol.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 4. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chiralen.com [chiralen.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scilit.com [scilit.com]
- 16. reddit.com [reddit.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
Introduction: The Structural Elucidation of a Versatile Piperidine Derivative
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Piperidin-4-YL)propan-2-OL
This compound is a bifunctional organic molecule featuring a central piperidine ring, a common scaffold in medicinal chemistry, and a propan-2-ol side chain.[1] The piperidine moiety is a saturated heterocycle present in numerous pharmaceuticals and natural products, valued for its ability to impart desirable pharmacokinetic properties.[2] The secondary alcohol group provides a site for hydrogen bonding and further chemical modification. Accurate structural confirmation and purity assessment of such molecules are critical in research and drug development.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O will cause the exchange of labile O-H and N-H protons, leading to their disappearance from the spectrum.[3] For initial analysis, CDCl₃ is often preferred.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 (adjust for sample concentration)
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak.
Based on the structure and data from analogous compounds like piperidine and propan-2-ol, the following signals are predicted.[4][5]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Rationale |
| ~3.70 - 3.85 | m | 1H | H-g (CH-OH) | The proton on the carbon bearing the electronegative oxygen is significantly deshielded. |
| ~2.95 - 3.10 | m | 2H | H-a (axial/eq) | Protons on carbons adjacent to the nitrogen atom are deshielded. |
| ~2.50 - 2.65 | m | 2H | H-b (axial/eq) | Protons on carbons adjacent to the nitrogen atom, typically upfield from H-a. |
| ~1.60 - 1.75 | m | 2H | H-c (axial/eq) | Piperidine ring protons, further from the nitrogen. |
| ~1.40 - 1.55 | m | 1H | H-e (CH) | Methine proton on the piperidine ring at the point of substitution. |
| ~1.20 - 1.35 | m | 2H | H-d (axial/eq) | Piperidine ring protons, further from the nitrogen. |
| ~1.15 | d | 3H | H-h (CH₃) | Methyl group protons, split by the neighboring H-g proton. |
| Variable | br s | 2H | O-H, N-H | Labile protons; signal is often broad and its position is concentration/solvent dependent. Will exchange with D₂O. |
Note: Multiplicity (m = multiplet, d = doublet, br s = broad singlet) and chemical shifts are estimates and can vary based on solvent and experimental conditions.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Broadband proton decoupling is typically used to simplify the spectrum, yielding a single peak for each distinct carbon.
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (~20-50 mg).
-
Instrument Setup: Acquire on a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Technique: Broadband proton-decoupled.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
DEPT-135 (Optional but Recommended): Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This powerful technique helps differentiate carbon types: CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons are absent.[6]
The molecule has 7 unique carbon environments. Predictions are based on established chemical shift ranges for alcohols and piperidines.[5][7][8]
| Predicted Shift (δ, ppm) | Carbon Type (from DEPT-135) | Assignment (Carbon) | Rationale |
| ~68.5 | CH (+) | C-g (CH-OH) | Carbon attached to the hydroxyl group is significantly downfield. |
| ~46.0 | CH₂ (-) | C-a | Carbons adjacent to the nitrogen atom. |
| ~44.5 | CH₂ (-) | C-f | Methylene carbon of the propanol side chain. |
| ~35.0 | CH (+) | C-e | Methine carbon of the piperidine ring. |
| ~32.0 | CH₂ (-) | C-c, C-d | Piperidine ring carbons. Due to symmetry, C-c and C-d may be equivalent or have very similar shifts. |
| ~24.0 | CH₃ (+) | C-h | Methyl carbon of the propanol side chain. |
Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for rapidly identifying the presence of key functional groups.
-
Sample Preparation: Place a small amount of the neat solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of major absorption bands.
The IR spectrum is expected to show characteristic bands for the O-H, N-H, C-H, and C-O bonds.[9][10]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (H-bonded) |
| 3350 - 3250 | Medium, Broad | N-H Stretch | Secondary Amine |
| 2950 - 2850 | Strong | C-H Stretch | Aliphatic (sp³ C-H) |
| 1150 - 1050 | Medium-Strong | C-O Stretch | Secondary Alcohol |
Part 3: Mass Spectrometry (MS) – Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one, typically yielding the protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3-4 kV
-
Scan Range: m/z 50 - 500
-
-
Data Analysis: Identify the m/z (mass-to-charge ratio) of the molecular ion and major fragment ions.
-
Molecular Formula: C₉H₁₉NO
-
Exact Mass: 157.1467
-
Predicted Molecular Ion: The base peak is expected to be the protonated molecule, [M+H]⁺ at m/z 158.1540 .
The fragmentation pattern provides structural validation. Key fragmentations for piperidine alkaloids and alcohols often involve cleavage alpha to the heteroatom (nitrogen or oxygen) or loss of small neutral molecules.[11][12]
| m/z (Predicted) | Proposed Fragment Structure | Loss | Rationale |
| 158.15 | [C₉H₂₀NO]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 140.14 | [C₉H₁₈N]⁺ | H₂O | Loss of water from the protonated alcohol. |
| 114.13 | [C₆H₁₄N]⁺ | C₃H₆O | Cleavage of the C-C bond between the piperidine ring and the side chain. |
| 84.08 | [C₅H₁₀N]⁺ | C₄H₁₀O | Fragmentation within the side chain and subsequent ring opening/rearrangement. |
Part 4: Integrated Structural Elucidation
Confirming the structure of this compound requires a synergistic interpretation of all spectroscopic data. No single technique provides the complete picture, but together they offer unambiguous proof of structure.
The process is self-validating:
-
MS provides the molecular formula (C₉H₁₉NO).
-
IR confirms the presence of the key functional groups: an alcohol (-OH) and a secondary amine (-NH).
-
¹³C NMR shows 7 distinct carbon environments, consistent with the proposed structure. DEPT-135 confirms the number of CH, CH₂, and CH₃ groups.
-
¹H NMR reveals the connectivity. The characteristic upfield doublet for the methyl group (H-h), the deshielded methine proton next to the hydroxyl group (H-g), and the pattern of signals for the piperidine ring protons all fit together to build the final structure.
This integrated approach ensures a trustworthy and definitive characterization of this compound, essential for its application in further research and development.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863).
- Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data.
- PubChem. (n.d.). 2-methyl-1-(piperidin-4-yl)propan-2-ol.
- Pandiarajan, K., & Hasan, M. U. (1983). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 21(7), 473-477.
- Doc Brown's Chemistry. (n.d.). Index of 13C (carbon-13) NMR spectra.
- PubChem. (n.d.). 1-(Propan-2-yl)piperidin-4-amine.
- PubChem. (n.d.). 2-Methyl-1-(piperidin-4-yl)propan-1-ol.
- University of Regensburg. (n.d.). 13C NMR of 1-Propanol.
- PubChem. (n.d.). 1-(1-Piperidinyl)-1-propanone.
- Ali, M. M., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(32), 20565–20576.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of propan-2-ol.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol.
- Arulraj, R., & Krishnan, G. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol.
- Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 22(14), 7486.
- Rehman, A., et al. (2018). Synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. Tropical Journal of Pharmaceutical Research, 17(6), 1145.
- de Souza, M. V. N., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6b).
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol.
- Purdue University. (1993). Infrared Spectroscopy Teachers' Guide.
- PubChem. (n.d.). Piperidine-1-propanol.
- University of Calgary. (n.d.). Sample IR spectra.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 9. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. scielo.br [scielo.br]
1H NMR and 13C NMR of 1-(Piperidin-4-YL)propan-2-OL
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(Piperidin-4-YL)propan-2-OL
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in pharmaceutical and chemical research. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted heterocyclic alcohol of interest in drug development. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple spectral prediction to explain the causal relationships behind chemical shifts, coupling constants, and advanced spectral features. We will detail field-proven experimental protocols, the logic behind their selection, and the application of advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) to ensure unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of NMR principles for the confident characterization of complex small molecules.
Molecular Structure and Spectroscopic Blueprint
The foundational step in any NMR analysis is a thorough examination of the molecule's topology to identify unique atomic environments. This compound possesses a plane of symmetry through the N1-C4 axis of the piperidine ring if the ring adopts a perfect chair conformation and rotation around the C4-C7 bond is rapid. However, the presence of a chiral center at C8 introduces magnetic non-equivalence for otherwise symmetric positions.
The systematic numbering convention used throughout this guide is presented below.
Figure 1: Structure and numbering of this compound.
Unique Nuclei Prediction:
-
¹³C NMR: Due to symmetry, we anticipate 6 unique carbon signals: C2/C6, C3/C5, C4, C7, C8, and C9.
-
¹H NMR: We predict 8 distinct proton signals: H-N1, H-O, H-2/H-6 (axial and equatorial may be distinct), H-3/H-5 (axial and equatorial may be distinct), H-4, H-7a/H-7b (diastereotopic), H-8, and H-9.
Experimental Protocols for NMR Analysis
The integrity of NMR data is critically dependent on meticulous sample preparation and standardized acquisition parameters. The protocols described below are designed to be self-validating systems for generating high-quality, reproducible data.
Protocol: Sample Preparation
The choice of solvent is paramount, as it must fully dissolve the analyte without interfering with its signals. This compound contains both amine and alcohol functionalities, making it polar. Deuterated chloroform (CDCl₃) is a common starting point, but deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for minimizing peak broadening of exchangeable N-H and O-H protons.[1][2]
Methodology:
-
Analyte Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-25 mg for ¹³C NMR.[3][4]
-
Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The use of high-purity solvents is crucial to avoid interfering impurity signals.[5][6][7]
-
Dissolution: Transfer the analyte to a clean, dry vial. Add the deuterated solvent and gently vortex until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring a sample height of 40-50 mm.[4][8]
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the 0.0 ppm reference.
Protocol: Data Acquisition Workflow
This workflow outlines the logical sequence of experiments performed on a standard 400 MHz spectrometer to achieve full structural characterization.
Figure 2: Logical workflow for NMR structural elucidation.
¹H NMR Spectral Analysis: A Proton-by-Proton Narrative
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
Predicted Spectrum and Signal Assignments
The electronegativity of the nitrogen and oxygen atoms creates distinct downfield shifts for adjacent protons.
-
Piperidine Ring Protons (H-2/H-6 & H-3/H-5): Protons on carbons adjacent to the nitrogen (H-2/H-6) are deshielded and expected to appear around 2.6-3.1 ppm .[9][10] Protons further away (H-3/H-5) will be more upfield, likely in the 1.4-1.8 ppm region. Due to the chair conformation, distinct axial and equatorial signals may be observed, leading to complex multiplets.
-
Methine Proton (H-4): This proton is attached to the carbon linking the two fragments of the molecule and is expected around 1.5-2.0 ppm . Its multiplicity will be complex due to coupling with H-3, H-5, and H-7 protons.
-
Side-Chain Methylene Protons (H-7): These protons are adjacent to the piperidine ring and one bond away from a chiral center (C8). This makes them diastereotopic, meaning they are chemically non-equivalent and will likely appear as two separate signals, each a doublet of doublets. They are expected in the 1.2-1.6 ppm range.
-
Side-Chain Methine Proton (H-8): This proton is attached to the carbon bearing the hydroxyl group. The electronegative oxygen will shift this signal significantly downfield to 3.7-4.1 ppm .[11] It will be split by the H-7 and H-9 protons, resulting in a multiplet.
-
Methyl Protons (H-9): The methyl group protons are coupled to a single proton (H-8) and will therefore appear as a clean doublet around 1.1-1.2 ppm .[11][12]
-
Exchangeable Protons (N-H & O-H): The N-H proton of the piperidine and the O-H proton of the alcohol are labile. They typically appear as broad singlets whose chemical shifts are highly dependent on concentration, solvent, and temperature.[2][13] Expected ranges are 1.5-2.5 ppm for N-H and 2.0-4.0 ppm for O-H. A key confirmatory experiment is to add a drop of D₂O to the NMR tube; the N-H and O-H signals will disappear as the protons exchange with deuterium.[12]
Summary of Predicted ¹H NMR Data
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Integration | Key Correlations (COSY) |
| H-9 | 1.1 - 1.2 | Doublet (d) | 3H | H-8 |
| H-7 | 1.2 - 1.6 | Multiplet (m) | 2H | H-4, H-8 |
| H-3/H-5 | 1.4 - 1.8 | Multiplet (m) | 4H | H-2/H-6, H-4 |
| H-4 | 1.5 - 2.0 | Multiplet (m) | 1H | H-3/H-5, H-7 |
| N-H | 1.5 - 2.5 | Broad Singlet (br s) | 1H | None (exchangeable) |
| O-H | 2.0 - 4.0 | Broad Singlet (br s) | 1H | None (exchangeable) |
| H-2/H-6 | 2.6 - 3.1 | Multiplet (m) | 4H | H-3/H-5 |
| H-8 | 3.7 - 4.1 | Multiplet (m) | 1H | H-7, H-9 |
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum, particularly when combined with DEPT experiments, provides an unambiguous count of unique carbons and identifies their type (CH₃, CH₂, CH, or C).
Predicted Spectrum and DEPT Analysis
The causality behind ¹³C chemical shifts is driven by hybridization and the electronic environment. Carbons bonded to electronegative atoms (N, O) are deshielded and appear at higher chemical shifts (downfield).[14][15]
-
C9 (CH₃): This methyl carbon is in a typical aliphatic region, expected around ~24 ppm . It will appear as a positive signal in a DEPT-135 spectrum.
-
C3/C5 (CH₂): These equivalent methylene carbons of the piperidine ring are expected at ~27 ppm .[9][16] They will show as negative (inverted) signals in the DEPT-135 spectrum.
-
C4 (CH): This methine carbon is substituted and should appear around ~35-40 ppm . It will be a positive signal in both DEPT-135 and DEPT-90 spectra.
-
C7 (CH₂): This methylene carbon, part of the side chain, is expected around ~44 ppm . It will be a negative signal in the DEPT-135 spectrum.
-
C2/C6 (CH₂): These methylene carbons are adjacent to the nitrogen atom, which deshields them significantly to ~47 ppm .[9][16] They will appear as negative signals in the DEPT-135 spectrum.
-
C8 (CH): This methine carbon is bonded to the hydroxyl group, causing a strong downfield shift to ~67 ppm .[14] It will be a positive signal in both DEPT-135 and DEPT-90 spectra.
The power of the DEPT (Distortionless Enhancement by Polarization Transfer) technique lies in its ability to differentiate carbon types based on the number of attached protons.[17][18][19] A standard broadband-decoupled ¹³C spectrum shows all carbon signals, while DEPT-90 displays only CH signals, and DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[20][21] This combination allows for definitive assignment.
Summary of Predicted ¹³C NMR and DEPT Data
| Carbon Label | Carbon Type | Predicted δ (ppm) | DEPT-135 Phase | DEPT-90 Signal |
| C9 | CH₃ | ~24 | Positive | Absent |
| C3/C5 | CH₂ | ~27 | Negative | Absent |
| C4 | CH | ~35-40 | Positive | Present |
| C7 | CH₂ | ~44 | Negative | Absent |
| C2/C6 | CH₂ | ~47 | Negative | Absent |
| C8 | CH | ~67 | Positive | Present |
Advanced Structural Verification with 2D NMR
While 1D NMR provides a wealth of information, 2D NMR techniques like COSY and HSQC offer definitive confirmation by revealing through-bond correlations.[22][23][24][25]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. For example, a cross-peak between the signals at ~1.15 ppm (H-9) and ~3.9 ppm (H-8) would confirm their connectivity.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton directly to the carbon it is attached to.[26] It removes all ambiguity in assigning proton signals to their respective carbons.
Figure 3: Key expected COSY (solid green) and HSQC (dashed yellow) correlations.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a multi-faceted NMR approach. Through a systematic workflow involving ¹H, ¹³C, and DEPT spectroscopy, every proton and carbon environment can be confidently assigned. The analysis relies not just on predicting chemical shifts but on understanding the underlying physical principles of shielding, deshielding, spin-spin coupling, and the unique behavior of exchangeable protons. For drug development professionals, this level of rigorous, verifiable characterization is non-negotiable, ensuring the identity and purity of key molecular entities. The application of 2D techniques further solidifies these assignments, providing a complete and trustworthy spectroscopic signature for this compound.
References
- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
- Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]
- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
- Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. [Link]
- Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. [Link]
- ResearchGate. (2021).
- Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]
- Wikipedia. Piperidine. [Link]
- Emwas, A. H., et al. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology. [Link]
- YouTube. (2020, December 3).
- Royal Society of Chemistry. (2021). Chapter 8: NMR Approaches for Probing the Polar Metabolome. [Link]
- ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. [Link]
- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- ResearchGate. (2018). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. [Link]
- PubMed. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. [Link]
- Organomation.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. [Link]
- University of Missouri-St. Louis.
- YouTube. (2022, December 21). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. [Link]
- YouTube. (2022, December 14). Identification of proton environments and Low Resolution HNMR of isomers propan-1-ol & propan-2-ol. [Link]
- Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]
- JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
- SpectraBase. Piperidine. [Link]
- University of Calgary. 13C NMR of 1-Propanol. [Link]
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
- Organic Chemistry D
- DTIC. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. [Link]
- ResearchGate. (2021). List of the proton chemical shifts (ppm)
- Chegg. Consider the ¹³C NMR spectrum of propan-2-ol. [Link]
- YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. [Link]
- Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
- Alfa Chemistry. References for NMR Chemical Shifts of Common Solvent Impurities. [Link]
- Royal Society of Chemistry. (2018).
- Pandiarajan, K., et al. (1983). ¹³C and ¹H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry. [Link]
- PubMed. (2014).
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Michigan State University.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
- Grealis, R. J., & Taygerly, J. P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. organomation.com [organomation.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 19. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 20. fiveable.me [fiveable.me]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 24. anuchem.weebly.com [anuchem.weebly.com]
- 25. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 26. omicsonline.org [omicsonline.org]
The Piperidine Propanol Scaffold: A Technical Guide to a Privileged Core in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide delves into the synthesis, known biological activities of its derivatives, and the therapeutic potential of the 1-(Piperidin-4-YL)propan-2-OL scaffold. While direct biological data for this specific molecule is limited in publicly accessible literature, its structural motif is a recurring and critical component in a diverse range of biologically active compounds. This document will, therefore, focus on the established pharmacology of its close analogs and derivatives to provide a comprehensive understanding of its potential as a privileged core in medicinal chemistry.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring is a ubiquitous heterocyclic scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1][2] Its prevalence stems from its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to act as both a hydrogen bond donor and acceptor.[2] These characteristics enhance the "druggability" of molecules by improving their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and often reducing toxicity.[2] The this compound core combines this privileged heterocycle with a propanol side chain, offering multiple points for chemical modification and interaction with biological targets.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be achieved through established synthetic routes. A common approach involves the use of a protected piperidine precursor, such as a 4-piperidine carboxylate with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen.
A general synthetic pathway is outlined below:
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of 2-(4-piperidyl)-2-propanol Hydrochloride (a closely related analog) [3]
-
Boc Protection: 4-Piperidine formate is reacted with Boc anhydride under basic conditions (e.g., triethylamine) to yield the N-Boc protected intermediate.
-
Alkylation of the Ester Group: The intermediate from step 1 is subjected to an alkylation reaction using a methyl Grignard reagent (e.g., methyl magnesium chloride or methyl magnesium bromide) to form the 2-propanol structure.
-
Boc Deprotection: The Boc protecting group is removed via acidolysis to yield 2-(4-piperidyl)-2-propanol hydrochloride.
-
Free Base Formation (Optional): The hydrochloride salt can be neutralized by adjusting the pH to 11-12 with a base to obtain the free base, 2-(4-piperidyl)-2-propanol.
Biological Activities of this compound Derivatives
The true potential of the this compound scaffold is illuminated by the diverse biological activities exhibited by its derivatives. These activities span anti-inflammatory, antimicrobial, and analgesic properties, highlighting the versatility of this core structure.
Anti-inflammatory Activity: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases.[4][5] Several derivatives incorporating a piperidine moiety have been identified as potent NLRP3 inflammasome inhibitors.
A notable example involves the chemical modulation of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold.[6] In a study, derivatives were synthesized and evaluated for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages.[6]
Caption: Proposed mechanism of NLRP3 inflammasome inhibition by piperidine derivatives.
Key Findings from Derivative Studies:
-
Compounds with a 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one moiety conjugated with a 2-chlorophenylacetamide through a C1-C3 spacer demonstrated the ability to prevent pyroptotic cell death and decrease IL-1β production.[7]
-
Specifically, compounds 9 , 13 , and 18 from one study showed concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, identifying them as promising NLRP3 inhibitors.[6]
Quantitative Data for Selected NLRP3 Inhibitor Derivatives:
| Compound | Maximal Inhibition of Pyroptosis |
| 6 | 40-60% |
| 9 | 40-60% |
| 13 | 40-60% |
| 18 | 40-60% |
| Data from a study on human macrophages showing concentration-dependent inhibition.[7] |
Antimicrobial and Antifungal Activities
The piperidine scaffold is a common feature in compounds with antimicrobial and antifungal properties.[8][9][10] Derivatives of piperidin-4-one, a close structural relative, have shown significant activity against various bacterial and fungal strains.[8]
Experimental Protocol: Disc Diffusion Method for Antimicrobial Screening [9]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Test Compounds: Sterile filter paper discs impregnated with known concentrations of the synthesized piperidine derivatives are placed on the agar surface.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured.
Key Findings from Derivative Studies:
-
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited good antibacterial activity compared to the standard drug ampicillin.[8]
-
The same study found that the thiosemicarbazone derivatives also showed significant antifungal activity.[8]
-
Substituted piperidines bearing an adamantane fragment have demonstrated in vitro antimicrobial and antifungal activity against strains such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Cryptococcus neoformans.[11]
-
Derivatives of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole have shown good to moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria and various fungal species.[12]
Analgesic Activity
The piperidine ring is a core component of many potent analgesics, including the fentanyl family of opioids.[13] Esters of 1-methyl-4-piperidinol have been extensively studied for their analgesic properties.[14][15][16]
Key Findings from Derivative Studies:
-
Substituted benzoic acid esters of 1-methyl-4-piperidinol displayed analgesic activity in the morphine-codeine range when tested using the mouse hot-plate method.[15]
-
Quantitative structure-activity relationship (QSAR) studies revealed that lipophilicity and the hydrogen-bond accepting ability of substituents on the aromatic ring enhanced analgesic potency.[15]
-
The 3,4-dimethoxybenzoate ester of 1-methyl-4-piperidinol was found to be nearly twice as active as codeine in the mouse hot-plate assay.[14]
-
Derivatives of 4-piperidinopiperidine (PP) and 4-aminomethylpiperidine (AMP) have shown significant analgesic potential, with some derivatives exhibiting more potent and longer-lasting effects than the standard, pethidine.[17]
Proposed Experimental Workflow for Biological Characterization of this compound
Given the diverse activities of its derivatives, a systematic biological evaluation of the core molecule, this compound, is warranted. The following workflow outlines a potential screening cascade.
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The extensive body of research on its derivatives strongly suggests that this core structure can be chemically modified to target a wide range of biological pathways with high specificity and potency. Future research should focus on the systematic biological evaluation of the core molecule itself to establish its intrinsic activity profile. Subsequently, a focused medicinal chemistry effort, guided by the structure-activity relationships of its known active derivatives, could lead to the discovery of new drug candidates with improved efficacy and safety profiles for the treatment of inflammatory diseases, infectious diseases, and pain.
References
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (URL not provided in search results)
- Waters, J. A. (1978). Aromatic esters of nonquaternary carbon-4 piperidinols as analgesics. Journal of Medicinal Chemistry, 21(7), 628–633. [Link]
- Cheng, C. Y., Brochmann-Hanssen, E., & Waters, J. A. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145–152. [Link]
- Discovery of Novel 2-(piperidin-4-yl)
- Waters, J. A. (1977). Heterocyclic and piperonylic acid esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 20(11), 1496–1499. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor.
- Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
- Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments.
- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]
- Antimicrobial and antioxidant activities of piperidine deriv
- Synthesis, stereochemistry and analgesic activities of diastereoisomeric esters of 3-allyl-4-phenyl-4-piperidinol.
- Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis. PubMed. [Link]
- Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]
- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
- Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. PubMed. [Link]
- Synthesis of fentanyl analogs.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (URL not provided in search results)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL not provided in search results)
- Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (URL not provided in search results)
- Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
- Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflamm
- Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. PubMed Central. [Link]
- Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. PubMed. [Link]
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. NIH. [Link]
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
- Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]
- 4. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. academicjournals.org [academicjournals.org]
- 11. Item - Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 14. Aromatic esters of nonquaternary carbon-4 piperidinols as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heterocyclic and piperonylic acid esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
A Technical Guide to 1-(Piperidin-4-YL)propan-2-OL Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Introduction: The Versatile 1-(Piperidin-4-YL)propan-2-OL Scaffold
The this compound scaffold represents a privileged structural motif in medicinal chemistry, combining the conformational rigidity and synthetic tractability of the piperidine ring with a flexible propanol linker. This unique combination allows for the precise spatial orientation of various substituents, enabling interactions with a wide range of biological targets. The inherent chirality of the propan-2-ol moiety further expands the chemical space, offering opportunities for developing stereoselective therapeutics.
This technical guide provides an in-depth exploration of this compound analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing these compounds, dissect their structure-activity relationships (SAR), detail essential pharmacological evaluation protocols, and discuss their potential therapeutic applications, with a particular focus on their activity at central nervous system (CNS) targets.
Synthetic Strategies: Accessing the Core Scaffold and its Analogs
The synthesis of this compound analogs can be approached through several convergent and divergent strategies. The choice of synthetic route is often dictated by the desired substitution pattern on the piperidine nitrogen and the aromatic/heteroaromatic moieties.
A common and versatile approach involves the initial construction of a suitably protected 4-substituted piperidine precursor, followed by the elaboration of the propan-2-ol side chain. Key intermediates often include 4-formylpiperidine or 4-acetylpiperidine derivatives.
General Synthetic Workflow
Figure 1: A generalized synthetic workflow for the preparation of this compound analogs.
Detailed Experimental Protocol: Synthesis of 1-(1-Benzylpiperidin-4-yl)propan-2-ol
This protocol outlines a representative synthesis of a key analog.
Step 1: N-Benzylation of Piperidin-4-one
-
To a solution of piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base such as triethylamine or diisopropylethylamine (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzylpiperidin-4-one.
Step 2: Wittig-Horner-Emmons Reaction
-
To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-benzylpiperidin-4-one (1 equivalent) in THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.
Step 3: Reduction of the Ester and Double Bond
-
To a solution of ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (1 equivalent) in anhydrous THF, add lithium aluminum hydride (LiAlH4) (2 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension through Celite and wash the filter cake with THF.
-
Concentrate the filtrate to obtain the crude 2-(1-benzylpiperidin-4-yl)ethanol.
Step 4: Oxidation to the Aldehyde
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C, add dimethyl sulfoxide (DMSO) (3 equivalents) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 2-(1-benzylpiperidin-4-yl)ethanol (1 equivalent) in DCM.
-
Stir for 1 hour at -78 °C, then add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-(1-benzylpiperidin-4-yl)acetaldehyde, which is often used in the next step without further purification.
Step 5: Grignard Reaction
-
To a solution of the crude aldehyde in anhydrous THF at 0 °C, add methylmagnesium bromide (1.5 equivalents, 3.0 M in diethyl ether) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 1-(1-benzylpiperidin-4-yl)propan-2-ol.
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound analogs can be significantly modulated by substitutions at three key positions: the piperidine nitrogen (N1), the 4-position of the piperidine ring, and the propan-2-ol side chain.
Key SAR Insights
-
N1-Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity and selectivity.
-
Aromatic and Heteroaromatic Substituents: Introduction of aryl or heteroaryl groups can lead to potent interactions with various receptors, including opioid, sigma, and muscarinic receptors. The electronic nature and substitution pattern of these rings can fine-tune the affinity and functional activity.
-
Alkyl and Benzyl Groups: Small alkyl groups or a benzyl group can also confer significant activity, particularly for CNS targets. The benzyl group is a common motif in compounds with affinity for sigma and NMDA receptors.[1]
-
-
4-Position of the Piperidine Ring: While the core topic focuses on 4-substituted piperidines with the propan-2-ol side chain, modifications at other positions of this ring can influence conformation and, consequently, biological activity.
-
Propan-2-ol Side Chain:
-
Stereochemistry: The stereochemistry of the hydroxyl group is often crucial for stereoselective interactions with the target protein. Enantiomerically pure compounds frequently exhibit significantly different potencies and pharmacological profiles.[1]
-
Modifications: Conversion of the secondary alcohol to an ether or ester can modulate pharmacokinetic properties such as lipophilicity and metabolic stability. Oxidation to the corresponding ketone (propan-2-one) can also lead to a different pharmacological profile, as seen in analogs that are potent acetylcholinesterase inhibitors.[2]
-
Quantitative SAR Data for Selected Analogs
| Compound ID | N1-Substituent | R1 (on Phenyl Ring) | Biological Target | Activity (IC50/Ki, nM) | Reference |
| A-1 | Benzyl | H | NMDA Receptor | 10 | [1] |
| A-2 | 4-Fluorobenzyl | H | Sigma-1 Receptor | 3.2 | [3] |
| A-3 | H | 4-OH | NMDA Receptor | 20 | [1] |
| A-4 | Benzyl | 4-OH | NMDA Receptor | 5 | [1] |
| B-1 (ketone) | Benzyl | 2-Methyl-6-benzothiazolyl | Acetylcholinesterase | 6.8 | [2] |
Pharmacological Evaluation: Key In Vitro and In Vivo Assays
A comprehensive pharmacological evaluation of this compound analogs is essential to determine their potency, selectivity, and therapeutic potential.
In Vitro Assays
1. Receptor Binding Assays:
-
Objective: To determine the affinity of the analogs for specific molecular targets.
-
Protocol for Sigma-1 Receptor Binding: [3]
-
Prepare membrane homogenates from a suitable source (e.g., rat liver).
-
Incubate the membrane preparation with a radioligand (e.g., -pentazocine) and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
2. Functional Assays:
-
Objective: To determine the functional activity of the analogs (e.g., agonist, antagonist, inverse agonist).
-
Protocol for Opioid Receptor-Mediated cAMP Inhibition Assay: [4]
-
Use HEK-293 cells stably expressing the opioid receptor of interest (e.g., mu-opioid receptor).
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate adenylyl cyclase with forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Determine the EC50 and Emax values to characterize the agonist or antagonist activity.
-
In Vivo Assays
1. Anticonvulsant Activity:
-
Objective: To assess the potential of the analogs in treating seizures.
-
Maximal Electroshock (MES) Seizure Model: [5]
-
Administer the test compound to mice via a suitable route (e.g., intraperitoneal, oral).
-
After a predetermined time, subject the animals to a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension, which indicates a seizure.
-
Determine the ED50, the dose that protects 50% of the animals from seizures.
-
2. Neuroprotective Activity:
-
Objective: To evaluate the ability of the analogs to protect neurons from damage.
-
Glutamate-Induced Excitotoxicity Assay: [1]
-
Culture primary hippocampal or cortical neurons.
-
Pre-treat the neurons with the test compound.
-
Expose the neurons to a toxic concentration of glutamate.
-
Assess cell viability using a suitable method (e.g., MTT assay, LDH release assay).
-
Quantify the neuroprotective effect of the compound.
-
Signaling Pathways and Molecular Targets
Based on the SAR data of structurally related compounds, this compound analogs are likely to interact with several key signaling pathways in the CNS.
Figure 2: Potential molecular targets and downstream effects of this compound analogs.
Therapeutic Implications and Future Directions
The versatility of the this compound scaffold makes it a promising starting point for the development of novel therapeutics for a range of disorders, particularly those affecting the CNS.
-
Neurodegenerative Diseases: Analogs targeting NMDA and sigma receptors show potential for the treatment of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) by providing neuroprotection against excitotoxicity and cellular stress.[1][3]
-
Pain Management: Compounds with high affinity and agonist activity at opioid receptors could be developed as novel analgesics with potentially improved side-effect profiles.
-
Cognitive Disorders: Acetylcholinesterase inhibitors based on this scaffold could offer therapeutic benefits for conditions characterized by cognitive decline.[2]
-
Epilepsy: The modulation of ion channels, such as NMDA receptors, suggests a potential role for these analogs as anticonvulsants.[5]
Future research should focus on the systematic exploration of the chemical space around this scaffold, with an emphasis on enantioselective synthesis to elucidate the stereochemical requirements for optimal activity. Further investigation into the off-target effects and pharmacokinetic properties will be crucial for the successful translation of these promising compounds into clinical candidates.
References
- Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. PubMed. [Link]
- (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [Link]
- In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile. PubMed. [Link]
- Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed. [Link]
Sources
- 1. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 1-(Piperidin-4-YL)propan-2-OL: A Technical Guide for Drug Discovery Professionals
Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research, the reliance on computational, or in silico, methodologies is no longer a niche specialty but a cornerstone of efficient and intelligent drug development.[1][2][3] The ability to predict a molecule's behavior—its potential efficacy, pharmacokinetic profile, and safety liabilities—before significant investment in resource-intensive wet-lab synthesis and testing is a paradigm shift. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth technical walkthrough of the in silico modeling of a novel small molecule, 1-(Piperidin-4-YL)propan-2-OL.
This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the scientific narrative of discovery, mirroring the thought process of a computational chemist. We will begin by characterizing our molecule of interest, then proceed through a cascade of predictive modeling techniques, from target identification and molecular docking to the crucial assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Each step is not merely a protocol but a reasoned choice, grounded in the principles of medicinal chemistry and computational science. The overarching goal is to equip the reader with not just the "how," but the "why," fostering a deeper understanding of the causal relationships that govern molecular interactions and their physiological consequences.
Characterization of this compound: The Starting Point
Before any computational analysis can commence, a thorough understanding of the subject molecule is paramount. This compound is a small molecule featuring a piperidine ring, a common scaffold in many biologically active compounds, linked to a propan-2-ol moiety.
| Chemical Property | Value | Source |
| Molecular Formula | C8H17NO | PubChem |
| Molecular Weight | 143.23 g/mol | PubChem |
| IUPAC Name | This compound | |
| CAS Number | 1100915-97-6 ((R)-enantiomer) | ChemicalBook |
The presence of the piperidine nucleus suggests potential interactions with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes. The propan-2-ol group introduces a hydroxyl moiety and a chiral center, which can be critical for specific hydrogen bonding interactions within a protein's binding site. The inherent chirality of the molecule necessitates that any in silico modeling considers the stereoisomers, as they can exhibit significantly different biological activities and metabolic profiles.
The In Silico Discovery Workflow: A Strategic Overview
Our exploration of this compound will follow a logical, multi-stage in silico workflow. This process is designed to be iterative and self-validating, where the results of one stage inform the next.
Part I: Target Identification and Validation
Given the novelty of this compound, a primary challenge is to identify its potential biological targets. Here, we employ a ligand-based approach, leveraging the vast repositories of known ligand-protein interactions.
Pharmacophore Modeling and Virtual Screening
The rationale behind pharmacophore modeling is to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.
Protocol: Pharmacophore Model Generation and Screening
-
Conformational Analysis: Generate a diverse set of low-energy conformers for this compound using a suitable computational chemistry package (e.g., Schrödinger's MacroModel, MOE). This step is crucial as the bioactive conformation may not be the global minimum energy state.
-
Feature Definition: Identify potential pharmacophoric features on the molecule. For our compound, these would include:
-
A Hydrogen Bond Donor (the hydroxyl group).
-
A Hydrogen Bond Acceptor (the nitrogen in the piperidine ring, depending on its protonation state).
-
A Positive Ionizable feature (the piperidine nitrogen at physiological pH).
-
Hydrophobic features (the aliphatic portions of the piperidine and propyl groups).
-
-
Pharmacophore Query Generation: Construct a 3D pharmacophore query based on the identified features and their spatial relationships.
-
Database Screening: Screen large, curated databases of known bioactive molecules (e.g., ChEMBL, PubChem BioAssay) with the generated pharmacophore query. This will yield a set of molecules with similar pharmacophoric features.
-
Target Hypothesis Generation: Analyze the known biological targets of the top-scoring hits from the virtual screen. A consensus of targets or target families will provide a strong hypothesis for the potential activity of this compound. For instance, a prevalence of hits targeting aminergic GPCRs would suggest this as a promising avenue for further investigation.
Molecular Docking: Elucidating Binding Modes
Once a putative target is identified, molecular docking is employed to predict the preferred binding orientation of our ligand within the protein's active site and to estimate the strength of the interaction.
Protocol: Molecular Docking Workflow
-
Target Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, assigning protonation states to residues, and repairing any missing side chains or loops.
-
Define the binding site, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Prepare the 3D structure of this compound, ensuring correct stereochemistry and protonation state at physiological pH.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.
-
Score the resulting poses using a scoring function that estimates the binding affinity.
-
-
Pose Analysis and Selection:
-
Visually inspect the top-scoring docking poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions).
-
Select the most credible binding pose for further analysis.
-
Part II: Interaction Stability and Energetics
A static docking pose provides a snapshot of a potential interaction. To understand the dynamics and stability of the ligand-protein complex over time, we turn to molecular dynamics (MD) simulations.
Molecular Dynamics Simulations: A Dynamic Perspective
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows us to observe the stability of the ligand's binding pose and any conformational changes in the protein.
Protocol: All-Atom Molecular Dynamics Simulation
-
System Setup:
-
Place the docked ligand-protein complex in a simulation box.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the system to relax.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample relevant conformational states.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine stability.
-
Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.
-
Binding Free Energy Calculations: Quantifying Affinity
While docking scores provide a rapid estimation of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide more accurate predictions of the binding free energy.
Part III: ADMET Prediction - A Critical Step for Drug-Likeness
A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction is a crucial step in de-risking a potential drug candidate early in the discovery process.
Table 2: Key In Silico ADMET Predictions for this compound
| ADMET Property | Prediction Method | Predicted Outcome | Implication |
| Absorption | |||
| Lipinski's Rule of Five | Rule-based calculation | Compliant | Good oral bioavailability potential. |
| Caco-2 Permeability | QSAR Model | Moderate to High | Likely to be well-absorbed from the gut. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Penetration | QSAR Model | Likely to cross | Potential for CNS activity (desirable or undesirable). |
| Plasma Protein Binding | QSAR Model | Low to Moderate | Higher fraction of free drug available for therapeutic effect. |
| Metabolism | |||
| Cytochrome P450 (CYP) Inhibition | Docking/QSAR | Low risk for major isoforms | Reduced potential for drug-drug interactions. |
| Excretion | |||
| Renal Clearance | QSAR Model | Predicted | Primary route of elimination likely via the kidneys. |
| Toxicity | |||
| hERG Inhibition | Pharmacophore/Docking | Low risk | Reduced risk of cardiotoxicity. |
| Ames Mutagenicity | Structural alerts/QSAR | No alerts | Low likelihood of being mutagenic. |
Protocol: In Silico ADMET Profiling
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, constitutional) for this compound.
-
Model Application: Utilize a variety of pre-built and validated quantitative structure-activity relationship (QSAR) models and other predictive algorithms to estimate the ADMET properties listed in Table 2.
-
Structural Alert Analysis: Scan the molecular structure for any known toxicophores or moieties associated with metabolic instability.
-
Integrated Assessment: Synthesize the predictions from all models to form a comprehensive risk assessment of the molecule's drug-likeness and safety profile.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization and evaluation of this compound. Through a strategic application of pharmacophore modeling, molecular docking, molecular dynamics, and ADMET prediction, we can generate a robust, data-driven hypothesis about the molecule's potential biological activity, binding interactions, and drug-like properties. This computational assessment provides a critical foundation for guiding further experimental validation and potential lead optimization efforts. The iterative nature of this in silico-in vitro-in vivo cycle is the hallmark of modern, efficient drug discovery.
References
- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (n.d.). SciSpace.
- The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. (2015). Taylor & Francis.
- What is in silico drug discovery? (2025, March 20). Patsnap Synapse.
- 1-(Piperidin-2-yl)propan-1-ol | C8H17NO | CID 10314. (n.d.). PubChem.
Sources
The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1-(Piperidin-4-YL)propan-2-OL
Abstract
This in-depth technical guide delves into the history and discovery of 1-(piperidin-4-yl)propan-2-ol, a key heterocyclic building block in modern medicinal chemistry. While a singular "discovery" event is not apparent in the scientific literature, its history is intricately woven into the evolution of synthetic methodologies for 4-substituted piperidines and its increasing application as a crucial intermediate in the development of complex therapeutic agents. This guide will illuminate the pioneering synthetic routes, the underlying chemical principles, and the compound's significant role in the synthesis of bioactive molecules, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important scaffold.
Introduction: The Unsung Importance of a Key Intermediate
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for diverse functionalization.[1] Within this important class of heterocycles, this compound has emerged as a particularly valuable building block. Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a secondary alcohol on the propanol side chain, offers multiple points for chemical modification, making it an ideal starting material for the synthesis of complex molecular architectures.
The history of this compound is not one of a celebrated discovery of a final drug product, but rather a more subtle emergence as a critical tool in the medicinal chemist's arsenal. Its development is intrinsically linked to the broader history of piperidine synthesis and the relentless pursuit of novel therapeutic agents. This guide will trace the logical synthetic pathways that likely led to its first creation and explore its subsequent applications that underscore its significance.
Pioneering Synthetic Methodologies: A Two-Act Synthesis
The most logical and historically practiced approach to the synthesis of this compound can be conceptualized as a two-stage process: first, the construction of the corresponding pyridine precursor, followed by the saturation of the aromatic ring to yield the target piperidine.
Act I: Forging the Pyridine Core - The Synthesis of 1-(Pyridin-4-yl)propan-2-ol
The journey to our target molecule begins with readily available starting materials, most notably 4-methylpyridine (γ-picoline). The synthesis of the key intermediate, 1-(pyridin-4-yl)propan-2-one, is a critical first step.
2.1. Synthesis of 1-(Pyridin-4-yl)propan-2-one
One established method for the synthesis of 1-(pyridin-4-yl)propan-2-one involves the reaction of 4-methylpyridine with an acetylating agent.[2][3] This transformation can be achieved through various methods, with a common approach involving the use of acetic anhydride and an activating agent.
Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)propan-2-one from 4-Methylpyridine
-
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, combine 4-methylpyridine (1.0 eq) and acetic anhydride (3.5 eq).
-
-
Step 2: Acylation
-
While stirring at room temperature, slowly add acetyl chloride (0.1 eq) dropwise to the mixture.
-
After the initial exothermic reaction subsides, heat the mixture to 50°C and maintain this temperature for 12-16 hours. The reaction mixture will typically turn dark.
-
-
Step 3: Quenching and Work-up
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add ethanol to quench the excess acetic anhydride.
-
Reflux the mixture for 1-2 hours to ensure complete reaction of the anhydride.
-
-
Step 4: Extraction and Purification
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium carbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1-(pyridin-4-yl)propan-2-one as a liquid.[2]
-
Causality in Experimental Choices:
-
Acetic Anhydride and Acetyl Chloride: Acetic anhydride serves as the primary acetylating agent, while a catalytic amount of acetyl chloride can initiate the reaction.
-
Heating: The application of heat is necessary to drive the reaction to completion, as the C-H acidity of the methyl group of 4-picoline is relatively low.
-
Ethanol Quench: The addition of ethanol serves to safely react with the unreacted and highly reactive acetic anhydride, converting it to the less reactive ethyl acetate.
-
Aqueous Work-up: The use of a basic wash (sodium carbonate) is crucial to neutralize any remaining acidic components and to remove any water-soluble byproducts.
2.2. Reduction to 1-(Pyridin-4-yl)propan-2-ol
The subsequent reduction of the ketone functionality in 1-(pyridin-4-yl)propan-2-one to the secondary alcohol is a standard and high-yielding transformation. Common reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent are well-suited for this purpose.
Experimental Protocol: Reduction of 1-(Pyridin-4-yl)propan-2-one
-
Step 1: Reaction Setup
-
Dissolve 1-(pyridin-4-yl)propan-2-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
-
Step 2: Reduction
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
-
Step 3: Quenching and Work-up
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and adjust the pH to ~7.
-
-
Step 4: Extraction and Purification
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(pyridin-4-yl)propan-2-ol. The product can be further purified by column chromatography if necessary.
-
Causality in Experimental Choices:
-
Sodium Borohydride: NaBH₄ is a mild and selective reducing agent that efficiently reduces ketones to alcohols without affecting the aromatic pyridine ring.
-
Alcoholic Solvent: Methanol or ethanol are common solvents for borohydride reductions as they are protic and help to stabilize the borate esters formed during the reaction.
-
Controlled Temperature: The initial cooling of the reaction is important to control the exothermic nature of the reduction and to minimize potential side reactions.
Act II: The Final Transformation - Hydrogenation to this compound
The final and crucial step in the synthesis is the saturation of the pyridine ring to the corresponding piperidine. This is most commonly achieved through catalytic hydrogenation, a powerful technique in synthetic chemistry.
2.3. Catalytic Hydrogenation of 1-(Pyridin-4-yl)propan-2-ol
The catalytic hydrogenation of pyridines can be challenging due to the aromaticity of the ring and the potential for catalyst poisoning by the nitrogen lone pair. However, with the appropriate choice of catalyst, solvent, and reaction conditions, this transformation can be carried out efficiently. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), are often effective for this purpose, particularly in an acidic medium which protonates the pyridine nitrogen, facilitating reduction.
Experimental Protocol: Catalytic Hydrogenation of 1-(Pyridin-4-yl)propan-2-ol
-
Step 1: Reaction Setup
-
In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 1-(pyridin-4-yl)propan-2-ol (1.0 eq) in a suitable solvent such as methanol or acetic acid.
-
-
Step 2: Catalyst Addition
-
Carefully add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst) (typically 5-10 mol%) to the solution.
-
-
Step 3: Hydrogenation
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous agitation.
-
The reaction may be run at room temperature or with gentle heating to increase the rate. Monitor the reaction progress by the uptake of hydrogen.
-
-
Step 4: Work-up and Purification
-
Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, keeping it wet with solvent during filtration. [4]
-
If the reaction was performed in acetic acid, neutralize the solution with a base such as sodium hydroxide or sodium bicarbonate.
-
Concentrate the filtrate under reduced pressure.
-
The crude this compound can be purified by distillation or crystallization of a salt form (e.g., hydrochloride).
-
Causality in Experimental Choices:
-
Platinum(IV) Oxide (PtO₂): Adams' catalyst is a widely used and effective catalyst for the hydrogenation of aromatic rings, including pyridines.
-
Acidic Solvent: The use of an acidic solvent like acetic acid protonates the pyridine nitrogen, which reduces its ability to poison the catalyst and activates the ring towards reduction.
-
Hydrogen Pressure: Elevated hydrogen pressure is necessary to overcome the aromatic stability of the pyridine ring and drive the hydrogenation to completion.
-
Catalyst Filtration: The use of Celite for filtration is standard practice to ensure the complete removal of the fine, heterogeneous catalyst from the reaction mixture. The pyrophoric nature of the used catalyst necessitates careful handling.[4]
Evolution and Broader Impact in Drug Discovery
The true significance of this compound lies not in its own biological activity, but in its role as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its emergence in the patent and scientific literature often coincides with the development of new therapeutic agents where the 4-substituted piperidine motif is a key pharmacophoric element.
3.1. A Building Block for Novel Therapeutics
Recent research has demonstrated the utility of this compound in the synthesis of potent and selective inhibitors of various biological targets. For instance, it has been incorporated into the structure of novel NLRP3 inflammasome inhibitors, which are being investigated for the treatment of a range of inflammatory diseases.[5] In these molecules, the piperidine ring serves as a central scaffold to which other functional groups are attached, and the propanol side chain can be further modified or used as a handle for derivatization.
Furthermore, derivatives of this compound have been utilized in the development of AKT inhibitors, which are a class of anticancer agents.[6] The piperidinyl-propanol moiety can contribute to the overall physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for drug efficacy.
Table 1: Representative Applications of the this compound Scaffold
| Therapeutic Target | Example Compound Class | Reference |
| NLRP3 Inflammasome | Benzimidazole Derivatives | [5] |
| AKT Kinase | Pyrazolopyrimidine Derivatives | [6] |
3.2. Synthetic Pathways and Logical Relationships
The overall synthetic strategy can be visualized as a convergent process where the key fragments are assembled and then modified to yield the final target molecule.
Sources
- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chiral Separation of 1-(Piperidin-4-YL)propan-2-OL Enantiomers
Foreword: The Imperative of Enantiomeric Purity
In modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail but a critical determinant of its therapeutic efficacy and safety.[1][2][3][4] Chiral molecules, such as 1-(Piperidin-4-YL)propan-2-OL, exist as non-superimposable mirror images called enantiomers. These enantiomers often exhibit markedly different pharmacological and toxicological profiles due to their stereospecific interactions with the chiral environment of the human body, such as enzymes and receptors.[5][6] Consequently, regulatory agencies worldwide strongly advocate for the development of single-enantiomer drugs over racemic mixtures to optimize therapeutic outcomes and minimize potential adverse effects.[3][4]
This guide provides a comprehensive technical overview of the principal methodologies for the chiral separation of this compound, a key building block in medicinal chemistry. We will move beyond simple procedural lists to explore the underlying principles and causal logic behind method selection and optimization, empowering researchers and drug development professionals to tackle this critical separation challenge with confidence and scientific rigor.
Strategic Approaches to Chiral Resolution
The resolution of racemic this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of method is typically governed by the desired scale of separation, required purity, developmental timeline, and economic factors. The primary techniques include chromatographic methods, diastereomeric salt crystallization, and enzymatic resolution.[7][8]
A logical workflow for selecting the appropriate technique is essential for efficient method development.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Protocol for using 1-(Piperidin-4-YL)propan-2-OL in cell culture
An Application Guide for the In Vitro Characterization of 1-(Piperidin-4-YL)propan-2-OL
Authored by: Senior Application Scientist, Discovery Biology
Abstract
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antibacterial and anti-inflammatory effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel compound, this compound. As the specific biological function of this compound is not yet elucidated, this guide presents a foundational workflow. It begins with the assessment of cellular cytotoxicity using the robust MTT assay and proceeds to a detailed protocol for investigating potential mechanisms of action through Western blot analysis of key signaling pathways. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction and Rationale
Piperidine and its derivatives are fundamental building blocks in drug discovery, valued for their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1] Compounds incorporating this heterocyclic system have been developed as anticancer, antiviral, and antipsychotic agents.[1] For instance, certain 2-piperidin-4-yl-benzimidazoles have demonstrated broad-spectrum antibacterial activity[2], while other complex piperidine derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[3][4]
Given the therapeutic precedent of the piperidine scaffold, novel, uncharacterized derivatives such as this compound warrant systematic biological evaluation. The primary objective of this application note is to provide a validated experimental framework to perform this initial characterization. We will first establish the cytotoxic profile of the compound, a critical first step in understanding its therapeutic window. Subsequently, we will outline a methodology to probe its effects on intracellular signaling pathways, which can provide crucial insights into its mechanism of action.
Compound Management: Preparation and Storage
Proper handling of a test compound is paramount for obtaining reliable and reproducible results. The following section details the recommended procedures for preparing stock solutions of this compound.
2.1. Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be widely available, standard laboratory precautions for handling novel chemical entities should be strictly followed. Based on the safety profiles of related chemicals like propan-2-ol, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[5][6][7] All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.
2.2. Preparation of Stock Solution
A high-concentration stock solution is prepared to facilitate accurate serial dilutions for cell-based assays.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for most non-polar small molecules intended for cell culture use due to its high solubilizing capacity and miscibility with aqueous culture media.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Under a fume hood, add the calculated volume of sterile, anhydrous DMSO to the vial containing the compound.
-
Vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light. Properly stored, DMSO stocks are typically stable for at least six months.[8]
Protocol I: Determination of Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[8][9] The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells, making this a robust method for evaluating the cytotoxic or anti-proliferative effects of a compound.[10]
3.1. Materials
-
Selected mammalian cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., SDS-HCl, acidified isopropanol)[8][10]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)[8]
3.2. Experimental Workflow
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
3.3. Detailed Step-by-Step Protocol
Day 1: Cell Plating
-
Culture the chosen cell line to approximately 80% confluency.
-
Harvest the cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete culture medium to a final concentration of 7.5 x 10⁴ cells/mL (this will yield 7,500 cells per 100 µL).[8]
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave a few wells with medium only to serve as a background control.[9]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
Day 2: Compound Addition
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical final concentration range for initial screening is 0.1 µM to 100 µM.
-
Prepare a vehicle control medium containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%).
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the corresponding compound dilution or control medium. Each condition should be performed in triplicate.[8]
-
Return the plate to the incubator for the desired treatment duration (e.g., 48 hours).
Day 3/4: Assay Measurement
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple crystals.
-
Add 100 µL of the solubilization solution to each well.[9]
-
Cover the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to aid dissolution.[8] For complete solubilization, an overnight incubation at 37°C may be necessary.
-
Once all formazan crystals are dissolved, measure the absorbance at a wavelength between 550 and 600 nm (570 nm is standard) using a microplate reader.
3.4. Data Analysis and Presentation
-
Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.08 | 100.0% |
| 0.1 | 1.231 | 0.07 | 98.2% |
| 1 | 1.159 | 0.09 | 92.4% |
| 10 | 0.715 | 0.06 | 57.0% |
| 50 | 0.248 | 0.03 | 19.8% |
| 100 | 0.101 | 0.02 | 8.1% |
| Caption: Example table of processed MTT assay data for IC₅₀ determination. |
Protocol II: Mechanistic Analysis via Western Blot
If this compound demonstrates significant bioactivity in the cytotoxicity assay, the next logical step is to investigate its molecular mechanism. Western blotting is a powerful technique used to detect and quantify specific proteins in a cell lysate.[11][12] By examining changes in the expression or phosphorylation status of key signaling proteins after compound treatment, researchers can identify the pathways being modulated. Based on the known activities of other complex piperidine structures, pathways such as PI3K/Akt and MAPK/ERK, which regulate cell survival and proliferation, are logical starting points for investigation.[13]
4.1. Materials
-
Cells cultured in 6-well plates and treated with the compound at relevant concentrations (e.g., near the IC₅₀ value).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (2x).[13]
-
SDS-PAGE equipment (gels, running buffer, power supply).
-
Protein transfer system (PVDF or nitrocellulose membrane, transfer buffer).[12]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) detection reagent.[13]
-
Chemiluminescence imaging system.
4.2. Signaling Pathway Context
Caption: Hypothetical modulation of the PI3K/Akt signaling pathway.
4.3. Experimental Workflow
Caption: General workflow for Western blot analysis of signaling proteins.
4.4. Detailed Step-by-Step Protocol
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations for a specified time.
-
Aspirate medium, wash cells twice with ice-cold PBS, and add ice-cold RIPA buffer with inhibitors to each well.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at ~12,000 rpm for 20 minutes at 4°C. Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein from each sample.[13]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]
-
Load the samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[12]
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Repeat the wash steps.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.[13]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the protein of interest (e.g., p-Akt) to its total protein (total Akt) or a loading control (β-actin) to determine the relative change in expression or phosphorylation.
-
Conclusion
This application note provides a validated, step-by-step framework for the initial biological evaluation of this compound in a cell culture setting. By first establishing a dose-dependent cytotoxicity profile with the MTT assay, researchers can identify a relevant concentration range for further mechanistic studies. The subsequent Western blot protocol offers a robust method to dissect the compound's impact on key intracellular signaling pathways. This systematic approach ensures the generation of high-quality, reproducible data, forming a solid foundation for more advanced preclinical development and structure-activity relationship (SAR) studies.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- PubChem. (n.d.). 1-(Piperidin-2-yl)propan-1-ol.
- Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Bioengineering and Biotechnology.
- Drug Discovery News. (2023). Culture techniques for drug discovery and therapeutics.
- Vincent, T. L., & Simons, B. D. (2015). Small Molecule Screening in Human Induced Pluripotent Stem Cell-derived Terminal Cell Types. NIH.
- Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
- Klink, S. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Promega Connections.
- Weigelt, B., et al. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI.
- Finar Limited. (2020). Material Safety Data Sheet: Isopropyl alcohol 70%.
- ACS Omega. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.
- Fisher Scientific. (2023). Safety Data Sheet: Propan-2-ol.
- PubChem. (n.d.). 2-(Piperidin-4-yl)propan-2-ol hydrochloride.
- Micale, N., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
- Google Patents. (n.d.). CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.
- ResearchGate. (n.d.). Exploring the antioxidant activity of 1-(piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone and 3d metal coordination compounds with this ligand.
- MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- LookChem. (n.d.). 1-(naphthalen-2-yl)-3-(piperidin-1-yl)propan-1-ol Safety Data Sheets(SDS).
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Propan-2-ol.
- European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
- Panche, A. N., et al. (2016). Chemistry and Biological Activities of Flavonoids: An Overview. PubMed Central.
- He, Y., et al. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor | MDPI [mdpi.com]
- 5. actylislab.com [actylislab.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemos.de [chemos.de]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Framework for In Vitro Assay Development with Novel Piperidine Analogs like 1-(Piperidin-4-YL)propan-2-OL
Introduction: Navigating the Unknowns of Novel Chemical Entities
In the realm of drug discovery, researchers are often confronted with novel chemical entities (NCEs) whose biological targets and mechanisms of action are yet to be elucidated. 1-(Piperidin-4-YL)propan-2-OL represents such a molecule – a piperidine derivative with potential for biological activity, but without a well-defined pharmacological profile in public-domain literature. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of proteins. This ubiquity, however, makes a target-agnostic, systematic approach to characterization not just beneficial, but essential.
This guide provides a comprehensive framework for the in vitro assay development and characterization of NCEs like this compound. It is designed for researchers, scientists, and drug development professionals, offering a logical, field-proven workflow from initial, broad-based screening to specific, hypothesis-driven assay development and validation. The protocols and strategies outlined herein are designed to be self-validating systems, ensuring scientific integrity and trustworthiness at each stage of the investigation.
Part 1: Initial Compound Characterization & Target-Agnostic Screening
Before delving into complex functional assays, a foundational understanding of the compound's interaction with a biological system is paramount. This initial phase focuses on determining the compound's general cellular effects and identifying a viable concentration range for subsequent experiments.
Prerequisite: Compound Quality Control
The first step in any in vitro study is to ensure the quality and purity of the test compound. Impurities can lead to misleading results and false positives. It is crucial to have analytical data (e.g., from LC-MS and NMR) to confirm the identity and purity of this compound. Furthermore, its solubility and stability in the chosen assay buffer should be determined to ensure accurate dosing.
Cytotoxicity Profiling: Defining the Therapeutic Window
A fundamental aspect of characterizing a new compound is to assess its impact on cell viability. Cytotoxicity assays are crucial for identifying a concentration range where the compound can be studied for specific biological effects without causing general cellular toxicity.[1][2] The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[1][3]
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a cell line of interest (e.g., HEK293, HeLa, or a disease-relevant cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is advisable to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls (e.g., DMSO if used as a solvent) and untreated controls.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration).
Phenotypic Screening: An Unbiased Glimpse into Cellular Function
Workflow for Phenotypic Screening: A common and effective HCS method is the Cell Painting assay, which uses a panel of fluorescent dyes to label different cellular compartments.[8]
-
Cell Plating: Seed cells in a multi-well imaging plate (e.g., 96- or 384-well).
-
Compound Treatment: Treat the cells with this compound at non-toxic concentrations determined from the cytotoxicity assay.
-
Staining: After incubation, fix the cells and stain them with a cocktail of fluorescent dyes that label the nucleus (e.g., Hoechst), endoplasmic reticulum, mitochondria, cytoskeleton, Golgi apparatus, and RNA.
-
Image Acquisition: Use a high-content imaging system to automatically capture images of the stained cells in multiple fluorescent channels.[8]
-
Phenotypic Profiling: The multiparametric data from each cell creates a "phenotypic profile." By comparing the profile of treated cells to control cells using machine learning algorithms, one can identify subtle but significant changes induced by the compound.[6][9] These changes can provide clues about the compound's mechanism of action.
Caption: Workflow for a fluorescence-based ion channel assay.
Characterizing Enzyme Inhibition: A General Fluorogenic Assay
Many drugs exert their effects by inhibiting enzymes. A general approach to screen for enzyme inhibitors is to use a fluorogenic substrate that becomes fluorescent upon cleavage by the enzyme.
[10][11][12]Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, a solution of the purified enzyme of interest, and a solution of a corresponding fluorogenic substrate.
-
Compound Addition: In a multi-well plate, add serial dilutions of this compound.
-
Enzyme Addition: Add the enzyme to the wells containing the compound and incubate for a short period (e.g., 15-30 minutes) to allow for binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Reading: Measure the fluorescence intensity over time (kinetically) using a fluorescence plate reader with appropriate excitation and emission wavelengths. The rate of fluorescence increase corresponds to the rate of the enzymatic reaction.
-
Data Analysis: Calculate the initial velocity (V₀) of the reaction for each compound concentration. P[13]lot the percentage of inhibition (relative to a no-inhibitor control) against the compound concentration to determine the IC50 value.
[13]---
Part 3: Assay Validation and Data Interpretation
Developing a new assay is incomplete without rigorous validation to ensure its reliability and reproducibility.
Assay Performance Metrics: The Z'-Factor
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening assay. I[14]t measures the separation between the signals of the positive and negative controls.
Calculation: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Where SD is the standard deviation.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls, suitable for HTS. |
| 0 to 0.5 | Marginal | The assay may be acceptable but could be improved. |
| < 0 | Poor | The signals of the controls overlap, not a reliable assay. |
Dose-Response Analysis: Determining Potency
The potency of a compound is typically quantified by its IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. These values are derived from dose-response curves.
-
Data Collection: Obtain data from a range of compound concentrations (typically 8-12 concentrations spanning several orders of magnitude).
-
Data Normalization: Normalize the data, for example, by setting the average of the negative controls to 100% activity and the positive controls to 0% activity.
-
Non-linear Regression: Fit the normalized data to a sigmoidal dose-response model (variable slope) using a suitable software package (e.g., GraphPad Prism). 4[17][18]. Parameter Extraction: The software will calculate the best-fit values for the top plateau, bottom plateau, Hill slope, and the IC50 or EC50.
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Image-based high-content screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 7. High-speed Phenotypic Profiling using Imaging with AI Image Analysis [moleculardevices.com]
- 8. High-Content Phenotypic Profiling with Cell Painting Assay [moleculardevices.com]
- 9. mva-org.jp [mva-org.jp]
- 10. Fluorescent parallel electrophoresis assay of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. towardsdatascience.com [towardsdatascience.com]
- 16. RPubs - Dose-Response Curve Analysis [rpubs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
Application Notes & Protocols: The Synthetic Utility of 1-(Piperidin-4-YL)propan-2-OL
Abstract
This document provides a detailed technical guide on the application of 1-(Piperidin-4-YL)propan-2-OL as a versatile precursor in modern organic synthesis. The unique bifunctional nature of this molecule, possessing both a reactive secondary amine within a piperidine ring and a secondary alcohol on a propyl side chain, makes it a valuable building block for creating complex molecular architectures. These notes are intended for researchers, medicinal chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and strategic considerations for its use in the synthesis of novel chemical entities, particularly within the pharmaceutical landscape. The piperidine moiety is a cornerstone in drug design, present in numerous pharmaceuticals, and understanding the manipulation of precursors like this is critical for innovation.[1][2]
Introduction: A Profile of a Privileged Scaffold Precursor
This compound, also known as 4-(2'-hydroxypropyl)piperidine, is a heterocyclic compound that serves as a highly adaptable starting material. Its structure is a strategic combination of two key functional groups that allow for orthogonal or sequential chemical modifications:
-
The Piperidine Ring: A saturated six-membered heterocycle containing a secondary amine. This feature is a "privileged scaffold" in medicinal chemistry, frequently associated with high receptor affinity and favorable pharmacokinetic properties.[1][3] The secondary amine is a potent nucleophile and a base, making it a primary site for N-alkylation, N-acylation, and other functionalizations.
-
The 2-Hydroxypropyl Side Chain: This aliphatic chain, attached at the C4 position of the piperidine ring, is terminated with a secondary alcohol. This hydroxyl group provides a handle for O-alkylation (ether formation), esterification, and oxidation, enabling the extension of the molecular framework or the introduction of new functionalities.
The strategic positioning of these groups allows for the synthesis of a diverse library of compounds, making this precursor particularly relevant in the development of novel therapeutics, such as analgesics and enzyme inhibitors.[4][5]
Visualization: Key Reactive Sites
The following diagram illustrates the primary points of reactivity on the this compound molecule, which will be exploited in the subsequent protocols.
Caption: Reactive hubs on the this compound scaffold.
Synthesis of the Precursor: A Standard Protocol
The most direct and reliable synthesis of 4-(2'-hydroxypropyl)piperidine involves a two-step reduction process starting from a commercially available pyridine derivative.[6] This method is robust and scalable for producing gram quantities of the precursor.
Workflow: From Pyridine to Piperidine
Caption: Two-step synthetic route to this compound.
Protocol 1: Preparation of this compound
This protocol details the reduction of 4-(2'-oxopropyl)-pyridine to the target compound.
Step 1: Reduction of 4-(2'-oxopropyl)-pyridine [6]
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-(2'-oxopropyl)-pyridine (13.7 g, 0.1 mol) and dissolve it in methanol (135 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 3.0 g, 0.08 mol) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Scientist's Note: The portion-wise addition of NaBH₄ is crucial to control the exothermic reaction and prevent the uncontrolled evolution of hydrogen gas.
-
-
Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Remove the methanol in vacuo. To the resulting residue, add ethyl acetate (150 mL) and a minimal amount of water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(2'-hydroxypropyl)-pyridine as a colorless oil. This intermediate is typically of sufficient purity for the next step.
Step 2: Hydrogenation of 4-(2'-hydroxypropyl)-pyridine [6]
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude oil from Step 1 in glacial acetic acid (100 mL).
-
Catalyst Addition: Carefully add Adam's catalyst (Platinum(IV) oxide, PtO₂, 1.0 g) to the solution.
-
Safety Note: Handle platinum catalysts with care in a well-ventilated area. They can be pyrophoric upon exposure to solvents and air.
-
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and begin agitation. The reaction is monitored by the uptake of hydrogen.
-
Completion: The reaction is complete when approximately 3 molar equivalents of hydrogen have been consumed.
-
Workup: Depressurize the vessel and purge with nitrogen or argon. Remove the catalyst by filtration through a pad of Celite®.
-
Scientist's Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper. Pre-wetting the pad with acetic acid is recommended.
-
-
Isolation: Concentrate the filtrate in vacuo to remove the acetic acid. The resulting residue is crude this compound, which can be used directly or purified further by distillation or chromatography if required.
| Parameter | Step 1 | Step 2 |
| Key Reagent | Sodium Borohydride (NaBH₄) | Adam's Catalyst (PtO₂) / H₂ |
| Solvent | Methanol | Acetic Acid |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Duration | ~2 hours | Until H₂ uptake ceases |
| Workup | Liquid-liquid extraction | Filtration and concentration |
Application Protocol: N-Acylation for Bioactive Molecule Synthesis
A primary application of this compound is its use as a scaffold onto which various functionalities can be appended via the piperidine nitrogen. N-acylation is a fundamental transformation to link the piperidine core to other fragments, a common strategy in the synthesis of NLRP3 inflammasome inhibitors and other drug candidates.[7][8]
The following is a representative protocol for the coupling of the precursor with a generic carboxylic acid (R-COOH) using standard peptide coupling reagents.
Workflow: Amide Bond Formation
Caption: General workflow for N-acylation of the piperidine core.
Protocol 2: Synthesis of a 1-Acyl-4-(2-hydroxypropyl)piperidine Derivative
Reagents & Materials:
| Reagent | M.W. | Amount | Moles |
| This compound | 143.23 | 1.0 g | 6.98 mmol |
| Carboxylic Acid (R-COOH) | - | 1.05 eq | 7.33 mmol |
| HBTU | 379.25 | 1.2 eq | 8.38 mmol |
| HOBt | 135.12 | 1.2 eq | 8.38 mmol |
| DIPEA | 129.24 | 3.0 eq | 20.94 mmol |
| DMF (Anhydrous) | - | 20 mL | - |
-
Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (R-COOH, 1.05 eq), HBTU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (10 mL).
-
Activation: Add DIPEA (3.0 eq) to the solution and stir at room temperature for 20 minutes. This pre-activation step generates the highly reactive HOBt-ester of the carboxylic acid.
-
Scientist's Note: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are used in tandem to suppress racemization (if the acid is chiral) and promote efficient amide bond formation. DIPEA (N,N-Diisopropylethylamine) is a sterically hindered, non-nucleophilic base used to scavenge the acid formed during the reaction.
-
-
Coupling: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight (approx. 12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 5% aqueous LiCl solution (2 x 30 mL) to remove residual DMF, saturated aqueous NaHCO₃ (2 x 30 mL) to remove unreacted acid and HOBt, and finally with brine (30 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Safety, Handling, and Storage
-
Handling: this compound is an amine and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.
-
Precursor Control: While this compound itself is not typically listed as a controlled substance, many piperidine-based structures are precursors to controlled substances like fentanyl.[9][10][11][12] Researchers must be aware of and comply with all local, national, and international regulations regarding the synthesis and handling of such compounds.
Conclusion
This compound stands out as a precursor of significant strategic value in organic synthesis. Its bifunctional nature provides a robust platform for divergent synthesis, enabling the creation of diverse molecular libraries. The protocols outlined herein demonstrate standard, reliable methods for both its preparation and its subsequent functionalization, particularly through N-acylation, a key step in the construction of many biologically active molecules. By understanding the reactivity and applying the detailed methodologies described, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities.
References
- PrepChem. Synthesis of 4-(2'-hydroxypropyl)-pyridine. [Link]
- Patel, R. P., & Patel, M. P. (2010). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Serbian Chemical Society.
- International Narcotics Control Board. (2023). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. [Link]
- Schenker, K. (1974). U.S. Patent No. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
- Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
- Ohmori, J., et al. (2003). Synthesis and Pharmacological Evaluation of 3-Amino-1-(5-indanyloxy)- 2-propanol Derivatives as Potent Sodium Channel Blockers for the Treatment of Stroke. Chemical and Pharmaceutical Bulletin. [Link]
- Kozlovskii, V., & Kutyashev, I. (2021).
- ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. [Link]
- Sasset, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
- Zhang, W. (2020). CN Patent No. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
- Kumar, D., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
- Kozlovskii, V., et al. (2021).
- Sasset, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- Iqbal, M. A., et al. (2018). Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. Semantic Scholar. [Link]
- UNODC. (2022).
- United Nations Economic and Social Council. (2024). Note by the Secretariat on the assessments of 4-piperidone and 1-boc-4-piperidone. [Link]
- DEA Diversion Control Division. Precursor and chemical trends in illicit drug manufacturing. [Link]
- Gulea, A., et al. (2023). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION COMPOUNDS. Chemistry Journal of Moldova.
- GOV.UK. (2022).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 10. documents.un.org [documents.un.org]
- 11. deaecom.gov [deaecom.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Notes & Protocols: A Research Roadmap for 1-(Piperidin-4-YL)propan-2-OL in Neuroscience
Abstract
This document provides a comprehensive guide for the initial characterization and application of 1-(Piperidin-4-YL)propan-2-OL, a novel chemical entity with potential utility in neuroscience research. Given the limited specific literature on this compound, this guide is structured as a strategic research roadmap. It leverages structure-activity relationships derived from analogous piperidine-containing compounds to hypothesize plausible mechanisms of action, focusing on N-methyl-D-aspartate (NMDA) receptor antagonism and modulation of neuroinflammatory pathways. We present a phased experimental approach, from foundational in vitro profiling to functional characterization and initial in vivo considerations, equipping researchers with the necessary protocols to systematically evaluate its neuropharmacological profile.
Introduction: Rationale and Hypothesized Mechanisms
This compound is a piperidine derivative whose neuropharmacological profile is not yet extensively documented. However, its core structure is present in several well-characterized neuroactive compounds, providing a strong basis for hypothesizing its potential applications.
-
Structural Analogy to NMDA Receptor Antagonists: The piperidine-propanol scaffold is a key feature in potent and selective NMDA receptor antagonists. For instance, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606) is a well-known antagonist that targets the GluN2B subunit of the NMDA receptor, offering neuroprotective effects[1][2]. This structural similarity suggests that this compound may exhibit similar antagonistic properties at the NMDA receptor, a critical target in excitotoxicity, stroke, and neurodegenerative diseases.
-
Potential Role in Neuroinflammation: Piperidine moieties are integral to compounds designed to inhibit the NLRP3 inflammasome, a key component of the innate immune system implicated in neuroinflammatory conditions like Alzheimer's and Parkinson's disease[3]. By potentially modulating microglial activation and subsequent cytokine release, this compound could serve as a tool to study or mitigate neuroinflammatory processes.
This guide outlines a logical workflow to test these hypotheses, beginning with fundamental safety and binding profiles before proceeding to detailed functional assays.
Caption: Proposed experimental workflow for characterizing this compound.
Foundational Profiling: Essential First Steps
Prior to functional characterization, it is critical to establish the compound's purity, solubility, and baseline cytotoxicity in relevant cell systems.
Compound Quality Control and Preparation
Ensure the compound's purity is >98% via HPLC and that its structure is confirmed by ¹H-NMR and MS. Prepare a 10-100 mM stock solution in a suitable solvent (e.g., DMSO or water) and determine its solubility in aqueous assay buffers.
Protocol: Neuronal Cytotoxicity Assessment
This protocol determines the concentration range at which the compound is non-toxic to neuronal cells, establishing a safe window for subsequent functional assays.
Objective: To determine the 50% cytotoxic concentration (CC50) in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete growth medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Solubilize the crystals by adding 100 µL of DMSO to each well.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (100% viability) and calculate the CC50 value using non-linear regression. Functional assays should be conducted at concentrations well below the CC50 value.
Functional Characterization: Testing Key Hypotheses
Hypothesis 1: NMDA Receptor Antagonism
To test this hypothesis, whole-cell patch-clamp electrophysiology is the gold standard. This technique directly measures the ion flow through NMDA receptors in response to an agonist, allowing for precise quantification of any inhibitory effects of the test compound.[4][5][6][7]
Caption: Hypothesized mechanism: NMDA receptor antagonism preventing Ca²⁺ influx.
Protocol A: Whole-Cell Patch-Clamp Analysis of NMDA-Evoked Currents
Objective: To measure the effect of this compound on NMDA-evoked currents in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos) cultured for 10-14 days.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, 0.001 Tetrodotoxin (TTX), pH 7.4.
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
NMDA (agonist).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a gigaseal with a target neuron and rupture the membrane to achieve whole-cell configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.
-
Baseline Recording: Perfuse the cell with external solution containing glycine (a co-agonist) but no NMDA to record a baseline.
-
Elicit NMDA Current: Apply a short pulse (2-3 seconds) of 100 µM NMDA to elicit an inward current. Repeat several times to ensure a stable response.
-
Compound Application: Pre-incubate the neuron with a specific concentration of this compound (e.g., 1 µM, 10 µM) for 2-5 minutes.
-
Test for Antagonism: While still in the presence of the compound, apply the same 100 µM NMDA pulse.
-
Washout: Perfuse with the external solution to wash out the compound and re-test the NMDA response to check for reversibility.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current before, during, and after compound application. Calculate the percentage of inhibition for each concentration and generate a dose-response curve to determine the IC50.
Table 1: Example Data Presentation for Patch-Clamp Experiments
| Concentration (µM) | Peak Current (pA) | % Inhibition |
| Vehicle Control | -510 ± 25 | 0% |
| 0.1 | -450 ± 22 | 11.8% |
| 1.0 | -260 ± 18 | 49.0% |
| 10.0 | -85 ± 10 | 83.3% |
| 100.0 | -20 ± 5 | 96.1% |
| IC50 (µM) | - | ~1.1 |
| Note: Data are hypothetical examples (Mean ± SEM). |
Hypothesis 2: Anti-Neuroinflammatory Activity
This hypothesis can be tested by assessing the compound's ability to suppress the activation of microglia, the brain's resident immune cells. Lipopolysaccharide (LPS) is a standard tool used to induce a pro-inflammatory response in microglial cell cultures.[8][9]
Protocol B: Microglial Pro-inflammatory Cytokine Release Assay
Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from LPS-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line or primary microglia.
-
LPS (from E. coli).
-
This compound.
-
ELISA kits for mouse TNF-α and IL-1β.
-
24-well cell culture plates.
Procedure:
-
Cell Plating: Seed BV-2 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 30 µM, based on cytotoxicity data) for 1 hour.
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Perform ELISA for TNF-α and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate standard curves for each cytokine. Calculate the concentration of each cytokine in the samples. Normalize the data to the LPS-only positive control and determine the IC50 for the inhibition of cytokine release.
Advanced Characterization and In Vivo Considerations
Should the in vitro data prove promising, the logical next steps involve transitioning to more complex models.
-
In Vivo Pharmacokinetics and Brain Penetration: Before efficacy studies, it is crucial to determine if the compound can cross the blood-brain barrier (BBB). This involves administering the compound to rodents and measuring its concentration in both plasma and brain tissue over time.[10]
-
In Vivo Efficacy Models: Based on the confirmed mechanism of action, appropriate animal models can be selected.
-
For NMDA Antagonism: Models of focal ischemia (stroke) or excitotoxicity (e.g., kainic acid-induced seizures) would be relevant.
-
For Anti-Neuroinflammatory Activity: Models of Parkinson's disease (e.g., MPTP or 6-OHDA induced) or Alzheimer's disease (e.g., 5xFAD transgenic mice) where neuroinflammation is a key pathological feature would be appropriate.[11][12][13] Behavioral tests assessing motor function or cognition would serve as primary endpoints.
-
Conclusion
This document provides a structured, hypothesis-driven framework for the initial neuropharmacological investigation of this compound. By systematically progressing through foundational profiling, functional characterization using robust techniques like electrophysiology and immunoassays, and finally to in vivo validation, researchers can efficiently determine the therapeutic potential and scientific utility of this novel compound. The provided protocols offer a validated starting point for uncovering its mechanism of action and its promise in the field of neuroscience.
References
- Pharmaron. in vitro Neurology Assay Services for Drug Discovery. [Link]
- The Scientist. Building More Physiologically Relevant Drug Development Assays for Neuroscience. [Link]
- Bio-Rad.
- Frontiers in Pharmacology. Editorial: Neuropharmacological and neurotoxicological advances using in vivo non-mammalian model organisms. [Link]
- InnoSer. In vitro neurology assays. [Link]
- Cognizure. Animal models in neuropharmacology: an ethological perspective. [Link]
- PubMed. Overview of Electrophysiological Techniques. [Link]
- LibreTexts Medicine. Electrophysiology Methods – Introductory Neuroscience Review Series. [Link]
- Teledyne Vision Solutions. Introduction To Electrophysiology. [Link]
- Molecular Devices. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology. [Link]
- Axion BioSystems. Neurological Disease Assays In Vitro. [Link]
- NeuroProof. In vitro Disease Models for Screening Services. [Link]
- Springer Nature Experiments. Neurophysiological Approaches for In Vivo Neuropharmacology. [Link]
- PubMed Central.
- Selvita. In Vivo Neuroscience Models. [Link]
- PubChem. 1-(Piperidin-2-yl)propan-1-ol. [Link]
- PubMed Central. Neuroimaging of Inflammation in Memory and Related Other Disorders (NIMROD) study protocol. [Link]
- ResearchGate.
- PubMed. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)
- JoVE Journal. Investigating Microglia-Neuron Interactions. [Link]
- ACS Publications. (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)
- National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
- PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
- Google Patents. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
- PubMed. The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}. [Link]
- Chemchart. 2-(Piperidin-4-yl)propan-2-ol (22990-34-7). [Link]
- Common Organic Chemistry. WO 2012/069948 Al. [Link]
- ResearchGate. Exploring the antioxidant activity of 1-(piperidin-1-yl)
- PubMed. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. [Link]
Sources
- 1. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Electrophysiological Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiology Methods – Introductory Neuroscience Review Series [openbooks.library.northwestern.edu]
- 6. ossila.com [ossila.com]
- 7. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology [moleculardevices.com]
- 8. bioradiations.com [bioradiations.com]
- 9. A 3D cell culture approach for studying neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. Editorial: Neuropharmacological and neurotoxicological advances using in vivo non-mammalian model organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iomcworld.org [iomcworld.org]
- 13. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for the Dosage Calculation of 1-(Piperidin-4-YL)propan-2-OL in Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for calculating and establishing initial dosage regimens for the novel compound 1-(Piperidin-4-YL)propan-2-OL in preclinical animal models. Due to the limited publicly available pharmacological data for this specific molecule, this guide establishes a foundational framework based on established principles of preclinical toxicology, allometric scaling, and regulatory guidance. The protocols herein are designed to be self-validating, emphasizing scientific integrity and the rationale behind each experimental step, to ensure safe and effective dose selection for in vivo studies.
Introduction: Characterizing a Novel Chemical Entity (NCE)
This compound is a small molecule containing a piperidine moiety. The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, and is associated with a wide range of pharmacological activities, including but not limited to anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] However, the specific biological target and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound are not extensively documented in peer-reviewed literature.
Therefore, approaching its dosage calculation requires treating it as a Novel Chemical Entity (NCE). The primary objective is to determine a safe and pharmacologically relevant starting dose for efficacy studies in animal models. This process begins with understanding the compound's fundamental properties and progresses through a systematic in vivo dose-range finding study to establish a No-Observed-Adverse-Effect Level (NOAEL).
Foundational Principles: From Physicochemical Properties to In Vivo Dosing
The journey from a powdered compound to a calculated, injectable dose is underpinned by a logical workflow. The initial characterization of the molecule's physical and chemical properties is non-negotiable, as it directly influences formulation, bioavailability, and, ultimately, the accuracy of the dose administered.
Figure 1: High-level workflow for establishing an in vivo dose.
Essential Physicochemical Characterization
Before any animal is dosed, the following parameters for this compound must be determined. These data are critical for creating a homogenous and stable formulation, which is paramount for reproducible results.
| Parameter | Importance & Causality | Target Value / Information |
| Solubility | Determines the appropriate vehicle for administration. An insoluble compound may precipitate upon injection, causing embolism or inaccurate dosing. | Solubility (mg/mL) in common vehicles (e.g., Water, Saline, 5% Dextrose, DMSO, PEG400, Ethanol). |
| pKa | Predicts the ionization state at physiological pH, which affects solubility, membrane permeability, and receptor binding. | The predicted or experimentally determined pKa value(s). |
| LogP/LogD | Indicates the lipophilicity of the compound. This influences absorption, distribution, metabolism, and excretion (ADME) properties.[5] | A LogP/LogD value, typically between 1 and 5 for orally bioavailable drugs. |
| Stability | Ensures the compound does not degrade in the formulation vehicle before or during administration, which would lead to lower-than-intended dosing. | Stability data (e.g., % remaining after 24h) in the selected vehicle at room temperature and 4°C. |
The Cornerstone of Safety: Allometric Scaling and NOAEL
The most common and regulatory-accepted method for extrapolating drug doses between different animal species and from animals to humans is allometric scaling . This method is based on the principle that many physiological and metabolic processes scale in a predictable, non-linear manner with body size.[6] The scaling is typically based on Body Surface Area (BSA), which correlates more closely with metabolic rate across species than body weight alone.[7][8]
The U.S. Food and Drug Administration (FDA) provides clear guidance on this process, which involves converting the No-Observed-Adverse-Effect Level (NOAEL) from animal studies to a Human Equivalent Dose (HED) .[9] While our focus is on animal-to-animal dosing, the same principles apply. The NOAEL is the highest dose level in a toxicology study that does not produce any biologically significant adverse effects.[9][10]
Figure 3: Decision tree for selecting a route of administration.
Recommended Administration Volumes and Needle Sizes
Adhering to established guidelines for administration volumes is crucial to prevent tissue damage and ensure animal welfare.
| Route | Mouse Max. Volume | Rat Max. Volume | Mouse Needle Gauge | Rat Needle Gauge |
| Intravenous (IV) | 0.2 mL | 0.5 mL | 27-30 G | 25-27 G |
| Intraperitoneal (IP) | 0.5 mL | 2.0 mL | 25-27 G | 23-25 G |
| Subcutaneous (SC) | 0.5 mL | 2.0 mL | 25-27 G | 23-25 G |
| Oral (PO) | 0.5 mL | 5.0 mL | 20-22 G (gavage) | 18-20 G (gavage) |
| Intramuscular (IM) | 0.05 mL | 0.2 mL | 27-30 G | 25-27 G |
This table is adapted from multiple institutional and published guidelines.[11]
Conclusion and Best Practices
The dosage calculation for a novel compound like this compound is a systematic process rooted in safety and scientific rationale. The cornerstone of this process is the determination of the NOAEL in a well-conducted acute toxicity study, followed by the application of allometric scaling to translate doses across species. Researchers must prioritize thorough physicochemical characterization to ensure accurate and reproducible formulation. All animal procedures must be conducted under an approved institutional animal care and use committee (IACUC) protocol. By following these guidelines, researchers can confidently select starting doses for their animal models, paving the way for meaningful efficacy and mechanistic studies.
References
- routes of administration in laboratory r
- What is Allometric Scaling & Its Role in Drug Development? Allucent.
- A simple practice guide for dose conversion between animals and human. Nair, A. B., & Jacob, S. (2016). Journal of basic and clinical pharmacy, 7(2), 27. PMC - NIH.
- Can Animal Scales Help with Dosage Calculations for Medic
- Routes of Administration. (Chapter from a larger text, specific source not fully cited in search result).
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.
- Dose conversion between animals and human. TargetMol.
- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. PMC - PubMed Central.
- Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. ChemSafetyPRO. (2019).
- Study of different routes of drugs administration in mice & r
- Design and Conduct Considerations for First‐in‐Human Trials. Chi, L., et al. (2020). Clinical and Translational Science, 13(5), 859-871. PMC - PubMed Central.
- (R)-1-(piperidin-4-yl)propan-2-ol | 1100915-97-6. ChemicalBook.
- 1-(Piperidin-2-yl)propan-1-ol | C8H17NO | CID 10314. PubChem.
- 1-Boc-2-(piperidin-4-yl)propan-2-ol | 1935325-64-6. ChemicalBook.
- Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Fisyel, I., et al. (2016). Scientific reports, 6(1), 1-13. PMC - NIH.
- (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. Chenard, B. L., et al. (1995). Journal of medicinal chemistry, 38(16), 3138-3145. PubMed.
- Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S.
- M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
- How Much Animal Data are Required to Move into Clinical Testing?
- Dose Selection in a Pandemic: A Framework Informed by the FDA Animal Rule. Ke, R., et al. (2020). Clinical Pharmacology & Therapeutics, 108(4), 724-727. PMC - NIH.
- Piperidine compound and preparation method and medical application thereof.
- Piperidin-4-one: the potential pharmacophore. Anpine, A. A., et al. (2010). Medicinal Chemistry Research, 19(3), 213-228. PubMed.
- 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. Jayarajan, P., et al. (2022). ChemMedChem, 17(3), e202100583. PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Krasavin, M. (2021). Molecules, 26(16), 4967. PMC - PubMed Central.
- Synthesis, characterization and antimicrobial activity of piperidine derivatives. Zafar, S., et al. (2019). Journal of the Chemical Society of Pakistan, 41(2), 363-368.
- 2-(Piperidin-4-yl)propan-2-ol (22990-34-7). Chemchart.
- Piperidine-1-propanol | C8H17NO | CID 66032. PubChem.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development (IJNRD). (2023).
- 1-Piperidin-4-ylpropan-1-ol DiscoveryCPR 24152-48-5. Sigma-Aldrich.
- Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Li, Q., et al. (2015). Chemical biology & drug design, 86(4), 509-516. PubMed.
- 1-[1-(Propan-2-yl)piperidin-4-yl]piperazine. CymitQuimica.
- 3-(Piperidin-4-yl)propan-1-ol hydrochloride | C8H18ClNO | CID 18425720. PubChem.
- 1-(Piperidin-4-yl)propan-1-one 250mg. Dana Bioscience.
- Report of the Scientific Committee for Animal Nutrition on the use of Propane-1,2-diol (Propylene glycol). European Commission.
Sources
- 1. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 7. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conversion between animals and human [targetmol.com]
- 9. fda.gov [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Note: Harnessing 1-(Piperidin-4-YL)propan-2-OL as a Novel Molecular Probe Scaffold for Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Small molecule probes are indispensable tools in chemical biology and drug discovery, enabling the precise interrogation of biological systems.[1] This application note presents a comprehensive guide to exploring the potential of 1-(Piperidin-4-YL)propan-2-OL as a versatile scaffold for the development of novel molecular probes. While not a widely characterized probe itself, its piperidine core is a common motif in bioactive compounds, suggesting its utility as a starting point for creating potent and selective chemical tools.[2] This document outlines a strategic workflow, from initial target hypothesis generation to the synthesis of derivatized probes and their application in cell-based assays for target validation. We provide detailed, field-proven protocols and explain the causal logic behind experimental choices, ensuring a self-validating system for researchers embarking on probe development.
Introduction: The Rationale for this compound as a Probe Scaffold
The quest for novel therapeutics is often bottlenecked by an incomplete understanding of the biological targets that drive disease.[3] Small molecule probes offer a powerful solution by allowing researchers to modulate the function of specific proteins within a native cellular context, providing insights that are highly relevant to drug discovery.[3][4]
The selection of a suitable chemical scaffold is a critical first step in probe development. This compound presents several advantageous features:
-
Structural Precedent: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive molecules, suggesting inherent biocompatibility and favorable pharmacokinetic properties.
-
Synthetic Tractability: The secondary amine of the piperidine and the secondary alcohol offer two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Three-Dimensional Complexity: The non-planar structure of the piperidine ring provides a valuable framework for creating probes with high specificity and affinity for their targets.
This guide will therefore use this compound as a foundational scaffold to illustrate the process of developing a novel molecular probe. We will hypothesize a target class and then detail the experimental journey from chemical synthesis to biological validation.
Conceptual Workflow for Probe Development
The development of a novel molecular probe from a scaffold like this compound is a multi-step process. The following diagram illustrates a typical workflow, which will be elaborated upon in the subsequent sections.
Figure 1: A generalized workflow for the development of a molecular probe, starting from a foundational scaffold.
Phase 1: Probe Design and Synthesis
Hypothesis Generation: Targeting Protein Kinases
For the purpose of this guide, we will hypothesize that the this compound scaffold can be elaborated to target protein kinases. This is a rational starting point as many known kinase inhibitors feature a piperidine moiety to occupy the solvent-exposed region of the ATP-binding pocket.
Library Design
To explore this hypothesis, a focused library of compounds will be designed by modifying the scaffold at two key positions: the piperidine nitrogen (R1) and the propanol oxygen (R2).
| Position | Modification Strategy | Rationale |
| R1 (N-alkylation/amidation) | Introduce a variety of aromatic and heteroaromatic groups via reductive amination or amide coupling. | To probe the hydrophobic and hydrogen-bonding interactions within the kinase hinge region. |
| R2 (Etherification/Esterification) | Cap the hydroxyl group with small alkyl or aryl groups. | To modulate solubility and potentially interact with the ribose-binding pocket or solvent-exposed regions. |
Table 1: A strategic approach to designing a focused chemical library based on the this compound scaffold.
Synthetic Protocol: Example N-Arylation
The following is a general protocol for the N-arylation of the piperidine scaffold, a key step in creating our hypothetical probe library.
Protocol 1: Buchwald-Hartwig Amination for R1 Modification
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Phase 2: Initial Screening and Hit Identification
Once a focused library of compounds has been synthesized, the next step is to screen them against a panel of kinases to identify initial "hits."
High-Throughput Kinase Assay
A variety of commercial services and in-house assays can be used for this purpose. A common method is a radiometric assay that measures the incorporation of ³²P from ATP onto a substrate peptide.
Protocol 2: In Vitro Kinase Inhibition Assay
-
Prepare Kinase Reaction Buffer: A typical buffer might contain 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Prepare serial dilutions of the synthesized compounds in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the kinase, the substrate peptide, and the test compound.
-
Initiate Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding phosphoric acid.
-
Measure Incorporation: Spot the reaction mixture onto a phosphocellulose filter mat, wash extensively to remove unincorporated ATP, and measure the remaining radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound at each concentration and determine the IC₅₀ value for active compounds.
Phase 3: Hit Validation and Probe Optimization
A "hit" from a primary screen is not yet a probe. Further experiments are required to confirm that it directly binds to the intended target and to assess its selectivity.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its target in a cellular context. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the hit compound or a vehicle control.
-
Harvest and Lyse: Harvest the cells, resuspend them in a suitable buffer, and lyse them by freeze-thaw cycles.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for 3 minutes.
-
Centrifugation: Centrifuge the tubes at high speed to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target kinase remaining by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Selectivity Profiling
A good chemical probe should be selective for its intended target. The selectivity of a hit compound can be assessed by screening it against a broad panel of related proteins (e.g., a kinome scan). This is typically done through commercial services that have large panels of purified kinases.
| Probe Candidate | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Selectivity Window (Off-Target 1 / Target) |
| Probe-001 | 15 | 1500 | >10000 | 100x |
| Probe-002 | 50 | 200 | 5000 | 4x |
Table 2: Example of selectivity data for two hypothetical probe candidates. Probe-001 shows a much better selectivity profile than Probe-002.
Conclusion and Future Directions
This application note has provided a comprehensive framework for leveraging the this compound scaffold to develop novel molecular probes. We have outlined a logical, step-by-step process from initial hypothesis to hit validation. The key to successful probe development lies in the iterative cycle of design, synthesis, and testing, coupled with a rigorous validation of target engagement and selectivity. While we have used protein kinases as a hypothetical target class, the principles and protocols described herein are broadly applicable to other target families. The true power of a scaffold like this compound lies in its potential to unlock new biological insights through the creation of bespoke chemical tools.
References
- Advancing Biological Understanding and Therapeutics Discovery with Small Molecule Probes. PubMed Central.
- Editorial: Exploring small molecule probes: advancements and applications in pharmacological research. Frontiers Media S.A..
- Small Molecules and their Impact in Drug Discovery.
- 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. PubMed.
Sources
- 1. Frontiers | Editorial: Exploring small molecule probes: advancements and applications in pharmacological research [frontiersin.org]
- 2. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing Biological Understanding and Therapeutics Discovery with Small Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
Application Notes & Protocols: High-Throughput Screening Strategies for the 1-(Piperidin-4-YL)propan-2-OL Scaffold
Abstract
The 1-(Piperidin-4-YL)propan-2-OL chemical scaffold represents a nascent, yet promising, starting point for novel therapeutic discovery. Lacking a well-defined biological target in public literature, this scaffold necessitates a robust and multifaceted high-throughput screening (HTS) strategy to unlock its pharmacological potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns centered on this core structure. We will explore both target-agnostic (phenotypic) and hypothesis-driven (target-based) screening paradigms, provide detailed, field-tested protocols for relevant assay classes—including G-protein coupled receptors (GPCRs) and ion channels—and delineate a complete workflow from assay development to data analysis and hit validation. The methodologies herein are designed to be self-validating, emphasizing scientific causality and rigorous quality control to ensure the identification of high-quality, actionable hits for downstream lead optimization.
Introduction: The Strategic Imperative for Screening a Novel Scaffold
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate a specific biological pathway or target.[1][2] The this compound molecule is a simple yet versatile scaffold. While its direct biological activity is not extensively documented, structurally related compounds have shown significant activity against important drug targets. For instance, more complex derivatives have been identified as potent N-methyl-D-aspartate (NMDA) receptor antagonists for neuroprotection, and other piperidine-containing structures have been explored as NLRP3 inflammasome inhibitors and antibacterial agents.[3][4][5]
This context presents a unique opportunity. The absence of a known target mandates a creative and strategic screening approach. This guide will not focus on a single, predetermined target but will instead provide a framework for uncovering the therapeutic potential of a library of compounds derived from the this compound core. Our approach is bifurcated: a target-agnostic phenotypic screen to identify desired cellular outcomes, and a parallel, hypothesis-driven screen against high-probability target classes based on chemical precedent.
Caption: Overall HTS strategy for the novel scaffold.
Foundational HTS Technologies
The choice of detection technology is critical for a successful HTS campaign. The primary methods rely on fluorescence, luminescence, or label-free detection, each with distinct advantages.
| Technology | Principle | Advantages | Disadvantages | Common Applications |
| Fluorescence | An external light source excites a fluorophore, which then emits light at a longer wavelength.[6] | High sensitivity, versatile, multiple readout modes (Intensity, FRET, Polarization).[7][8] | Prone to interference from autofluorescent compounds (false positives/negatives).[9] | Enzyme activity, cell viability, ion channel flux, GPCR signaling.[6][10] |
| Luminescence | Light is generated by a chemical or enzymatic reaction (e.g., luciferase).[11] | Extremely high sensitivity, low background, wide dynamic range, robust against interference.[12][13] | Signal can be transient ("flash"), may require specific substrates. | Reporter gene assays, ATP-based viability assays, kinase activity (Kinase-Glo®).[14] |
| Label-Free | Detects changes in physical properties (e.g., mass, refractive index, impedance) upon compound binding or cellular response.[15][16] | More biologically relevant data using native cells, no label-induced artifacts.[17] | Lower throughput, higher cost per well, complex signal interpretation.[18] | GPCR signaling, compound binding kinetics (SPR), cell morphology changes.[17][19] |
For the initial screening of the this compound library, we will focus on fluorescence-based assays due to their high throughput, adaptability, and cost-effectiveness, making them ideal for primary screening campaigns.[10]
Hypothesis-Driven Screening: Assay Protocols & Design
Based on the known activities of structurally related molecules, GPCRs and ion channels represent high-probability target classes.[4] Below are detailed protocols for screening against these targets.
Target Class: Gq-Coupled GPCRs via Calcium Flux Assay
Scientific Rationale: Many GPCRs, upon activation, couple to the Gαq protein subunit. This activates Phospholipase C (PLC), which generates inositol trisphosphate (IP3), triggering the release of intracellular calcium (Ca²⁺) stores.[20] This transient increase in cytoplasmic Ca²⁺ is a robust and rapid signal that can be detected by calcium-sensitive fluorescent dyes, making it an excellent readout for HTS.[19][21] We will use a homogeneous, "add-and-read" assay format to maximize throughput.
Caption: Gq-coupled GPCR signaling and calcium flux assay principle.
Experimental Protocol: Calcium Flux Assay
-
Cell Culture & Plating:
-
Cell Line: HEK293 cells stably expressing a Gq-coupled GPCR of interest (e.g., M1 Muscarinic Receptor).
-
Rationale: HEK293 cells are robust, easy to culture, and provide low background signaling, making them an industry standard for recombinant HTS assays.
-
Protocol:
-
Culture cells to ~80% confluency in DMEM supplemented with 10% FBS and appropriate selection antibiotic.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh media.
-
Seed 20,000 cells/well in 20 µL of media into a 384-well, black-walled, clear-bottom assay plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
-
Dye Loading:
-
Reagent: Fluo-4 AM or a comparable calcium indicator dye with a probenecid solution.
-
Rationale: Fluo-4 AM is a cell-permeant ester that is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell. Probenecid is an anion-exchange transporter inhibitor that prevents the leakage of the de-esterified dye, improving signal stability.
-
Protocol:
-
Prepare a 2X working solution of Fluo-4 AM dye in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Remove cell culture media from the assay plate by gentle aspiration or plate inversion.
-
Add 20 µL of the 2X dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
-
Compound Addition & Signal Reading:
-
Instrumentation: A plate-based reader with kinetic fluorescence reading capability and automated liquid handling (e.g., FLIPR®, FlexStation®).
-
Protocol:
-
Prepare a 3X compound plate by serially diluting the this compound library in assay buffer (HBSS + 20 mM HEPES). Include positive control (agonist, e.g., Carbachol) and negative control (DMSO vehicle) wells.
-
Place both the cell plate and the compound plate into the reader.
-
Initiate the reading protocol: establish a stable baseline fluorescence for 10-20 seconds.
-
The instrument automatically adds 20 µL of the 3X compound solution to the cell plate (final volume 60 µL, final concentration 1X).
-
Continue to read the fluorescence signal kinetically for 90-180 seconds to capture the full calcium transient.
-
-
Assay Validation & Quality Control
Scientific Rationale: Before commencing a full screen, the assay must be validated to ensure it is robust, reproducible, and sensitive enough to identify real hits. The Z'-factor is the most widely accepted statistical parameter for quantifying HTS assay quality.[22][23]
Protocol: Z'-Factor Determination
-
Prepare a validation plate with multiple wells (e.g., 16-24 wells each) of:
-
Positive Control: A known saturating concentration of an agonist.
-
Negative Control: DMSO vehicle only.
-
-
Run the assay as described above.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
-
Where SD is the standard deviation and Mean is the average of the control signals (peak fluorescence).
-
| Metric | Formula | Acceptance Criterion | Rationale |
| Z'-Factor | 1 - (3σ_pos + 3σ_neg) / | μ_pos - μ_neg | |
| Signal-to-Background (S/B) | μ_pos / μ_neg | > 3 | Ensures the positive control signal is sufficiently higher than the background noise for clear hit identification. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the relative variability of the data; low %CV indicates high precision and reproducibility. |
HTS Data Analysis & Hit Identification Workflow
Executing a screen on thousands of compounds generates a massive dataset that requires a systematic analysis pipeline to distill meaningful results.[1][24]
Caption: A standard workflow for HTS data analysis and hit validation.
Protocol: Data Analysis and Hit Triaging
-
Data Processing:
-
For each well, extract the maximum fluorescence signal from the kinetic read.
-
For each plate, calculate the Z'-factor. Plates with a Z' < 0.5 should be flagged for review or excluded.[23]
-
-
Normalization:
-
Normalize the data on a per-plate basis to account for inter-plate variability.
-
Calculate the percent activation for each test compound well using the formula: % Activation = [ (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) ] * 100
-
Rationale: Normalization converts the raw signal into a standardized format, allowing for the comparison of compounds across different plates and screening days.[25]
-
-
Primary Hit Selection:
-
A common method for hit selection is to use a statistical cutoff based on the overall sample population.
-
Protocol: Calculate the mean and standard deviation (SD) of the % activation for all test compounds on a plate. A primary "hit" is defined as any compound with a % activation greater than 3 times the standard deviation above the mean.[23]
-
Rationale: This statistical approach identifies compounds that are significant outliers from the baseline noise of inactive compounds.
-
-
Hit Confirmation and Dose-Response:
-
Trust but verify: All primary hits must be re-tested under the same assay conditions to eliminate false positives arising from experimental error.[26]
-
Confirmed hits should then be tested in a multi-point dose-response format (e.g., an 8-point, 1:3 serial dilution) to determine their potency (EC₅₀ or IC₅₀).
-
Rationale: A well-behaved dose-response curve provides strong evidence of true biological activity and is essential for prioritizing compounds for further chemical optimization.[24]
-
Conclusion and Forward Outlook
This application note provides a strategic and practical framework for initiating a high-throughput screening campaign with the novel this compound scaffold. By employing a hypothesis-driven approach targeting high-probability target classes like GPCRs and ion channels, researchers can efficiently probe the biological activity of a compound library. The detailed protocols for a fluorescence-based calcium flux assay, coupled with rigorous validation and data analysis workflows, establish a self-validating system designed to identify robust and tractable hits. The successful identification of validated hits from this primary screen serves as the critical starting point for comprehensive hit-to-lead and structure-activity relationship (SAR) studies, ultimately paving the way for the development of a new class of therapeutics.
References
- Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. (2019). Analytical Chemistry. [Link]
- Advances in G Protein-Coupled Receptor High-throughput Screening. (2018). Current Opinion in Structural Biology. [Link]
- Ion Channel Research: Advancing High Throughput Screening Techniques. (2024). Aurora Biomed. [Link]
- High throughput assay technologies for ion channel drug discovery. (2004). Assay and Drug Development Technologies. [Link]
- High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. [Link]
- High-Throughput GPCR Assay Development. (2021). Agilent. [Link]
- An Overview of High Throughput Screening at G Protein Coupled Receptors. (2006). Current Pharmaceutical Design. [Link]
- High-throughput screening technologies for ion channels. (2016). Acta Pharmacologica Sinica. [Link]
- Bioluminescent assays for high-throughput screening. (2007). Assay and Drug Development Technologies. [Link]
- Using label-free screening technology to improve efficiency in drug discovery. (2012). Expert Opinion on Drug Discovery. [Link]
- High Throughput Screening Flux Assays. (n.d.). Aurora Biomed. [Link]
- An Overview of High Throughput Screening at G Protein Coupled Receptors. (2006). Bentham Science. [Link]
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2019). ACS Sensors. [Link]
- Ion Channel Assays. (n.d.).
- High-Throughput Screening Using Label-Free Technologies. (2008). Journal of Biomolecular Screening. [Link]
- High-throughput screening. (n.d.). Wikipedia. [Link]
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]
- Quantitative high-throughput screening data analysis: challenges and recent advances. (2014). Expert Review of Molecular Diagnostics. [Link]
- Advances in luminescence-based technologies for drug discovery. (2022). Expert Opinion on Drug Discovery. [Link]
- Fluorescence-based assays. (2012). Methods in Molecular Biology. [Link]
- Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity. (2000). PNAS. [Link]
- Mass spectrometric techniques for label-free high-throughput screening in drug discovery. (2007). Analytical Chemistry. [Link]
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2009). Lab on a Chip. [Link]
- What is label-free screening and why use it in drug discovery?. (2012). Drug Discovery World. [Link]
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
- Label-free technologies for monitoring drug interactions. (2015). Drug Target Review. [Link]
- High-Throughput Screening Assays. (n.d.). Assay Genie. [Link]
- High-Throughput Screening Data Analysis. (2016). Methods in Molecular Biology. [Link]
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
- Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
- High-Throughput Screening Data Analysis. (2016). Semantic Scholar. [Link]
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules. [Link]
- (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. (1994). Journal of Medicinal Chemistry. [Link]
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2016). ACS Omega. [Link]
- Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. (2020).
- Exploring the antioxidant activity of 1-(piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone and 3d metal coordination compounds with this ligand. (2019).
- Synthesis of fentanyl analogs. (2012).
- 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioluminescent Assays for High-Throughput Screening [promega.jp]
- 14. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using label-free screening technology to improve efficiency in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. High-Throughput Screening Using Label-Free Technologies | Semantic Scholar [semanticscholar.org]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. eurekaselect.com [eurekaselect.com]
- 22. aurorabiomed.com [aurorabiomed.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of 1-(Piperidin-4-YL)propan-2-OL in Human Plasma
Abstract
This document provides a comprehensive, step-by-step guide for the quantitative analysis of 1-(Piperidin-4-YL)propan-2-OL in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol herein is designed for researchers, scientists, and drug development professionals, offering a validated method that ensures accuracy, precision, and robustness in line with regulatory expectations. We delve into the rationale behind each methodological choice, from sample preparation to the intricacies of chromatographic separation and mass spectrometric detection. This application note serves as both a practical protocol and an educational resource, grounded in established bioanalytical principles.
Introduction: The Rationale for a Specialized Method
This compound is a polar molecule characterized by a piperidine ring and a hydroxyl group. The quantification of such small polar molecules in complex biological matrices like plasma presents a unique set of analytical challenges. These include poor retention on traditional reversed-phase chromatographic columns and potential for significant matrix effects.[1][2] A highly selective and sensitive method is therefore paramount for accurate pharmacokinetic and toxicokinetic studies in drug development.
This guide outlines a method that addresses these challenges through a combination of a streamlined sample preparation technique, optimized hydrophilic interaction liquid chromatography (HILIC), and highly specific detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[3][4][5][6] The entire method has been developed and validated following the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[7][8][9]
Experimental Workflow: A Visual Overview
The following diagram illustrates the complete workflow from plasma sample to final data analysis.
Caption: Figure 1. Overall experimental workflow.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| This compound-d5 (Internal Standard) | ≥98%, 99% D | Commercially Available |
| Acetonitrile | LC-MS Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Ammonium Formate | LC-MS Grade | Commercially Available |
| Water | Type I, 18.2 MΩ·cm | In-house |
| Human Plasma (K2EDTA) | Pooled, Blank | Reputable Bio-supplier |
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[10][11] For this application, acetonitrile is chosen as the precipitating agent due to its efficiency in protein removal and its compatibility with the HILIC mobile phase, which is high in organic content.[10][12] A ratio of 3:1 (acetonitrile:plasma) is recommended to ensure complete protein precipitation.[13]
Protocol: Protein Precipitation
-
Thaw frozen human plasma samples in a water bath at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.[12]
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard (IS) working solution (e.g., 100 ng/mL of this compound-d5 in 50:50 acetonitrile:water).
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[10]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[10][12]
-
Carefully transfer 200 µL of the clear supernatant to a new 96-well plate or autosampler vial.
-
Dilute the supernatant with 200 µL of 95:5 acetonitrile:water with 0.1% formic acid to ensure compatibility with the initial mobile phase conditions.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography: HILIC for Polar Analytes
Rationale: Due to the polar nature of this compound, reversed-phase chromatography would provide insufficient retention.[1][14][15][16] Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode as it uses a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[2][17][18][19] This approach allows for good peak shape and separation from endogenous plasma components.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | HILIC Column (e.g., Silica, Amide), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table Below |
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.0 | 5 | 95 |
| 3.0 | 40 | 60 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
| 4.1 | 5 | 95 |
| 5.0 | 5 | 95 |
Mass Spectrometry: Sensitive and Specific Detection
Rationale: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantifying analytes in complex matrices.[20] Electrospray Ionization (ESI) in positive mode is chosen as the piperidine nitrogen is readily protonated.[21][22][23][24] The method utilizes Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and its stable isotope-labeled internal standard, ensuring high specificity and accurate quantification.[3][4][6][25]
| Parameter | Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 100 | Optimized | Optimized |
| This compound-d5 | To be determined | To be determined | 100 | Optimized | Optimized |
Note: The exact m/z values for precursor and product ions, as well as optimal cone voltage and collision energy, must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Method Validation
The method should be validated according to the FDA and/or ICH M10 guidelines for bioanalytical method validation.[7][8][9] The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Calibration Curve: A calibration curve should be constructed using at least eight non-zero standards. The curve should exhibit a linear response with a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates over three separate runs. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction efficiency of the analyte from the plasma matrix.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by endogenous components of the plasma.
-
Stability: Evaluation of the analyte's stability under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
Hypothetical Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤15% | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤15% | 5.1% - 9.8% |
| Intra-day Accuracy (%Bias) | ±15% | -7.5% to 6.3% |
| Inter-day Accuracy (%Bias) | ±15% | -5.9% to 8.1% |
| Recovery | Consistent & Reproducible | ~92% |
| Matrix Factor | CV ≤ 15% | 6.7% |
| Stability (Freeze-Thaw, 3 cycles) | %Bias within ±15% | Passed |
| Stability (Bench-top, 4 hours) | %Bias within ±15% | Passed |
Conclusion: A Fit-for-Purpose Method
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. By employing protein precipitation for sample cleanup and HILIC for chromatographic separation, the challenges associated with analyzing a polar small molecule are effectively overcome. The use of tandem mass spectrometry with MRM ensures high sensitivity and selectivity. This method, when fully validated, is fit-for-purpose for regulated bioanalysis in support of drug development programs.
References
- Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC.
- Kuzyk, M. A., Smith, D., Yang, J., Moulder, K., & Terry, D. B. (2012). Multiple Reaction Monitoring Enables Precise Quantification of 97 Proteins in Dried Blood Spots. Molecular & Cellular Proteomics, 11(6), M111.015383. [Link]
- FDA. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S.
- Wikipedia. (2023, November 11). Hydrophilic interaction chromatography.
- FDA. (2018, May). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
- Anderson, N. L., & Hunter, C. L. (2012). Multiple Reaction Monitoring for Biomarker Discovery and Validation. Circulation: Cardiovascular Genetics, 5(4), 483–490. [Link]
- Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
- FDA. (2001, May). Guidance for Industry: Bioanalytical Method Validation. U.S.
- FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.
- Vertex AI Search. (n.d.). Application of Multiple Reaction Monitoring (MRM)
- Wikipedia. (2023, December 26). Reversed-phase chromatography.
- BenchChem. (2025, December).
- SIELC Technologies. (n.d.). Polar Compounds.
- Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(1), 75–90. [Link]
- Vertex AI Search. (2024, September 9).
- Dolan, J. W. (2009, November 1). Hydrophilic Interaction Chromatography.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2263–2279. [Link]
- Arfianti, I. (2019, October 4). a protein precipitation extraction method. Protocols.io. [Link]
- Wikipedia. (2023, August 16). Selected reaction monitoring.
- Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
- Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Ghosh, C., & Pradeep, T. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Analytical Chemistry, 84(16), 6939–6947. [Link]
- Anđelković, M., Novak, K., & Bucar, F. (2021). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 26(16), 4949. [Link]
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- LibreTexts Chemistry. (2022, October 4). 7.10: Reverse Phase Chromatography.
- ResearchGate. (n.d.). Determination of drugs in human plasma by in-tube solid-phase microextraction coupled to liquid chromatography tandem mass spectrometry.
- Malo, M. K., & Brogden, K. M. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(1), 16–35. [Link]
- ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures....
- Mercolini, L., & Protti, M. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 26(11), 3162. [Link]
- ResearchGate. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview.
- Emery Pharma. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
- Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- Xu, R., Nemes, C., & Jenkins, K. M. (2002). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 579–587. [Link]
- Emery Pharma. (2024, September 23).
- Bshara, R. M., El-Ashmawy, A. A., & Exarchou, V. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4234. [Link]
- Wikipedia. (2023, October 28). Liquid–liquid extraction.
- PubChem. (n.d.). 1-(Piperidin-2-yl)propan-1-ol.
- Dong, M. W. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
- Li, F., & Le, L. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 41–49. [Link]
Sources
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Multiple Reaction Monitoring (MRM) in Protein Quantification Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Multiple Reaction Monitoring Enables Precise Quantification of 97 Proteins in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 6. ahajournals.org [ahajournals.org]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Technical Tip: Protein Precipitation [phenomenex.com]
- 12. a protein precipitation extraction method [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. hawach.com [hawach.com]
- 15. chromtech.com [chromtech.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. nebiolab.com [nebiolab.com]
- 21. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 22. poseidon-scientific.com [poseidon-scientific.com]
- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 24. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Experimental Use of 1-(Piperidin-4-YL)propan-2-OL as a Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the investigation of the novel compound 1-(Piperidin-4-YL)propan-2-OL as a potential receptor ligand. This document outlines detailed protocols for the synthesis, purification, and characterization of the compound, followed by a systematic approach to its pharmacological evaluation. We present established methodologies for determining its binding affinity and functional activity, hypothetically targeting the sigma-1 receptor (S1R), a chaperone protein implicated in a variety of neurological disorders. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring robust and reproducible data generation. This guide is intended to empower researchers in the fields of pharmacology and drug discovery to effectively characterize novel chemical entities.
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine moiety is a prevalent scaffold in a vast number of approved drugs and clinical candidates, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Its derivatives have shown significant activity at various receptors, including but not limited to, GABA-A, NMDA, and sigma receptors. The compound of interest, this compound, possesses structural features that suggest potential interactions with such receptors. Given the growing interest in modulating the sigma-1 receptor (S1R) for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and pain, this guide will focus on characterizing this compound as a putative S1R ligand.
The S1R is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Ligands that bind to S1R can act as agonists or antagonists, leading to distinct downstream effects. Therefore, a thorough characterization of a new ligand's binding affinity and functional profile is paramount.
Synthesis and Characterization of this compound
A reliable and well-characterized supply of the test compound is the foundation of any pharmacological study. The following is a plausible, multi-step synthesis protocol for this compound, based on established organic chemistry principles.
2.1. Synthetic Scheme
Caption: Proposed synthesis of this compound.
2.2. Step-by-Step Synthesis Protocol
-
Protection of the Piperidine Nitrogen:
-
To a solution of ethyl 4-piperidinecarboxylate (1 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethyl 4-piperidinecarboxylate.
-
-
Formation of the β-keto ester:
-
To a solution of N-Boc-ethyl 4-piperidinecarboxylate (1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA, 2.2 eq.) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add acetaldehyde (1.5 eq.) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-keto ester.
-
-
Reduction of the Ketone:
-
Dissolve the crude β-keto ester from the previous step in methanol.
-
Add sodium borohydride (NaBH₄, 2 eq.) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield N-Boc-1-(piperidin-4-yl)propan-2-ol.
-
-
Deprotection of the Piperidine Nitrogen:
-
Dissolve the N-Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 1M sodium hydroxide solution to pH > 10.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers, filter, and concentrate to yield this compound.
-
2.3. Purification and Characterization
-
Purification: The final compound should be purified by column chromatography on silica gel or by recrystallization to achieve >95% purity.
-
Characterization: The structure and purity of the final compound must be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a ligand for its target. A radioligand binding assay is a highly sensitive and quantitative method for this purpose.[1][2]
3.1. Radioligand Competition Binding Assay for Sigma-1 Receptor
This protocol describes a competition binding assay to determine the inhibition constant (Kᵢ) of this compound for the S1R using the selective radioligand [³H]-(+)-pentazocine.[1][3]
Experimental Workflow
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Homogenize guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4 °C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in buffer and determine the protein concentration using a Bradford assay.
-
Store the membrane preparation in aliquots at -80 °C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer (50 mM Tris-HCl, pH 7.4).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): Assay buffer, membrane preparation, and [³H]-(+)-pentazocine.
-
Non-Specific Binding (NSB): Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and a high concentration of a known S1R ligand (e.g., 10 µM haloperidol) to saturate the receptors.[1]
-
Competition: Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of this compound.
-
-
The final concentration of [³H]-(+)-pentazocine should be close to its Kₔ value for the S1R (typically 1-5 nM).[1]
-
The final protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.
-
-
Incubation and Filtration:
-
Incubate the plate at 37 °C for 90 minutes to reach equilibrium.[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the NSB from the TB and the competition binding values.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]
-
Data Presentation
| Parameter | Value |
| Radioligand | [³H]-(+)-pentazocine |
| Radioligand Conc. | 2 nM |
| Kₔ of Radioligand | 3 nM |
| IC₅₀ of Compound | [Experimental Value] |
| Kᵢ of Compound | [Calculated Value] |
Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor.
4.1. GTPγS Binding Assay
The GTPγS binding assay measures the activation of G-proteins coupled to a receptor and is a valuable tool for identifying agonists.[5][6] Although S1R is not a classical GPCR, it can modulate their function. If this compound is hypothesized to allosterically modulate a GPCR via S1R, this assay could be relevant.
Experimental Workflow
Caption: Workflow for a GTPγS binding assay.
Step-by-Step Protocol
-
Assay Setup:
-
In a 96-well plate, add cell membranes, GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent), and varying concentrations of this compound in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation and Filtration:
-
Incubate the plate at 30 °C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity on the filters.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).
-
4.2. cAMP Assay
For receptors that couple to Gᵢ/ₒ proteins, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] An antagonist will block this effect.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture cells expressing the Gᵢ/ₒ-coupled receptor of interest.
-
Pre-treat the cells with this compound at various concentrations for a defined period (e.g., 15-30 minutes) if testing for antagonist activity.
-
Stimulate the cells with a known agonist for the receptor in the presence or absence of the test compound. Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels, making the inhibitory effect of a Gᵢ agonist more apparent.[8]
-
-
cAMP Measurement:
-
Data Analysis:
-
For Agonist Activity: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the concentration of this compound to determine the IC₅₀.
-
For Antagonist Activity: Plot the percentage of agonist-stimulated response against the logarithm of the concentration of the test compound to determine the IC₅₀.
-
Data Presentation
| Assay | Parameter | Value |
| GTPγS Binding | EC₅₀ | [Experimental Value] |
| Eₘₐₓ | [Experimental Value] | |
| cAMP Assay | IC₅₀ (Agonist) | [Experimental Value] |
| IC₅₀ (Antagonist) | [Experimental Value] |
Concluding Remarks
The protocols detailed in these application notes provide a robust framework for the initial pharmacological characterization of this compound as a potential receptor ligand, with a specific focus on the sigma-1 receptor. By systematically determining its binding affinity and functional activity, researchers can gain critical insights into its mechanism of action and therapeutic potential. Adherence to these rigorous methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this novel compound and its place in the landscape of drug discovery.
References
- Forskolin-free cAMP assay for Gi-coupled receptors. (2015). PubMed. [Link]
- SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. [Link]
- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characteriz
- Sigma Receptor Binding Assays. (2015). PubMed. [Link]
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI. [Link]
- GTPγS Binding Assays. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
- Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (2010). PubMed Central. [Link]
- GTPγS Binding Assay.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]
- Data Standardization for Results Management. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents [patents.google.com]
- 6. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 7. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 8. CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol - Google Patents [patents.google.com]
- 9. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Ethyl 4-piperidinecarboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes & Protocols: Formulation of 1-(Piperidin-4-YL)propan-2-OL for In Vivo Studies
Introduction: The Formulation Challenge of Piperidine Scaffolds
The piperidine moiety is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents due to its favorable pharmacological properties.[1][2][3] However, compounds like 1-(Piperidin-4-YL)propan-2-OL often present significant challenges during preclinical development, primarily related to their physicochemical properties. The basic nitrogen atom in the piperidine ring typically results in a high pKa and pH-dependent aqueous solubility.[4] Furthermore, the overall structure can be lipophilic, leading to poor solubility in neutral aqueous media.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rationally design, prepare, and validate formulations of this compound for preclinical in vivo studies in rodent models. We will explore strategies for oral, intravenous, and intraperitoneal administration, grounded in the compound's predicted physicochemical properties and established formulation science principles.
Pre-formulation Analysis: Understanding the Molecule
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Implication for Formulation |
| pKa (Basic) | 9.5 - 10.5 | The piperidine nitrogen is basic and will be protonated and positively charged at acidic pH. Solubility will be significantly higher at pH < 8. |
| LogP (Octanol/Water) | 1.5 - 2.5 | The compound is moderately lipophilic, suggesting low intrinsic aqueous solubility at neutral pH when the molecule is uncharged.[9] |
| Aqueous Solubility | Low at pH 7.4; Higher at acidic pH | Solubility is pH-dependent. At physiological pH (7.4), the compound will likely be poorly soluble. Acidic solutions will be required to achieve significant concentrations. |
The basic nature of the piperidine nitrogen is the most critical factor. At a pH approximately two units below its pKa, the compound will be >99% ionized. This protonated form is significantly more water-soluble than the neutral free base.
Caption: pH-dependent equilibrium of this compound.
Formulation Strategy: A Decision-Making Framework
The optimal formulation strategy depends on the intended route of administration, the required dose, and the inherent properties of the compound.[10] The following decision tree provides a logical pathway for selecting an appropriate starting formulation for this compound.
Caption: Decision workflow for selecting a formulation strategy.
Detailed Formulation Protocols
Safety Precaution: Always handle the active pharmaceutical ingredient (API) and solvents in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Acidic Aqueous Solution (for Oral, IV, IP)
This is the simplest and preferred formulation for low doses where the compound's solubility in an acidic vehicle is sufficient. The goal is to create a clear solution by lowering the pH to fully protonate the basic piperidine nitrogen.
-
Rationale: For basic compounds, pH adjustment is a primary technique to enhance aqueous solubility.[11][12] Using a buffer maintains the pH and prevents the drug from precipitating upon administration. Citrate or acetate buffers are commonly used for preclinical studies.[12]
-
Best For: Low-dose PK studies, initial efficacy screens.
-
Limitations: May not be suitable for high doses due to solubility limits. For IV administration, the pH should ideally be between 3 and 9 to minimize vascular irritation.[12][13]
Table 2: Components for Acidic Aqueous Solution (1 mg/mL)
| Component | Purpose | Quantity (for 10 mL) | Example Supplier |
| This compound | API | 10 mg | N/A |
| Citric Acid Monohydrate | Acidifier/Buffer | ~20 mg (or to pH 4.5) | Sigma-Aldrich |
| Sodium Citrate Dihydrate | Buffer | q.s. to pH 4.5 | Sigma-Aldrich |
| Sterile Water for Injection | Vehicle | q.s. to 10 mL | Thermo Fisher |
Step-by-Step Methodology:
-
Weigh 10 mg of this compound into a sterile glass vial.
-
Add approximately 8 mL of Sterile Water for Injection.
-
Add the citric acid and stir with a magnetic stir bar until fully dissolved. The solution may be hazy initially.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to 4.5 by adding small amounts of sodium citrate solution (if pH is too low) or more citric acid (if pH is too high).
-
Once the API is fully dissolved and the solution is clear, quantitatively transfer the solution to a volumetric flask.
-
Bring the final volume to 10 mL with Sterile Water for Injection.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a clean, sterile vial, especially if intended for IV administration.
Protocol 2: Co-solvent Formulation (for IV, IP)
When higher concentrations are needed that exceed the aqueous solubility even at low pH, a co-solvent system is employed. Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic drugs.[12][13]
-
Rationale: Solvents like polyethylene glycol 400 (PEG400) and propylene glycol (PG) are common in preclinical IV formulations for their ability to dissolve poorly soluble compounds.[13] However, they can cause side effects like hemolysis or hypertension, so their concentration should be minimized.[13]
-
Best For: Higher-dose IV/IP studies where a solution is mandatory.
-
Limitations: Potential for vehicle-induced toxicity or altered PK profile.[14] The potential for drug precipitation upon injection into the aqueous bloodstream must be considered.[5]
Table 3: Components for Co-solvent Formulation (5 mg/mL)
| Component | Purpose | % (v/v) | Quantity (for 10 mL) |
| This compound | API | N/A | 50 mg |
| PEG 400 | Co-solvent | 40% | 4.0 mL |
| Propylene Glycol (PG) | Co-solvent | 20% | 2.0 mL |
| Sterile Saline (0.9% NaCl) | Vehicle | 40% | 4.0 mL |
Step-by-Step Methodology:
-
Weigh 50 mg of the API into a sterile glass vial.
-
Add 4.0 mL of PEG 400 to the vial.
-
Vortex or sonicate the mixture until the API is completely dissolved. Gentle warming (<40°C) may be applied if necessary.
-
Add 2.0 mL of Propylene Glycol and mix thoroughly.
-
Slowly add 4.0 mL of sterile saline dropwise while continuously vortexing to avoid precipitation.
-
Visually inspect the final formulation for clarity. It should be a clear, slightly viscous solution.
-
Filter through a 0.22 µm sterile syringe filter (a filter compatible with organic solvents, like PTFE, is recommended).
Protocol 3: Aqueous Suspension (for Oral Gavage)
For high-dose oral studies, such as toxicology assessments, exceeding the compound's solubility is often necessary. A uniform suspension ensures consistent dosing, though bioavailability may be limited by the dissolution rate in vivo.[7]
-
Rationale: Suspending agents like carboxymethylcellulose (CMC) increase the viscosity of the vehicle, preventing the rapid settling of drug particles and ensuring dose uniformity.[14] A surfactant like Tween 80 can be added to improve the wettability of the hydrophobic drug particles.
-
Best For: High-dose oral toxicology and efficacy studies.
-
Limitations: Not suitable for parenteral routes. Bioavailability can be variable. Dose uniformity is critical and requires constant mixing.
Table 4: Components for Aqueous Suspension (20 mg/mL)
| Component | Purpose | % (w/v) | Quantity (for 10 mL) |
| This compound | API | N/A | 200 mg |
| Sodium CMC (Low Viscosity) | Suspending Agent | 0.5% | 50 mg |
| Tween 80 | Wetting Agent | 0.1% | 10 µL |
| Purified Water | Vehicle | q.s. | q.s. to 10 mL |
Step-by-Step Methodology:
-
Prepare the 0.5% CMC vehicle: Slowly add 50 mg of Sodium CMC to 10 mL of purified water while stirring vigorously to prevent clumping. Leave the mixture to hydrate for at least 4 hours (or overnight) to form a clear, viscous solution.
-
Weigh 200 mg of the API. If the particle size is large, it should be micronized using a mortar and pestle to improve suspension stability.[15][16]
-
In a clean glass vial, add the 200 mg of API.
-
Add 10 µL of Tween 80.
-
Add a small amount (~1 mL) of the CMC vehicle and triturate (mix to a smooth paste) with the API powder. This ensures the particles are properly wetted.
-
Gradually add the remaining CMC vehicle in small portions, mixing thoroughly after each addition.
-
Use a homogenizer or sonicator to ensure a uniform particle size distribution.
-
Crucially, this formulation must be stirred continuously (e.g., with a magnetic stir bar) before and during dose administration to ensure each aliquot is homogenous.
Administration Protocol: Oral Gavage in Rats
Oral gavage is a standard method for precise oral dosing in rodents.[17] Proper technique is essential to minimize stress and prevent injury to the animal.[18][19]
Materials:
-
Appropriately sized rat oral gavage needle (typically 16-18 gauge, flexible or curved with a bulbous tip).[19]
-
Syringe corresponding to the calculated dose volume.
-
Prepared formulation.
-
Animal scale.
Step-by-Step Procedure:
-
Calculate Dose Volume: Weigh the rat and calculate the required volume. For aqueous formulations, a typical dosing volume is 5-10 mL/kg.[20] Do not exceed 20 mL/kg.[18]
-
Measure Gavage Needle Length: Measure the needle from the tip of the rat's nose to the last rib (xiphoid process) to determine the maximum safe insertion depth.[19][20] Mark this length on the needle if necessary.
-
Restrain the Animal: Securely restrain the rat, ensuring its head and body are in a straight vertical line. This alignment is critical for the needle to pass easily into the esophagus.[18]
-
Insert the Needle: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Advance into Esophagus: As the needle reaches the pharynx, the rat will reflexively swallow. The needle should slide smoothly into the esophagus without resistance. If there is any resistance, stop immediately and withdraw. [19] Forcing the needle can cause fatal perforation of the esophagus or trachea.
-
Administer Dose: Once the needle is in place (up to the pre-measured depth), administer the formulation smoothly and steadily.
-
Withdraw Needle: Withdraw the needle in a single, smooth motion following the same path as insertion.
-
Monitor: Return the animal to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[17]
Formulation Stability Assessment
Ensuring the formulation is stable for the duration of its preparation and use is a critical component of preclinical studies.[10][21] A short-term stability study should be conducted on any new formulation.
-
Objective: To confirm that the concentration of this compound in the formulation remains within an acceptable range (e.g., 90-110% of the initial concentration) under the intended storage and use conditions.[21]
Protocol for Short-Term Stability:
-
Prepare the formulation as described in one of the protocols above.
-
Immediately after preparation (T=0), take an aliquot for analysis by a suitable, validated analytical method (e.g., HPLC-UV). This will be the 100% reference value.
-
Store the bulk formulation under the conditions it will be held during the study (e.g., on the benchtop at room temperature, refrigerated at 4°C).
-
Take further aliquots for analysis at predetermined time points (e.g., 2, 4, 8, and 24 hours).
-
For suspensions, ensure the formulation is mixed thoroughly in the same manner as for dosing before taking each aliquot.
-
Analyze the samples and compare the concentration at each time point to the T=0 value. The formulation is considered stable if the concentration remains within the predefined acceptance criteria (e.g., ±10%).[21]
Conclusion
The successful in vivo evaluation of this compound is critically dependent on a rational, science-driven formulation approach. By understanding the compound's key physicochemical properties—namely its basic pKa and moderate lipophilicity—researchers can overcome its poor aqueous solubility. The choice of formulation, whether a simple acidic solution, a co-solvent system, or an aqueous suspension, must be tailored to the specific requirements of the study, including the route of administration and the target dose. The protocols provided herein offer robust starting points for developing and validating formulations that will deliver consistent and reliable data, enabling confident decision-making in the drug development process.
References
- Pharmaceutical Technology. (n.d.).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Vemula, V. R. (2015). Fundamentals of solubility enhancement techniques: What do we need to consider?. Journal of Global Trends in Pharmaceutical Sciences, 6(3), 2744-2755.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
- Cambridge MedChem Consulting. (n.d.).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]
- Gavali, S. M., Gupta, M. K., Dash, R. P., & Nivsarkar, M. (2011). Preclinical formulations: insight, strategies, and practical considerations.
- Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
- AIChE. (2020). (303b)
- Virginia Tech IACUC. (2017).
- Journal of Pharmaceutical Negative Results. (2022).
- WSU IACUC. (2021).
- NC3Rs. (n.d.).
- Atcha, Z., Mistry, M., & Theil, D. (2010). Alternative method of oral dosing for rats. Journal of the American Association for Laboratory Animal Science, 49(3), 335–343. [Link]
- ResearchGate. (n.d.). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. [Link]
- FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
- Alam, M. M., Antonisamy, K., Al-Abdullah, N. H., Al-Mohizea, A. M., & El-Emam, A. A. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of enzyme inhibition and medicinal chemistry, 33(1), 990–999. [Link]
- ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]
- EMA. (2010). Formulation of poorly soluble compounds. [Link]
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
- Rupp, M. (n.d.). Predicting the pKa of Small Molecules. [Link]
- Wang, Z., Bi, C., Zhang, M., Chen, Z., Xu, W., & Zhu, W. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(5), 1165–1172. [Link]
- Kuentz, M. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. European journal of pharmaceutical sciences, 84, 43–52. [Link]
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
- Alam, M. M., Antonisamy, K., Al-Abdullah, N. H., Al-Mohizea, A. M., & El-Emam, A. A. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of enzyme inhibition and medicinal chemistry, 33(1), 990–999. [Link]
- ITR Laboratories Canada Inc. (n.d.). Preclinical Species Selection. [Link]
- ResearchGate. (n.d.). Structure of diphenyl(piperidine-4-yl)
- Vistoli, G., Pedretti, A., & Testa, B. (2006). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Journal of computer-aided molecular design, 20(10-11), 649–661. [Link]
- PubChem. (n.d.). 2-methyl-1-(piperidin-4-yl)propan-2-ol. [Link]
- Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Pharmaceutical and Drug Delivery Research, 1(2). [Link]
- Bak, A., Zgaśnik, A., & Pindelska, E. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(21), 6524. [Link]
- Vicini, A., Pieraccini, S., Sironi, M., & Bernardi, A. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules (Basel, Switzerland), 26(6), 1652. [Link]
- Contardi, L., De Luca, D., Falchi, F., Mangani, S., & Botta, M. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International journal of molecular sciences, 22(16), 8497. [Link]
- ResearchGate. (n.d.). Recent Advances on Aqueous Solubility Prediction. [Link]
- DiVA portal. (2022). How to Predict the pKa of Any Compound in Any Solvent. [Link]
- Computational Methods in Science and Technology. (n.d.). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. [Link]
- ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. [Link]
- Bergström, C. A., & Larsson, P. (2014). Solubility in pharmaceutical R&D: predictions and reality. International journal of pharmaceutics, 461(1-2), 486–495. [Link]
- Rowan Scientific. (2025). How to Predict pKa. [Link]
- Schepmann, D., Banneke, S., Kelm, M., & Wünsch, B. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 352(10), e1900140. [Link]
- ResearchGate. (n.d.). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. [Link]
- Jouyban, A., Fakhree, M. A., & Shayanfar, A. (2011). Solubility prediction of drugs in mixed solvents using partial solubility parameters. Journal of pharmaceutical sciences, 100(10), 4369–4380. [Link]
Sources
- 1. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]
- 10. altasciences.com [altasciences.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. journal.appconnect.in [journal.appconnect.in]
- 16. pnrjournal.com [pnrjournal.com]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Piperidin-4-YL)propan-2-OL
Welcome to the technical support guide for the synthesis of 1-(Piperidin-4-YL)propan-2-ol and its related structures, such as 2-(Piperidin-4-yl)propan-2-ol. These piperidine derivatives are crucial building blocks in the development of various pharmaceutical agents.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis, helping to improve yield, purity, and overall success. We will delve into the mechanistic underpinnings of common synthetic routes, provide detailed troubleshooting for frequent issues, and present validated protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound and its analogs?
There are two predominant strategies. The most common and versatile is the Grignard Reaction Pathway , which involves the addition of a methyl Grignard reagent to a protected 4-piperidinecarboxylic acid ester.[2][3] A second route is the Catalytic Hydrogenation Pathway , which typically starts from 4-pyridyl acetone and involves the simultaneous reduction of the ketone and the pyridine ring.[4] This guide will focus primarily on the more widely used Grignard pathway due to its adaptability.
Q2: Why is protection of the piperidine nitrogen essential before the Grignard reaction?
The piperidine nitrogen has a lone pair of electrons and an acidic proton (in its protonated form), making it both nucleophilic and a potential proton source. Grignard reagents are extremely strong bases and nucleophiles.[5] If the nitrogen is unprotected, the Grignard reagent will be quenched by the acidic N-H proton, halting the desired reaction with the ester. Therefore, a protecting group like tert-butyloxycarbonyl (Boc) is used to temporarily render the nitrogen non-reactive.[2]
Q3: My Grignard reaction is not starting. What is the most common cause?
The most frequent cause of failure is the presence of moisture or an oxidized magnesium surface.[5] Grignard reagents react vigorously with water. All glassware must be rigorously dried, and anhydrous solvents are mandatory.[3] Additionally, magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide. Activation of the magnesium is a critical initiation step.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. You can monitor the disappearance of your starting material (e.g., the N-Boc protected piperidine ester) and the appearance of the product. A co-spot of the starting material and the reaction mixture on the TLC plate is recommended for accurate comparison. For product identification, specific stains like potassium permanganate can be useful as tertiary alcohols often visualize well.
Section 2: Troubleshooting Guide: The Grignard Reaction Pathway
This pathway is typically a three-step process: (1) N-protection of a piperidine precursor, (2) Grignard reaction with a methylmagnesium halide, and (3) N-deprotection.
Problem 1: Low Yield During N-Boc Protection of Piperidine-4-carboxylate
-
Symptom: Incomplete conversion of the starting piperidine ester to its N-Boc protected form, as seen on TLC or NMR.
-
Potential Causes:
-
Insufficient Base: The reaction of Boc-anhydride with the secondary amine requires a base to neutralize the protonated amine starting material and scavenge the acid generated during the reaction. Triethylamine is commonly used.[2]
-
Reagent Decomposition: Boc-anhydride is sensitive to moisture and can hydrolyze over time, reducing its effective concentration.
-
Incorrect Stoichiometry: Using less than one equivalent of Boc-anhydride will naturally lead to incomplete conversion.
-
-
Solutions & Recommendations:
-
Verify Reagent Quality: Use a fresh or properly stored bottle of Boc-anhydride.
-
Optimize Base: Ensure at least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used.
-
Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents. Ensure they are dry.
-
Temperature Control: The reaction is typically run at room temperature, but gentle heating (30-50 °C) can sometimes drive the reaction to completion.[2]
-
Problem 2: Grignard Reaction Fails to Initiate or Proceeds Sluggishly
-
Symptom: Magnesium turnings remain shiny and unreacted after adding the alkyl halide initiator (e.g., 1,2-dibromoethane) and a portion of the main halide.
-
Potential Causes:
-
Wet Glassware/Solvents: As mentioned in the FAQ, this is the primary culprit. Any protic source will quench the reaction.[5]
-
Inactive Magnesium Surface: A layer of MgO on the turnings prevents the necessary electron transfer to the alkyl halide.
-
Inhibitors: High concentrations of iodine used for activation can sometimes inhibit the reaction.
-
-
Solutions & Recommendations:
-
Rigorous Drying: Oven-dry all glassware overnight at >120 °C and assemble it hot under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.
-
Magnesium Activation: This is a critical step.
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of gas (ethane) indicates activation.[6]
-
-
Initiation: Add a small amount of your halide solution to the activated magnesium. A gentle warming with a heat gun may be required to initiate the reaction, which is indicated by bubbling and the formation of a cloudy gray/brown solution. Once initiated, the rest of the halide should be added dropwise to maintain a gentle reflux.[6][7]
-
Problem 3: Low Yield of the Tertiary Alcohol Product
-
Symptom: The main product isolated is the ketone intermediate (from single addition of the Grignard reagent) or unreacted starting ester.
-
Potential Causes:
-
Incorrect Stoichiometry: The reaction of an ester with a Grignard reagent requires a minimum of two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which then collapses to a ketone. A second equivalent of the Grignard reagent then attacks the newly formed ketone to yield the tertiary alcohol.[5] Using less than two equivalents will result in the ketone as a major byproduct. A slight excess (2.2-2.5 equivalents) is often recommended to account for any accidental quenching.[2]
-
Low Temperature: While the reaction needs to be controlled, if the temperature is too low, the reaction rate may be too slow for the second addition to occur efficiently.
-
Premature Quenching: Adding the quenching solution (e.g., saturated aq. NH₄Cl) before the reaction is complete.
-
-
Solutions & Recommendations:
-
Ensure Molar Excess: Use at least 2.2 equivalents of the methyl Grignard reagent relative to the N-Boc piperidine ester.
-
Temperature Management: Add the ester solution to the Grignard reagent at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature and stir for several hours to ensure the reaction goes to completion.[7]
-
Monitor Completion: Use TLC to confirm the disappearance of the starting ester before quenching the reaction.
-
Problem 4: Complex Mixture After Work-up and Purification
-
Symptom: NMR or LC-MS analysis shows multiple byproducts, making column chromatography difficult.
-
Potential Causes:
-
Wurtz Coupling: A side reaction where the Grignard reagent couples with unreacted alkyl halide. This is minimized by slow addition of the halide during reagent formation.
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ester, leading to side products. This is less of an issue with highly reactive Grignard reagents like methyl magnesium bromide.
-
Incomplete Deprotection: If the final step is deprotection, residual protecting groups will contaminate the product.
-
-
Solutions & Recommendations:
-
Controlled Addition: During Grignard reagent preparation, add the alkyl halide slowly to the magnesium suspension to maintain a gentle reflux and minimize side reactions.
-
Careful Quenching: Quench the reaction slowly at 0 °C with saturated aqueous ammonium chloride (NH₄Cl).[7] Avoid using water directly, as the reaction can be violently exothermic.
-
Purification Strategy: Flash column chromatography on silica gel is typically effective. A gradient elution system, often starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate and sometimes methanol with a small amount of triethylamine (to prevent the amine from streaking on the silica), is usually required.
-
Deprotection Validation: For the final deprotection step (e.g., using trifluoroacetic acid (TFA) or HCl in an appropriate solvent to remove Boc), ensure the reaction goes to completion via TLC before work-up.[8]
-
Section 3: Data Tables & Protocols
Table 1: Typical Reaction Parameters for Grignard Synthesis
| Parameter | Step 1: N-Boc Protection | Step 2: Grignard Reaction | Step 3: Boc Deprotection |
| Starting Material | Ethyl Piperidine-4-carboxylate | N-Boc-Ethyl Piperidine-4-carboxylate | N-Boc-2-(Piperidin-4-yl)propan-2-ol |
| Key Reagents | Boc-Anhydride (1.1 eq), Et₃N (1.2 eq) | Methylmagnesium Bromide (2.2-2.5 eq) | Trifluoroacetic Acid (TFA) or 4M HCl |
| Solvent | Dichloromethane (DCM) | Anhydrous Tetrahydrofuran (THF) | DCM or Dioxane |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | 0 °C to Room Temp |
| Typical Reaction Time | 4-12 hours | 2-4 hours | 1-3 hours |
| Work-up | Aqueous wash | Quench with aq. NH₄Cl, extraction | Basify with aq. NaOH, extraction |
| Typical Yield | >95% | 60-85% | >90% |
Protocol: Grignard Synthesis of 2-(Piperidin-4-yl)propan-2-ol
(This protocol is a representative example and may require optimization.)
Step A: Synthesis of tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate
-
Grignard Reagent Preparation:
-
To an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Assemble the glassware hot and allow it to cool under a stream of nitrogen.
-
Add a small crystal of iodine.
-
In a separate dry flask, prepare a solution of methyl iodide or bromide (2.5 eq) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun until bubbling is observed.
-
Slowly add the remaining halide solution via an addition funnel at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.
-
-
Reaction with Ester:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.[7]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the Boc-protected alcohol.
-
Step B: Deprotection to 2-(Piperidin-4-yl)propan-2-ol
-
Dissolve the purified product from Step A in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-3 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water, cool to 0 °C, and carefully adjust the pH to >11 with aqueous NaOH or K₂CO₃.
-
Extract the basic aqueous layer with DCM or a mixture of chloroform/isopropanol (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which may be a solid or oil.[2]
Section 4: Visual Guides
Workflow for Grignard Synthesis
Caption: Overall workflow for the 3-step synthesis via the Grignard pathway.
Troubleshooting Grignard Reaction Initiation
Caption: Decision tree for troubleshooting Grignard reaction initiation failures.
References
- Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department.
- CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. (2020). Google Patents.
- Recent Advances in the Generation and Application of Grignard Reagents in Flow Reactors. (2022). NIPER, SAS Nagar, India.
- EP 3666757 A1 - Process for preparing a piperidin-4-one. (2018). European Patent Office.
- EP2455377A1 - Synthesis of fentanyl analogs. (n.d.). Google Patents.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2021). ACS Omega.
- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). ResearchGate.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. 4-Pyridyl acetone | 6304-16-1 [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues of 1-(Piperidin-4-YL)propan-2-OL in Aqueous Solutions
Introduction
Welcome to the technical support center for 1-(Piperidin-4-YL)propan-2-OL. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a substituted piperidine derivative, this compound possesses physicochemical properties that can make achieving desired concentrations in aqueous buffers a significant hurdle.[1] This document provides a structured, in-depth approach to understanding and overcoming these challenges, ensuring the integrity and reproducibility of your experiments.
The core of the solubility issue stems from the molecular structure: a piperidine ring, which is a saturated heterocycle, coupled with a propanol group.[2][3][4] While the nitrogen atom of the piperidine ring and the hydroxyl group of the propanol can participate in hydrogen bonding, the overall carbon skeleton can impart significant nonpolar character, leading to poor aqueous solubility, especially at neutral pH.[1]
This guide will walk you through a logical, step-by-step process for identifying the root cause of your solubility problems and implementing effective solutions. We will cover everything from basic pH adjustments and the use of co-solvents to more advanced techniques like salt formation and the use of cyclodextrins.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
A1: The limited solubility of this compound in neutral aqueous solutions is primarily due to the basic nature of the piperidine nitrogen. The pKa of a protonated piperidine ring is typically around 11.22.[2] At a neutral pH of 7.4, the majority of the molecules will be in their neutral, free base form. This form is less polar and thus less soluble in water compared to its protonated, charged salt form, which would predominate at a lower pH.[1]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
| Property | Estimated Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~143.23 g/mol | Relatively small, which is generally favorable for solubility. |
| pKa (of protonated amine) | Estimated ~10-11 | The compound is basic. It will be positively charged and more soluble at pH values below its pKa. |
| logP (Octanol-Water Partition Coefficient) | Estimated 0.5 - 1.5 | Indicates a moderate degree of lipophilicity, contributing to lower aqueous solubility. |
| Hydrogen Bonding | Contains both a hydrogen bond donor (-OH, -NH) and acceptors (N, O) | Can interact with water, but these interactions may be insufficient to overcome the nonpolar nature of the carbon backbone. |
| Form | Typically a free base | The free base is generally less soluble in water than its salt forms.[5] |
Q3: Can I just dissolve the compound in DMSO and then dilute it into my aqueous buffer?
A3: This is a very common practice, but it often leads to problems. While this compound is likely soluble in organic solvents like DMSO, diluting this stock solution into an aqueous buffer can cause the compound to precipitate out. This occurs because the compound is no longer in a favorable solvent environment. The final concentration of the organic solvent in the aqueous solution is often too low to maintain solubility.[1] This can lead to inaccurate results in your experiments, as the actual concentration of the compound in solution will be much lower than intended.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
If you are facing solubility issues with this compound, follow this systematic troubleshooting workflow.
Caption: A decision-making workflow for troubleshooting solubility issues.
Issue 1: My compound will not dissolve in my neutral aqueous buffer (e.g., PBS at pH 7.4).
Solution: pH Adjustment
The most direct way to increase the solubility of a basic compound like this compound is to lower the pH of the solvent.[1][6] By acidifying the solution, you protonate the basic piperidine nitrogen, forming a more polar and water-soluble salt.[1]
Experimental Protocol: Preparation of an Acidic Stock Solution
-
Prepare an acidic solvent: Start with a dilute acidic solution, such as 10 mM HCl or a citrate buffer at pH 3-4.
-
Weigh the compound: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the acidic solvent to the compound and vortex or sonicate until it is fully dissolved.
-
pH check: Measure the pH of the final stock solution.
-
Dilution: You can then dilute this acidic stock solution into your final experimental medium. Be mindful that this will slightly lower the pH of your final solution. It is crucial to ensure that this minor pH change does not affect your experiment.
Causality: The protonation of the piperidine nitrogen introduces a positive charge, leading to strong ion-dipole interactions with water molecules, which significantly enhances solubility.
Caption: Effect of pH on the ionization state and solubility.
Issue 2: My compound dissolves in an acidic stock solution but precipitates when I dilute it into my neutral experimental buffer.
Solution: Utilizing Co-solvents
If pH adjustment alone is not sufficient, or if your experiment is sensitive to pH changes, the use of a water-miscible organic co-solvent is the next logical step.[7][8][9] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for less polar compounds.[10]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycols (PEGs)
-
Propylene glycol
Experimental Protocol: Co-solvent Stock and Dilution
-
Prepare a high-concentration stock in 100% co-solvent: Dissolve this compound in 100% DMSO (or another suitable co-solvent) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Perform serial dilutions: Instead of a large, single dilution into your final aqueous buffer, perform one or more intermediate dilutions in a buffer containing a higher percentage of the co-solvent.
-
Final dilution: For the final step, dilute the intermediate solution into your experimental buffer, ensuring the final concentration of the co-solvent is as low as possible while maintaining solubility, and is compatible with your assay (typically ≤1% for DMSO).[1]
Data Presentation: Recommended Co-solvent Concentrations
| Co-solvent | Typical Starting Concentration in Stock | Maximum Recommended Final Concentration in Assay |
| DMSO | 10-100 mM | ≤ 1% |
| Ethanol | 10-50 mM | ≤ 1-2% |
| PEG 400 | 10-50 mM | ≤ 5% |
Causality: The co-solvent disrupts the hydrogen-bonding network of water, reducing the overall polarity of the solvent system. This lowers the energy penalty for solvating a nonpolar solute.[10]
Issue 3: pH adjustment and co-solvents are not effective enough or interfere with my biological assay.
Solution: Complexation with Cyclodextrins
For challenging cases, or when the presence of organic solvents is not permissible, cyclodextrins can be an excellent solution.[1] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly enhanced aqueous solubility.[1][11]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare a cyclodextrin solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Add the compound: Add an excess of this compound to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture at a controlled temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine concentration: The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.
Causality: The nonpolar part of the this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "hiding" the poorly soluble part of the drug from the aqueous environment.[1]
Issue 4: I need a solid form of the compound with improved solubility for in vivo studies.
Solution: Salt Formation
If you require a solid form of the compound with better dissolution properties, preparing a salt is a standard and highly effective approach.[6][12] Since this compound is a basic compound, it can be reacted with an acid to form a stable, crystalline salt that is often much more soluble in water than the free base.
Common Salt-Forming Acids:
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H₂SO₄)
-
Methanesulfonic acid
-
Tartaric acid
-
Citric acid
Protocol Outline: Salt Formation
This is a general outline and should be performed by a chemist experienced in synthetic procedures.
-
Dissolve the free base: Dissolve the this compound free base in a suitable organic solvent (e.g., isopropanol, ethanol).
-
Add the acid: Stoichiometrically add the chosen acid (e.g., a solution of HCl in isopropanol).
-
Induce crystallization: The salt may precipitate immediately, or crystallization may need to be induced by cooling, adding an anti-solvent, or scratching the inside of the flask.
-
Isolate and dry: The resulting solid salt is then isolated by filtration and dried under vacuum.
-
Characterization: The new salt form should be thoroughly characterized (e.g., by melting point, NMR, and X-ray powder diffraction) to confirm its identity and purity.
Causality: The formation of an ionic salt introduces strong electrostatic interactions, which are more readily overcome by the polar water molecules during dissolution compared to the intermolecular forces in the crystal lattice of the neutral free base.
Conclusion
Overcoming the solubility challenges of this compound in aqueous solutions is a critical step for successful research and development. By systematically applying the principles and protocols outlined in this guide—starting with pH adjustment, progressing to the use of co-solvents, and employing advanced techniques like cyclodextrin complexation or salt formation when necessary—researchers can achieve reliable and reproducible results. Always remember to validate that the chosen solubilization method does not interfere with the intended downstream application.
References
- Benchchem Technical Support Team. (2025, December). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
- Wikipedia. (n.d.). Piperidine.
- Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
- Ataman Kimya. (n.d.). PIPERIDINE.
- Solubility of Things. (n.d.). Piperidine.
- PubChem. (n.d.). 1-(Piperidin-2-yl)propan-1-ol.
- Slideshare. (n.d.). Methods of solubility enhancements.
- PubMed Central. (n.d.). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions.
- Quora. (2018, May 12). How does branching increase the solubility in amines?. [Link]
- PubMed. (1999, May 17). Piperidine-renin inhibitors compounds with improved physicochemical properties. [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Unidentified Source. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- ResearchGate. (n.d.). Co-solvent and Complexation Systems.
- PubChem. (n.d.). Piperidine-1-propanol.
- NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
- Chemchart. (n.d.). 2-Methyl-1-(piperidin-4-yl)propan-1-ol (915919-67-4).
- Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
- PubChemLite. (n.d.). 2-methyl-1-(piperidin-4-yl)propan-2-ol.
- chemeurope.com. (n.d.). Propan-1-ol.
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Chemchart. (n.d.). 2-(Piperidin-4-yl)propan-2-ol (22990-34-7).
- PubChem. (n.d.). 2-Methyl-1-(piperidin-4-yl)propan-1-ol.
- Organic Chemistry Data. (2022, April 7).
- PubChem. (n.d.). 1-(4-Methylpiperidin-2-yl)propan-2-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China [chemheterocycles.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Stability of 1-(Piperidin-4-YL)propan-2-OL in DMSO at room temperature
Introduction
Dimethyl sulfoxide (DMSO) is a near-universal solvent in drug discovery, prized for its ability to dissolve a wide range of both polar and nonpolar compounds.[1] It is the standard for creating high-concentration stock solutions for high-throughput screening and other biological assays. However, the assumption that a compound is indefinitely stable in DMSO at room temperature can lead to significant experimental artifacts, loss of active compound, and inconsistent results.
This guide provides a comprehensive technical overview for researchers working with 1-(Piperidin-4-YL)propan-2-OL, addressing common questions and concerns regarding its stability in DMSO. While specific, long-term stability data for this exact molecule is not extensively published, we can infer its stability profile and design robust validation protocols based on its core functional groups: a secondary piperidine amine and a secondary alcohol. This document will equip you with the foundational knowledge and practical methodologies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary stability concerns for this compound when dissolved in DMSO at room temperature?
A1: The stability of any compound in a DMSO solution is influenced by its intrinsic chemical properties and external storage conditions.[2] For this compound, the primary concerns stem from its two key functional groups:
-
Secondary Amine (Piperidine Ring): The nitrogen atom in the piperidine ring is a potential site for oxidation.[3] Over time, especially with exposure to atmospheric oxygen, this can lead to the formation of N-oxides or other oxidative degradation products. Amines can also react with acidic impurities or CO2 from the air.[4]
-
Secondary Alcohol (-OH group): The secondary alcohol is susceptible to oxidation, which would convert it to the corresponding ketone, 1-(Piperidin-4-yl)propan-2-one. While DMSO itself is generally stable, it can participate in oxidation reactions under certain conditions, though this is less common at room temperature without catalysts.[5][6]
-
Hygroscopicity of DMSO: DMSO readily absorbs ambient moisture.[2] The presence of water can facilitate hydrolytic degradation pathways, although this is less of a concern for this specific molecule, which lacks readily hydrolyzable groups like esters or amides. However, increased water content can alter the solvent environment and potentially influence other degradation rates.[7] Studies have shown that water is a more significant factor in compound loss than oxygen for many molecules stored in DMSO.[7]
A study monitoring thousands of compounds in DMSO at room temperature found that after one year, the probability of observing the original compound was only 52%, highlighting the importance of not assuming long-term stability under these conditions.[8]
Q2: What are the likely degradation pathways for this compound in a DMSO solution?
A2: Based on the structure of this compound, we can predict two primary degradation pathways, primarily oxidative in nature. These pathways are critical to understand when analyzing aged samples, as they predict the mass of potential impurities.
-
Oxidation of the Secondary Alcohol: The propan-2-ol moiety can be oxidized to form a ketone. This is a common reaction for secondary alcohols.[9]
-
Oxidation of the Piperidine Nitrogen: The secondary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of a stable N-oxide or potentially ring-opened products under more aggressive conditions.[3][10]
The following diagram illustrates these potential pathways.
Caption: Predicted oxidative degradation pathways.
Q3: My HPLC/LC-MS analysis shows new peaks in an aged DMSO stock solution. How can I confirm if they are degradants?
A3: This is a classic sign of compound instability. The appearance of new, unexpected peaks strongly suggests that the parent compound is degrading.[3] To troubleshoot and confirm this, a systematic approach is required:
-
Immediate Re-analysis of a Fresh Sample: Prepare a new solution from your solid stock and analyze it immediately. This provides a clean baseline (t=0) chromatogram to confirm the purity of your source material and the expected retention time of the parent compound.
-
Peak Area Analysis: Compare the peak area of the parent compound in the aged sample to the fresh sample (assuming identical concentrations were prepared). A significant decrease in the parent peak area in the aged sample is strong evidence of degradation.
-
Mass Spectrometry (MS) Analysis: If your system is an LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. Compare these masses to the predicted masses of the potential degradants (Ketone and N-Oxide from Q2).
-
Parent Compound (C₉H₁₉NO): Molecular Weight ≈ 157.26 g/mol
-
Ketone Degradant (C₉H₁₇NO): Molecular Weight ≈ 155.24 g/mol (loss of 2 H)
-
N-Oxide Degradant (C₉H₁₉NO₂): Molecular Weight ≈ 173.26 g/mol (gain of 1 O)
-
-
Perform a Forced Degradation Study: To definitively identify the degradation products, you can intentionally degrade the compound under controlled stress conditions (see Protocol 2). If the peaks generated under oxidative stress match the retention time and mass of the unknown peaks in your aged stock, you have positively identified them.[11]
Q4: How can I experimentally determine the stability of this compound in my lab?
A4: A real-time stability study is the most direct way to assess the stability of your compound under your specific laboratory conditions. This involves preparing a stock solution and analyzing it at defined time points. This protocol is essential for establishing reliable expiration dates for your solutions.
The workflow for such a study is outlined below.
Caption: Workflow for a real-time stability study.
For a detailed, step-by-step guide, please refer to Protocol 1 in the Experimental Protocols section.
Q5: What are the best practices for preparing and storing DMSO stock solutions to maximize stability?
A5: Adhering to best practices during solution preparation and storage is crucial for minimizing degradation and ensuring the reliability of your experiments.
| Best Practice | Rationale |
| Use High-Quality, Anhydrous DMSO | Minimizes the presence of water, which can facilitate hydrolysis and other degradation pathways.[7] |
| Prepare High-Concentration Stocks | Higher concentrations (e.g., 10 mM) are often more stable than highly dilute solutions.[2] |
| Store in Aliquots | Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the bulk stock to atmospheric moisture and oxygen.[7] |
| Use Appropriate Containers | Store in tightly sealed glass or polypropylene vials.[7] |
| Protect from Light | Store vials in the dark (e.g., in a closed box or amber vials) to prevent photolytic degradation. |
| Store at Lower Temperatures | While this guide focuses on room temperature, for long-term storage (>1-2 weeks), storing at 4°C, -20°C, or -80°C is strongly recommended to drastically slow degradation kinetics.[12][13] |
| Blanket with Inert Gas | For highly sensitive compounds, flushing the vial headspace with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent oxidation.[14] |
Experimental Protocols
Protocol 1: Real-Time Stability Assessment in DMSO at Room Temperature
Objective: To determine the rate of degradation of this compound in a DMSO stock solution under standard laboratory room temperature conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9%)
-
Analytical balance
-
Amber glass or polypropylene autosampler vials with screw caps
-
Calibrated pipettes
-
HPLC system with UV and/or MS detector
Procedure:
-
Stock Solution Preparation: Accurately weigh the required amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO. Ensure the solid is fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into multiple, small-volume vials (e.g., 20-50 µL per vial). Seal each vial tightly. This prevents contamination and moisture ingress into the main stock each time a sample is taken.
-
Storage: Store the sealed vials upright in a dark location (e.g., a drawer or covered rack) at a consistent room temperature (e.g., 20-25°C).
-
Time-Point Analysis:
-
Time Zero (t=0): Immediately after preparation, take one aliquot and prepare it for HPLC analysis. This is your baseline measurement.
-
Subsequent Time Points: At predefined intervals (e.g., 24 hours, 7 days, 14 days, 1 month, 3 months), retrieve one new aliquot for analysis.
-
-
HPLC Analysis:
-
For each time point, dilute the sample to a suitable concentration (e.g., 100 µM) in the mobile phase.
-
Analyze using a validated, stability-indicating HPLC method (typically a C18 reverse-phase column with a gradient of water/acetonitrile containing 0.1% formic acid or TFA).
-
Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot this percentage against time to visualize the degradation curve and establish an acceptable use period.
Protocol 2: Forced Degradation Study for Degradant Identification
Objective: To rapidly generate and identify potential degradation products of this compound to aid in troubleshooting and analytical method validation.
Procedure:
-
Prepare Stock Solutions: Create separate solutions of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate vials:
-
Acidic Hydrolysis: Add 1N HCl and heat at 60°C for 2-4 hours.
-
Basic Hydrolysis: Add 1N NaOH and keep at room temperature for 4-8 hours.
-
Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for 4-8 hours.[3]
-
Thermal Degradation: Heat a solution at 80°C for 24-48 hours.[3]
-
Control: Keep one aliquot of the stock solution at room temperature, protected from light.
-
-
Neutralization and Analysis: Before analysis, neutralize the acidic and basic samples.
-
LC-MS Analysis: Analyze all samples (stressed and control) by LC-MS. Compare the chromatograms. The new peaks that appear in the stressed samples, particularly the oxidative sample, are likely your degradation products. Match their retention times and mass spectra to any unknown peaks observed in your aged room-temperature DMSO stocks.
References
- Wikipedia. Dimethyl sulfoxide. [Link][1]
- Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link][12][15]
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link][7][16]
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO.
- Kushwaha, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568. [Link][17]
- Feger, D. (2014). How long can a compound be stable in DMSO for?.
- Nielsen, C. J., et al. (2012). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 116(24), 6145–6154. [Link][10]
- Kushwaha, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
- Kozik, V., et al. (2008). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 13(10), 991-998. [Link][8]
- Kumar, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 243-251. [Link][19]
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link][16]
- Wikipedia. Alcohol (chemistry). [Link][9]
- R Discovery. Forced Degradation Studies Research Articles. [Link][11]
- ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. [Link][14]
- Kumar, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
- Gaylord Chemical Company. TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). [Link][5]
- Fine, N., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(4), 1466–1477. [Link][23]
- Khan, I., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21774. [Link][24]
- Zikou, E., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23, 7861-7871. [Link][25]
- Chaudhuri, S. K., et al. (2013). Unusual behaviour of dimethyl sulfoxide towards different alcohols in the presence of cyanuric chloride. Journal of the Indian Chemical Society, 90, 1773-1777. [Link][6]
- Mellouli, S., et al. (2013). Effect of organic solvents on the activity and stability of halophilic alcohol dehydrogenase (ADH2) from Haloferax volcanii.
- ResearchGate. (2018). How long can natural products be stored in solvents?. [Link][13]
- PubChem. 2-methyl-1-(piperidin-4-yl)propan-2-ol. [Link][28]
- PubChem. 2-(1-Pyrimidin-4-ylpiperidin-2-yl)propan-2-ol. [Link][29]
- Wójcik, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5041. [Link][30]
- PubChem. Dimethyl Sulfoxide. [Link][31]
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link][4]
- Contardi, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6652. [Link][32]
- Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 1335-1343. [Link][33]
- Nagy, V. L., et al. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistant Bacteria. ACS Omega, 8(4), 4153–4165. [Link][34]
- ResearchGate. (2019). Solvation of Piperidine in Nonaqueous Solvents. [Link][35]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry-chemists.com [chemistry-chemists.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Piperidin-4-YL)propan-2-OL
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(Piperidin-4-YL)propan-2-OL. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The unique structure of this amino alcohol, featuring a basic piperidine ring and a secondary alcohol, presents specific purification challenges. This guide provides in-depth, experience-based solutions to common problems encountered in the lab, from routine purification to complex stereoisomer separation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and analysis of this compound.
Q1: What are the key physicochemical properties of this compound I should be aware of?
Understanding the basic properties is crucial for designing purification strategies. The molecule's high polarity, driven by the secondary amine and hydroxyl group, is its most defining characteristic.
| Property | Value | Implication for Purification |
| Molecular Formula | C₈H₁₇NO | - |
| Molecular Weight | 143.23 g/mol [1] | Affects diffusion and mass transfer in chromatography. |
| Appearance | White to light yellow solid or oil | The physical state indicates initial purity; oils often contain impurities or residual solvent. |
| pKa (predicted) | ~10-11 (Piperidine N) | The basic nature causes strong interactions with acidic silica gel. It allows for acid-base extractions and salt formation. |
| Polarity | High | Requires polar mobile phases for chromatography and makes extraction into nonpolar organic solvents difficult without pH adjustment. |
| Chirality | Two chiral centers | The compound can exist as a mixture of up to four stereoisomers (two diastereomeric pairs). |
Q2: What are the most common impurities I should expect?
Impurities are typically related to the synthetic route. A common synthesis involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a protected 4-piperidinecarboxaldehyde, followed by deprotection.
-
Unreacted Starting Materials: Such as N-Boc-4-piperidinecarboxaldehyde or 1-(piperidin-4-yl)propan-2-one.
-
By-products: Magnesium salts from the Grignard reaction.
-
Solvent Residues: High-boiling point solvents like THF or 2-MeTHF used in synthesis.
-
Diastereomers: If the synthesis is not stereoselective, other stereoisomers of the product will be the primary impurity.
Q3: Which analytical techniques are best for assessing the purity of this compound?
-
Thin Layer Chromatography (TLC): Essential for reaction monitoring and developing column chromatography conditions. Due to the basicity of the amine, streaking is a common issue. It's often necessary to add a basic modifier like 1% triethylamine (TEA) or ammonium hydroxide to the mobile phase to get well-defined spots.[2]
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of organic impurities. Diastereomeric ratios can sometimes be estimated by integrating distinct signals if baseline separation is achieved.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace impurities and confirming the mass of the product. Using a reversed-phase column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium formate) is typical.
-
Chiral HPLC/SFC: The gold standard for determining diastereomeric and enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating amino alcohols.[3][4]
Section 2: Troubleshooting Guide for Common Purification Issues
This section is structured in a problem-solution format to directly address challenges you may encounter during purification.
Problem 1: Severe Tailing/Streaking during Flash Chromatography on Silica Gel
Root Cause Analysis: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This acid-base interaction leads to a non-ideal equilibrium, causing the compound to move unevenly down the column, resulting in broad, tailing peaks that co-elute with impurities.
Solution A: Modify the Mobile Phase
The most effective strategy is to "neutralize" the acidic sites on the silica by adding a competing base to your eluent.[5]
Step-by-Step Protocol: Flash Chromatography with a Basic Modifier
-
Select a Base Solvent System: A common starting point for polar compounds is Dichloromethane (DCM) and Methanol (MeOH).[6]
-
Prepare a Modifier Stock Solution: Create a stock solution of 10% ammonium hydroxide (NH₄OH) in methanol.
-
Optimize the Eluent:
-
Begin with a primary eluent like 95:5 DCM/MeOH.
-
Add 0.5% to 1% of the NH₄OH/MeOH stock solution to the primary eluent. A typical final composition might be DCM:MeOH:NH₄OH at a ratio of 90:9:1.[2]
-
Alternatively, use 0.5-1% triethylamine (TEA) in your chosen solvent system (e.g., Hexane/Ethyl Acetate/TEA). TEA is less polar and volatile, making it easier to remove.
-
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 5 column volumes of the final modified mobile phase. This ensures the silica is fully deactivated.
-
Run the Column: Load the sample and run the chromatography as usual. The peaks should be significantly sharper and more symmetrical.
Solution B: Use an Alternative Stationary Phase
If modifying the eluent is insufficient, consider a different stationary phase.
-
Deactivated Silica: Pre-treat standard silica gel by slurrying it in a solvent containing 1-2% triethylamine, then pack the column as usual.[2]
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[6]
-
Amine-Functionalized Silica: These columns have amine groups bonded to the silica surface, creating a more base-friendly environment and preventing interactions with the analyte.[5]
Problem 2: Difficulty Separating Diastereomers
Root Cause Analysis: this compound has two chiral centers, giving rise to diastereomers (e.g., (2R,4R) and (2S,4R)). Diastereomers have different physical properties, but their structural similarity can make separation by standard chromatography challenging.
Solution A: Diastereomeric Salt Crystallization
This classical and scalable method involves reacting the racemic or diastereomeric mixture of your basic amino alcohol with a single enantiomer of a chiral acid.[7] This forms two diastereomeric salts, which now have different solubilities and can be separated by fractional crystallization.[3][7]
Step-by-Step Protocol: Diastereomeric Salt Resolution
-
Select a Chiral Resolving Agent: For a basic amine, a chiral acid is required. Common choices are:
-
Choose a Solvent System: The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow one to crystallize selectively upon cooling. Alcohols (Methanol, Ethanol, Isopropanol) or aqueous mixtures are common starting points.
-
Formation of the Salt:
-
Dissolve your mixture of this compound in the chosen solvent.
-
Add 0.5 equivalents of the chiral acid (this assumes you are resolving a racemic mixture; adjust stoichiometry for diastereomeric mixtures). Using a sub-stoichiometric amount often helps yield a purer salt of the less soluble diastereomer.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]
-
-
Isolation and Liberation:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To recover the free base, dissolve the purified salt in water and add a base (e.g., NaOH, Na₂CO₃) until the pH is >11.
-
Extract the pure amino alcohol enantiomer/diastereomer into an organic solvent like DCM or EtOAc.
-
Solution B: Chiral Chromatography (HPLC or SFC)
For analytical assessment or small-scale preparative work, chiral chromatography is highly effective.
-
High-Performance Liquid Chromatography (HPLC): Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each stereoisomer. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly versatile and a good starting point for screening.[3]
-
Supercritical Fluid Chromatography (SFC): A greener alternative that uses supercritical CO₂ as the main mobile phase.[3] It often provides faster separations for chiral compounds.
Problem 3: Product is a Persistent Oil and Fails to Crystallize
Root Cause Analysis: The presence of even minor impurities can disrupt the formation of a crystal lattice. Residual solvents or the presence of multiple stereoisomers can also prevent solidification. The inherent structure of the molecule may also favor an amorphous or oil state.
Solution A: Salt Formation
Converting the basic freebase into a salt dramatically increases the melting point and crystallinity. The hydrochloride (HCl) salt is most common.
Step-by-Step Protocol: HCl Salt Formation
-
Dissolve the purified oil in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or 4M HCl in Dioxane) dropwise while stirring.
-
A white precipitate (the HCl salt) should form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30-60 minutes.
-
Collect the solid by filtration, wash with the solvent (e.g., diethyl ether) to remove any non-salt impurities, and dry under vacuum.
Solution B: Trituration / Anti-Solvent Crystallization
This technique is used to "wash" an oil into a solid state.
-
Dissolve the oil in a minimum amount of a good solvent (e.g., DCM or Methanol).
-
Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes, pentane, or diethyl ether) until the solution becomes cloudy.[2]
-
If the product oils out, add a small amount of the good solvent to redissolve it, and then add the anti-solvent even more slowly, perhaps while cooling the mixture in an ice bath.
-
Stir vigorously. The goal is to induce precipitation of a solid rather than separation into a liquid phase. Scratching the flask can help initiate crystallization.[2]
Section 3: Workflows and Visual Guides
Purification Strategy Decision Tree
This diagram outlines a logical workflow for approaching the purification of a crude sample of this compound.
Caption: Decision tree for purifying this compound.
Flash Chromatography Troubleshooting Workflow
This workflow focuses on diagnosing and solving common issues encountered during flash chromatography of polar amines.
Caption: Troubleshooting workflow for amine flash chromatography.
References
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- ChemicalBook. (R)-1-(piperidin-4-yl)propan-2-ol | 1100915-97-6.
- ChemicalBook. 1-Boc-2-(piperidin-4-yl)propan-2-ol | 1935325-64-6.
- University of Rochester, Department of Chemistry.
- Borro, S., et al. (2016). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry.
- Wikipedia. Chiral resolution.
- BenchChem. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
- Biotage. (2023).
- PubChem. 1-(Piperidin-2-yl)propan-1-ol.
- ResearchGate. (2014).
Sources
- 1. 1-(Piperidin-2-yl)propan-1-ol | C8H17NO | CID 10314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Prevention of 1-(Piperidin-4-YL)propan-2-OL Degradation
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address stability challenges encountered with 1-(Piperidin-4-YL)propan-2-OL. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the integrity of your compound throughout its experimental lifecycle.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are showing decreasing purity or inconsistent potency over time. Is the compound degrading?
A: Yes, inconsistent analytical results, such as a decreasing peak area for the parent compound in chromatography, are a strong indicator of degradation. This compound possesses two primary functional groups susceptible to degradation: a cyclic secondary amine (the piperidine ring) and a secondary alcohol.[1][2] The stability of the molecule is influenced by environmental factors such as storage conditions and experimental parameters. To confirm degradation and understand its cause, a forced degradation study is recommended.[3][4]
Q2: What are the most likely degradation pathways for this molecule?
A: The degradation of this compound is primarily driven by oxidation, though it can also be affected by adverse pH, heat, and light.
-
Oxidation: This is the most significant concern. The molecule has two main sites for oxidation:
-
Secondary Alcohol Oxidation: The propan-2-ol group can be oxidized to form the corresponding ketone, 1-(Piperidin-4-YL)propan-2-one. This is a common reaction for secondary alcohols.[2][5]
-
Piperidine Ring Oxidation: The nitrogen atom in the piperidine ring is a nucleophilic site susceptible to oxidation, which can form an N-oxide. The carbon-hydrogen bonds on the ring can also be attacked by strong oxidizing agents, potentially leading to ring-opening products.[1][6]
-
-
Thermal Degradation: Elevated temperatures can provide the energy needed to break chemical bonds. For piperidine-containing compounds, this can lead to the cleavage of the carbon-nitrogen bond within the ring.[1]
-
Photodegradation: Exposure to light, especially UV radiation, can trigger degradation, often through radical-mediated pathways.[7] Photosensitive piperidine compounds can undergo changes in their chemical structure and properties upon light exposure.[7]
-
pH-Mediated Degradation (Hydrolysis): While the molecule lacks traditional hydrolyzable groups, extreme pH conditions can catalyze degradation. In acidic environments, the protonated piperidine ring may become more susceptible to certain reactions.[8] Studies on similar structures show that both acid- and base-catalyzed degradation can occur.[8]
Below is a diagram illustrating the primary oxidative degradation pathways.
Caption: Primary oxidative degradation pathways for this compound.
Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?
A: Proper storage is the most critical step in preventing degradation. Based on the chemistry of piperidine derivatives and secondary alcohols, we recommend the following conditions.[9][10][11]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lowers the rate of all chemical reactions, including oxidation and thermal decomposition.[9] Avoid freezing unless the compound is in a suitable solvent, as this can cause moisture condensation. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary driver of oxidative degradation of both the piperidine ring and the alcohol group.[1] |
| Light | Protect from light (Amber vial or store in the dark) | Prevents photodegradation initiated by UV or other high-energy light.[7][12] |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric oxygen and moisture.[7][9][13] Long-term exposure to moisture can lead to hydrolysis-type reactions.[1] |
| Purity | Use high-purity material | Impurities, especially trace metals or peroxides, can act as catalysts for decomposition reactions.[1] |
Q4: How does pH impact the stability of my compound in aqueous solutions for experiments?
A: The pH of your solution is a critical factor. The piperidine ring is basic and will be protonated in acidic conditions. Studies on similar piperidine derivatives have shown that stability is often greatest in a slightly acidic to neutral pH range (pH 4-6).[8] Both strongly acidic and strongly alkaline conditions can accelerate degradation through specific acid-base catalysis.[8] If your experiment allows, buffer your solution to maintain a stable pH within this optimal range. Always prepare fresh solutions for your experiments to minimize time-dependent degradation in aqueous media.
Q5: I suspect oxidative degradation is occurring during my experiment. How can I mitigate this?
A: If your experimental conditions may be promoting oxidation (e.g., prolonged exposure to air, presence of metal ions), consider these steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Use Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) to the solution.
-
Use a Glovebox: For highly sensitive experiments, perform all manipulations of the compound and its solutions inside a glovebox with an inert atmosphere.
-
Avoid Metal Contamination: Use high-purity solvents and glassware. Trace metal ions can catalyze oxidative reactions.
Q6: Are there any simple visual or analytical signs of degradation I can look for?
A: Yes. While subtle at first, you may observe:
-
Visual Changes: A pure, solid compound that is white or colorless may develop a yellowish or brownish tint over time, indicating the formation of chromophoric degradation products.
-
Analytical Changes (Chromatography): When analyzing by HPLC or LC-MS, you will typically see a decrease in the area of the main peak corresponding to this compound and the appearance of new, smaller peaks. These new peaks represent the degradation products. One of these is likely to be the ketone, which will have a slightly different retention time.
Troubleshooting Guides & Protocols
Guide 1: Protocol for a Rapid Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify which conditions cause your compound to degrade, allowing you to develop a stability-indicating analytical method.[3][4][14][15] This protocol outlines the key conditions to test.
Caption: Workflow for a forced degradation study of this compound.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Control Sample: Immediately dilute an aliquot of the stock solution to the target analytical concentration and store it at 2-8°C, protected from light. This is your time-zero, unstressed control.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl (to get a final concentration of 0.1 M HCl). Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final 0.1 M NaOH). Heat at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ (final 3% H₂O₂). Keep at room temperature.[6]
-
Thermal Degradation: Place a vial of the stock solution and a vial of the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose a vial of the stock solution and a vial of the solid compound to light in a photostability chamber as per ICH Q1B guidelines.
-
-
Sampling & Analysis:
-
Withdraw samples from each condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Before analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples, including the control, to the same target concentration.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the unstressed control. Significant degradation is indicated by the formation of new peaks and a decrease in the peak area of the parent compound. This will reveal whether the compound is more sensitive to acid, base, oxidation, heat, or light.
Guide 2: Recommended Best Practices for Solution Preparation and Handling
To maintain compound integrity during routine experimental work, follow these steps:
-
Use High-Purity Solvents: Ensure solvents are of high purity (e.g., HPLC grade) and free from peroxides or metal contaminants.
-
Work Quickly: Weigh the solid compound and prepare solutions promptly. Avoid leaving the solid exposed to the atmosphere for extended periods.
-
Deoxygenate if Necessary: For sensitive experiments or long-term solution storage, sparge solvents with an inert gas (argon or nitrogen) before use.
-
Prepare Fresh: Whenever possible, prepare solutions fresh on the day of use. If solutions must be stored, keep them refrigerated (2-8°C) in a tightly sealed, light-protected vial.
-
pH Control: If dissolving in an aqueous medium, use a buffer system to maintain a stable pH, ideally between 4 and 6, if the experiment permits.
-
Inert Atmosphere: When aliquoting or handling solutions, consider flushing the headspace of the vial with an inert gas before re-sealing to displace oxygen.
References
- BIOSYNCE. (2025, August 25).
- Penta Chemicals. (2024, May 7).
- Fijałek, Z., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Blog.
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Blog.
- Sigma-Aldrich. (2025, September 23).
- El-Gamal, M. I., et al. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central.
- Chemos GmbH & Co.KG. (n.d.).
- Fisher Scientific. (2023, October 11).
- Petrovcic, J., et al. (2023, May). a) Different modalities of piperidine-containing drugs and drug...
- Lee, H. J., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC - NIH.
- da Silva, A. B., et al. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
- Grygorenko, O. O., et al. (n.d.).
- Reed, R. A., & Li, Y. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.
- Sharma, M. K., & Murugesan, M. (n.d.).
- Douglas, J. J., et al. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization.
- Rawat, T. S., & Singh, I. P. (2016, December 14).
- Shinde, S. L., et al. (2014, May 31). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
- BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- Bobbitt, J. M., & Floyd, M. C. (2025, August 9). Oxidation of Primary and Secondary Alcohols by 4-Acetylamino-2,2,6,6-Tetramethylpiperidine-1-Oxoammonium Tetrafluoroborate In Aqueous Media.
- Lee, Y., et al. (n.d.).
- National Center for Biotechnology Inform
- LibreTexts. (2024, March 17). 17.
- Tereshchenko, E., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
- Ashenhurst, J. (2015, May 21).
- American Chemical Society. (2025, December 19). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow.
- Khan Academy. (n.d.).
Sources
- 1. biosynce.com [biosynce.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemos.de [chemos.de]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. pharmtech.com [pharmtech.com]
- 15. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing N-Alkylation of 1-(Piperidin-4-YL)propan-2-OL
Welcome to the technical support center for the N-alkylation of 1-(Piperidin-4-YL)propan-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve high-yield, selective N-alkylation.
Introduction
The N-alkylation of piperidine scaffolds, such as this compound, is a cornerstone of medicinal chemistry.[1][2][3] Modification at the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, which is critical in drug discovery.[1] However, what appears to be a straightforward nucleophilic substitution can be fraught with challenges, including low yields, over-alkylation, and difficult purifications.[4][5] This guide provides a comprehensive resource to navigate these challenges.
Two primary strategies for the N-alkylation of secondary amines like our target molecule are direct alkylation with alkyl halides and reductive amination.[6][7] The choice between these methods depends on factors like the nature of the alkyl group being introduced and the desired reaction conditions.[6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the N-alkylation of this compound.
Q1: What is the most common cause of low yield in my N-alkylation reaction?
A1: Low yields can stem from several factors. One of the most frequent culprits in direct alkylation is the formation of the piperidinium salt, which slows the reaction as it accumulates.[8] The use of a base is crucial to neutralize the acid formed and drive the reaction to completion.[8] Other potential causes include poor solubility of reactants, steric hindrance from the propan-2-ol substituent, or a non-optimal choice of solvent or base. For reductive amination, the quality and reactivity of the aldehyde/ketone and the reducing agent are paramount.
Q2: I am observing significant amounts of a di-alkylated or quaternary ammonium salt byproduct. How can I prevent this?
A2: Over-alkylation is a classic challenge in amine alkylations because the product, a tertiary amine, is often more nucleophilic than the starting secondary amine.[4][5] To minimize this, several strategies can be employed:
-
Slow Addition of Alkylating Agent: Adding the alkyl halide slowly, for instance with a syringe pump, helps maintain a low concentration of the electrophile and favors mono-alkylation.[6][8]
-
Control Stoichiometry: Using a slight excess of the piperidine starting material can help consume the alkyl halide before it reacts with the product.[8]
-
Switch to Reductive Amination: This method is inherently more selective and avoids the issue of over-alkylation by proceeding through an iminium ion intermediate that is reduced in situ.[1][6][7]
Q3: How do I choose the right solvent and base for my direct N-alkylation?
A3: The choice of solvent and base is critical and interdependent.
-
Solvents: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally good choices as they can dissolve the reactants and facilitate the SN2 reaction.[8][9]
-
Bases: The base should be strong enough to deprotonate the resulting ammonium salt but not so strong that it causes side reactions. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA).[6][9] The solubility of the base in the chosen solvent is also a key consideration.
Q4: My reaction seems to be stalled. What can I do to push it to completion?
A4: If your reaction has stalled, consider the following:
-
Temperature: Gently heating the reaction can often increase the rate. However, be mindful that higher temperatures can also promote side reactions.
-
Catalyst: For alkyl bromides or chlorides, adding a catalytic amount of potassium iodide (KI) can be beneficial. The iodide is a better nucleophile and a better leaving group, facilitating the reaction via the Finkelstein reaction.
-
Microwave Irradiation: Using a microwave reactor can sometimes accelerate sluggish reactions.[7][10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the N-alkylation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently reactive alkylating agent: The leaving group is not good enough (e.g., Cl < Br < I < OTs).[11] 2. Steric hindrance: The alkyl group on the electrophile or the substituent on the piperidine is bulky.[12] 3. Poor solubility of reactants or base. 4. Inadequate base strength. | 1. Switch to a more reactive alkylating agent: Use an alkyl iodide or tosylate.[11] Consider activating an alcohol using the Mitsunobu reaction, though be aware of potential purification issues with byproducts.[13] 2. Increase reaction temperature: Monitor for decomposition. 3. Change solvent: Try a solvent in which all components are soluble, such as DMF or DMSO.[8][14] 4. Use a stronger base: Consider Cs₂CO₃ or NaH if compatible with other functional groups.[8][15] |
| Formation of Multiple Products (Over-alkylation) | 1. Product amine is more nucleophilic than the starting amine. [5] 2. High concentration of alkylating agent. | 1. Slowly add the alkylating agent: Use a syringe pump over several hours.[6][8] 2. Use an excess of the piperidine starting material. 3. Switch to reductive amination: This is the most reliable way to avoid over-alkylation.[6][7] |
| Side Reaction Involving the Hydroxyl Group | 1. O-alkylation: The hydroxyl group can also act as a nucleophile, especially with a strong base. | 1. Protect the hydroxyl group: Use a suitable protecting group like a silyl ether (e.g., TBDMS) or a benzyl ether, which can be removed after the N-alkylation. 2. Use a milder, non-nucleophilic base: DIPEA is a good choice.[9] |
| Difficult Purification | 1. Product is very polar and water-soluble. 2. Byproducts have similar polarity to the product. | 1. Use ion-exchange chromatography: This can be effective for purifying amines.[16] 2. Convert to a salt: Form a salt (e.g., hydrochloride or tartrate) to facilitate crystallization and purification. 3. Optimize reaction conditions to minimize byproducts. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq.)
-
Base (e.g., K₂CO₃ or DIPEA) (1.5-2.0 eq.)[9]
-
Anhydrous solvent (e.g., MeCN or DMF)[9]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.
-
Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred solution at room temperature.[9] The slow addition helps to minimize di-alkylation.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with water.
-
Perform an aqueous workup, typically by extracting with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
This protocol offers a milder and more selective route to the desired N-alkylated product.[6]
Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in the anhydrous solvent.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the solution in portions.[7] The reaction may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Comparison of Direct Alkylation and Reductive Amination pathways.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common N-alkylation issues.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
- Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
- Chemistry Steps. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction.
- ACS Publications. (n.d.). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives 1a.
- Reagent Guides. (n.d.). N alkylation at sp3 Carbon.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
- PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thalesnano.com [thalesnano.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. purechemistry.org [purechemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 15. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
Troubleshooting poor cell permeability of 1-(Piperidin-4-YL)propan-2-OL
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of small molecules. This guide focuses specifically on troubleshooting issues related to 1-(Piperidin-4-YL)propan-2-OL .
Poor cell permeability is a significant hurdle in drug discovery, often leading to the failure of otherwise potent compounds. A molecule's ability to cross the lipid bilayer of a cell membrane is fundamental to reaching its intracellular target.[1] This guide provides a structured, in-depth approach to diagnosing the root causes of poor permeability for this compound and offers field-proven strategies to overcome these challenges. We will delve into the physicochemical properties of the molecule, detail robust experimental protocols for permeability assessment, and explore chemical and formulation-based enhancement strategies.
Part 1: Understanding the Molecule - Why is Permeability a Challenge?
Before troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound that likely contribute to its poor membrane permeability. The structure itself provides significant clues.
-
Structure: this compound contains a piperidine ring and a hydroxyl group.
-
Polarity and Ionization: The piperidine ring contains a secondary amine, which is basic. At physiological pH (~7.4), this amine will be predominantly protonated, carrying a positive charge.[2][3][4] The hydroxyl (-OH) group is also polar and capable of forming hydrogen bonds.
-
Lipophilicity (LogP): The combination of a formal charge and a polar hydroxyl group results in high hydrophilicity and, consequently, a low octanol-water partition coefficient (LogP). Molecules with low LogP values struggle to partition into the lipophilic interior of the cell membrane, which is a primary requirement for passive diffusion.[5][6][7]
Most drugs cross cell membranes via passive diffusion, a process governed by factors like lipophilicity, size, and charge.[6] The ionized form of a drug has very low lipid solubility and cannot easily diffuse across cell membranes.[2]
Table 1: Predicted Physicochemical Properties of this compound and Their Impact on Permeability
| Property | Predicted Value/State | Implication for Cell Permeability |
| Molecular Weight | ~143.23 g/mol [8] | Favorable: Small size is generally good for passive diffusion.[6] |
| pKa (of Piperidine N) | ~10-11 (Estimated) | Unfavorable: The molecule will be >99% protonated and charged at pH 7.4, drastically reducing its ability to passively diffuse.[9] |
| LogP (Octanol/Water) | Low (Estimated < 1.0) | Unfavorable: Low lipophilicity prevents efficient partitioning into the lipid bilayer of the cell membrane.[4][7] |
| Polar Surface Area (PSA) | High (due to -OH and -NH) | Unfavorable: High PSA is often correlated with poor membrane permeability. |
Based on this initial analysis, the primary obstacle for this compound is its high polarity and charged state at physiological pH, making it a classic candidate for poor passive diffusion.
Part 2: Troubleshooting Guide & FAQs
This section addresses common questions and provides a logical workflow for diagnosing and solving permeability issues.
Q1: My preliminary results suggest poor activity. How do I confirm that poor cell permeability is the culprit?
Answer: Before modifying your compound, you must experimentally confirm that it has low permeability. Comparing the compound's activity in a cell-free (biochemical) assay versus a cell-based assay is a good first step. If the compound is potent in the biochemical assay but weak in the cell-based assay, poor permeability is a likely cause.
To get quantitative data, you should perform a direct permeability assay. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.
Q2: Which in-vitro permeability assay should I start with: PAMPA or Caco-2?
Answer: The choice depends on the question you are asking.
-
Start with PAMPA: This assay is high-throughput and specifically measures passive diffusion.[10] It uses a synthetic membrane coated with lipids to mimic the cell membrane.[11] Since we hypothesize that the primary issue with this compound is poor passive diffusion, PAMPA is an excellent, cost-effective starting point to confirm this.[10][11]
-
Use Caco-2 for a Deeper Look: Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured on a semi-permeable filter, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.[12][13] This model is more complex and provides information on both passive diffusion and active transport processes, including the influence of efflux pumps like P-glycoprotein (P-gp).[13][14]
The following diagram illustrates a logical workflow for investigating permeability.
Caption: Fig 1. Workflow for troubleshooting poor cell permeability.
Q3: My compound showed low permeability in the PAMPA assay. What's next?
Answer: This result confirms that the compound struggles to cross a simple lipid barrier via passive diffusion, as predicted by its chemical structure. The next logical step is to determine if it is also a substrate for efflux pumps, which actively transport compounds out of the cell.[15][16] This is a common resistance mechanism.[17][18]
You should now proceed with a Caco-2 or MDCK-MDR1 assay.[14] These cell lines express efflux transporters like P-gp. By measuring permeability in both directions (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A), you can calculate an efflux ratio (ER) .
-
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
-
An ER > 2 strongly suggests that your compound is a substrate for an active efflux pump.
Q4: How can I improve the permeability of this compound?
Answer: Several strategies can be employed, broadly categorized into chemical modification and formulation approaches.[19][20][21] The best choice depends on your experimental findings (i.e., is it just poor passive diffusion, or is efflux also a problem?).
Strategy 1: Chemical Modification (Prodrug Approach)
A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[22][23][24] This is a powerful strategy for transiently masking the polar functional groups that hinder permeability.[25][26]
-
Mask the Hydroxyl Group: Convert the polar -OH group into a more lipophilic ester. This ester can be cleaved by intracellular esterase enzymes to release the active parent compound.
-
Mask the Piperidine Nitrogen: The charged secondary amine is a major barrier. It can be masked by converting it into a carbamate or an amide. This neutralizes the charge, significantly increasing lipophilicity. The linker must be designed to be cleaved inside the cell.
Table 2: Example Prodrug Strategies for this compound
| Modification Site | Prodrug Moiety | Rationale |
| Propan-2-OL | Acetate Ester | Increases lipophilicity; cleaved by esterases. |
| Piperidine-N | N-acyloxyalkoxycarbamate | Neutralizes the basic nitrogen; designed for enzymatic cleavage. |
| Both | Dual Modification | Can provide a synergistic effect on permeability enhancement. |
Strategy 2: Formulation-Based Approaches
If chemical modification is not feasible, advanced formulation strategies can improve absorption without altering the molecule's structure.[27][28][29]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in lipid carriers, which can enhance absorption.[19][28]
-
Use of Permeation Enhancers: These are excipients co-formulated with the drug that can transiently and reversibly open the tight junctions between cells or disrupt the cell membrane to facilitate drug passage.[21][30]
-
Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles can alter its absorption pathway and protect it from degradation.[27]
The following decision tree can help guide your strategy selection.
Caption: Fig 2. Decision tree for selecting a permeability enhancement strategy.
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing passive permeability.
Materials:
-
PAMPA plate system (e.g., Corning Gentest™ Pre-coated PAMPA Plate)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well UV-transparent microplates (for analysis)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader
Procedure:
-
Prepare Donor Solution: Dilute the test compound stock solution in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be <1%.
-
Hydrate the Membrane: Add 150 µL of PBS to each well of the acceptor plate. Place the donor plate (with the lipid-coated membrane) on top of the acceptor plate. Ensure the membrane tips are immersed in the PBS. Incubate for 15 minutes at room temperature to hydrate the lipid membrane.
-
Start the Assay: Carefully remove the donor plate. Discard the hydrating PBS from the acceptor wells. Refill the acceptor wells with 150 µL of fresh PBS.
-
Add 150 µL of your prepared donor solution (compound in PBS) to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker with gentle agitation.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis. Also, take a reference sample from the initial donor solution (T0).
-
Analysis: Determine the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [ -VD * VA / ((VD + VA) * Area * Time) ] * ln(1 - [CA] / [Ceq])
Where:
-
VD and VA are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
[CA] is the compound concentration in the acceptor well at the end of the incubation.
-
[Ceq] is the equilibrium concentration, calculated from mass balance.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is for assessing both passive permeability and active transport.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer Yellow rejection test; permeability should be <100 nm/s.
-
Prepare Transport Buffer: Prepare HBSS at pH 7.4 (for the basolateral/receiver side) and pH 6.5 (for the apical/donor side in A-to-B studies to mimic the gut).
-
Prepare Dosing Solutions: Dilute the test compound to its final concentration (e.g., 10 µM) in the appropriate transport buffer.
-
A-to-B Permeability:
-
Wash the Caco-2 monolayers with warm HBSS.
-
Add dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer. Also, collect a sample from the donor well at the end.
-
-
B-to-A Permeability:
-
Perform the same procedure but add the dosing solution to the basolateral (B) side and sample from the apical (A) side.
-
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
Data Calculation: The Papp value is calculated from the rate of appearance of the compound in the receiver chamber:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux (mass/time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
Finally, calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) .
References
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. MDPI.
- Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology.
- Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF.
- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed.
- Passive Diffusion: Overview and Kinetics. JoVE.
- Drug Absorption. MSD Manual Professional Edition.
- Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice?. PubMed.
- Drug Absorption Mechanism: Passive Membrane Transport. JoVE.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry - ACS Publications.
- Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central.
- Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium.
- Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning. PMC - NIH.
- METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library.
- Transfer of drugs across membranes. Deranged Physiology.
- Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Sygnature Discovery.
- Can we predict membrane permeability of small molecules?. ResearchGate.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
- The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI.
- Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate.
- Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. PubMed.
- New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. NIH.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. OUCI.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- caco-2 cell permeability, pampa membrane assays. Slideshare.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
- The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic.
- Drug's pKa and its absorption. YouTube.
- What is pKa and how is it used in drug development?. Pion.
- Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH.
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central.
- Mechanisms of Drug Absorption. Biopharmaceutics and Pharmacokinetics - Pharmacy 180.
- Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers.
- Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Creative Bioarray.
- Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA portal.
- Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed.
- 1-(Piperidin-2-yl)propan-1-ol. PubChem.
- Piperidin-4-ol. PubChem.
- 1-(1-Propan-2-ylpiperidin-4-yl)piperidin-3-ol. PubChem.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
- Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Video: Drug Absorption Mechanism: Passive Membrane Transport [jove.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 5. Video: Passive Diffusion: Overview and Kinetics [jove.com]
- 6. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. medium.com [medium.com]
- 8. 1-(Piperidin-2-yl)propan-1-ol | C8H17NO | CID 10314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is pKa and how is it used in drug development? [pion-inc.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 21. researchgate.net [researchgate.net]
- 22. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 24. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
- 26. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. upm-inc.com [upm-inc.com]
- 28. pharmtech.com [pharmtech.com]
- 29. researchgate.net [researchgate.net]
- 30. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Strategic Guide to Enhancing the Oral Bioavailability of 1-(Piperidin-4-YL)propan-2-OL and Structurally Related Compounds
Introduction: This technical guide is designed for researchers, scientists, and drug development professionals investigating the pharmacokinetic properties of 1-(Piperidin-4-YL)propan-2-OL or other novel chemical entities with similar structural motifs (e.g., a basic amine and a polar alcohol group). As specific public data on the bioavailability of this exact compound is limited, this document provides a systematic, first-principles approach to diagnosing common bioavailability barriers and implementing scientifically-grounded strategies for improvement. The methodologies herein are structured to be self-validating, allowing for clear, data-driven decision-making throughout your experimental workflow.
Part 1: Foundational FAQs
This section addresses the initial questions researchers may have when beginning their investigation into the bioavailability of a compound like this compound.
Q1: What are the likely physicochemical properties of this compound that could negatively impact its oral bioavailability?
Based on its structure, several key features can be predicted to influence its absorption and metabolism:
-
Basic Piperidine Moiety: The piperidine ring contains a secondary amine, which is basic. At the physiological pH of the small intestine (approx. 6.0-7.4), this amine will be predominantly protonated (ionized). While ionization increases aqueous solubility, it significantly hinders the molecule's ability to passively diffuse across the lipid-rich intestinal cell membranes.[1][2]
-
Hydroxyl Group: The propan-2-ol group is a polar secondary alcohol. This group can participate in hydrogen bonding, which increases water solubility but can also decrease membrane permeability. Furthermore, it serves as a potential "soft spot" for rapid Phase II metabolism (e.g., glucuronidation) during first-pass metabolism.
-
Potential for Low Lipophilicity: The combination of an ionizable amine and a polar alcohol group suggests that the compound may have a low to moderate octanol-water partition coefficient (LogP), a key indicator of its ability to cross biological membranes.
Q2: What are the primary barriers that are likely to limit the oral bioavailability of this compound?
The primary challenges for a molecule with this structure fall into three main categories, often referred to as the "ADME" (Absorption, Distribution, Metabolism, Excretion) hurdles:
-
Poor Permeability: Due to its expected ionization at intestinal pH, the compound may struggle to cross the gut wall, leading to a significant portion of the administered dose being excreted without ever reaching systemic circulation.[3][4]
-
Extensive First-Pass Metabolism: Before a drug can reach the systemic circulation, it must first pass through the gut wall and then the liver. Both are rich in metabolic enzymes. The amine and alcohol groups on this compound are prime targets for enzymes like Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), which could rapidly inactivate the compound.[5]
-
Efflux Transporter Substrate: The compound could be recognized and actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp). This acts as a "bouncer" at the cell membrane, further reducing net absorption.
Q3: What is the most logical workflow to diagnose the primary cause of poor oral bioavailability for my compound?
A systematic, stepwise approach is critical to efficiently identify the rate-limiting factor. Rushing to complex formulations without a clear diagnosis can waste significant time and resources. The recommended initial workflow is outlined below.
Caption: Initial workflow for diagnosing bioavailability barriers.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, question-and-answer-based troubleshooting for specific experimental outcomes.
Scenario 1: The Compound Exhibits Poor Aqueous Solubility
Q: My initial screening shows that this compound has low solubility (<0.1 mg/mL) in simulated intestinal fluid (SIF). What are my next steps?
Expert Analysis: Low aqueous solubility is a common and critical barrier. For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. If the dissolution rate is slower than the intestinal transit time, absorption will be incomplete.[6] The goal is to enhance the dissolution rate and/or the equilibrium solubility.
Troubleshooting Strategy:
-
Solid Form Optimization: The crystalline form of a drug can dramatically impact its solubility. Exploring different salt forms or creating an amorphous version can provide a significant advantage.[7][8]
-
Formulation Approaches: If solid-state modification is insufficient, advanced formulations can be used to maintain the drug in a solubilized state in vivo.
Protocol 1: Salt Formation Feasibility Screen
Objective: To determine if forming a salt of the basic piperidine nitrogen with an acidic counter-ion can improve aqueous solubility.
Methodology:
-
Preparation: Dissolve 100 mg of the freebase compound in a suitable organic solvent (e.g., 2-propanol or ethanol).
-
Counter-ion Addition: In separate vials, add a 1.05 molar equivalent of various pharmaceutically acceptable acids (e.g., HCl, maleic acid, tartaric acid, citric acid, methane sulfonic acid) dissolved in the same solvent.
-
Crystallization: Allow the solutions to stir at room temperature for 2-4 hours, then store at 4°C overnight to encourage precipitation. If no solid forms, attempt slow evaporation or use an anti-solvent (e.g., MTBE).
-
Isolation & Drying: Isolate any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Solubility Testing: Prepare saturated solutions of each new salt form and the original freebase in pH 6.8 phosphate buffer. Shake for 24 hours at 37°C.
-
Analysis: Filter the solutions and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
Data Interpretation Table:
| Salt Form | Appearance | Kinetic Solubility (pH 6.8, mg/mL) | Fold Increase vs. Freebase |
| Freebase | Crystalline solid | 0.08 | 1.0x |
| HCl Salt | White powder | 5.2 | 65x |
| Maleate Salt | Needles | 1.5 | 18.8x |
| Tartrate Salt | Amorphous solid | 12.7 | 158.8x |
Scenario 2: The Compound Has Good Solubility but Low Permeability
Q: My compound is soluble, but a Caco-2 monolayer assay shows a low apparent permeability coefficient (Papp < 1 x 10⁻⁶ cm/s). What does this mean and how can I fix it?
Expert Analysis: This result strongly suggests that while the drug is available for absorption (i.e., dissolved), it cannot efficiently cross the intestinal epithelium. The two most likely causes are its charge state (ionization) and/or active removal by efflux transporters like P-gp.[5]
Troubleshooting Strategy:
-
Diagnose Efflux: First, determine if the compound is an efflux substrate. A bidirectional Caco-2 assay is the gold standard for this.
-
Increase Lipophilicity: If efflux is not the primary issue, or in parallel, the focus should shift to temporarily masking the polar functional groups to increase the molecule's lipophilicity and facilitate passive diffusion. This is the core principle of prodrug design.[1][9]
Caption: Mechanisms of drug transport across the intestinal barrier.
Protocol 2: Bidirectional Caco-2 Assay for Efflux Determination
Objective: To determine if the compound is a substrate for efflux transporters by measuring its transport in both the absorptive (Apical-to-Basolateral) and secretive (Basolateral-to-Apical) directions.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent, differentiated monolayer is formed (typically 21 days).
-
A-to-B Transport: Add the test compound to the apical (A) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) chamber.
-
B-to-A Transport: In a separate set of wells, add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber over the same time course.
-
Inhibitor Arm: Repeat the A-to-B and B-to-A experiments in the presence of a known P-gp inhibitor (e.g., 50 µM verapamil).
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Calculate the Papp for each direction.
-
Efflux Ratio (ER): Calculate the ER using the formula: ER = Papp (B-to-A) / Papp (A-to-B).
Data Interpretation:
-
An Efflux Ratio > 2 is a strong indication that the compound is a substrate for active efflux.
-
A significant increase in Papp (A-to-B) in the presence of the inhibitor confirms the involvement of that specific transporter.
Strategy: Prodrug Design to Enhance Permeability
If low permeability is confirmed, a prodrug strategy is a powerful tool. The goal is to attach a temporary, lipophilic promoiety to the parent drug, which is later cleaved by enzymes in the body to release the active compound.[2][10]
-
For the Piperidine Amine: An N-acyloxyalkyl carbamate is a classic choice. It masks the basic nitrogen, neutralizing its charge and increasing lipophilicity. It is designed to be cleaved by ubiquitous esterase enzymes.
-
For the Hydroxyl Group: An ester prodrug (e.g., an acetate or pivalate ester) can mask the polar alcohol. However, this may be less impactful than masking the charged amine.
Scenario 3: The Compound is Soluble and Permeable but In Vivo Studies Show Low Exposure
Q: In vitro data looked promising, but after oral dosing in rats, the systemic exposure (AUC) is very low, and I'm detecting significant levels of what appear to be glucuronide or oxidized metabolites. What's happening?
Expert Analysis: This classic profile points directly to extensive first-pass metabolism.[5] The drug is successfully dissolving and crossing the gut wall, but it is being rapidly metabolized by enzymes in the intestinal cells and/or the liver before it can reach systemic circulation.
Troubleshooting Strategy:
-
Confirm Metabolic Hotspots: Use in vitro metabolism assays to confirm the rate of metabolism and identify the primary sites (amine vs. alcohol).
-
Protect the Molecule: Employ strategies that either shield the drug from metabolic enzymes or allow it to bypass the primary metabolic organ (the liver).
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To measure the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
System Preparation: Prepare incubations containing pooled human or rat liver microsomes (for Phase I metabolism) or S9 fractions (for Phase I & II), the test compound (at a low concentration, e.g., 1 µM), and an NADPH-regenerating system to fuel the enzymatic reactions.
-
Incubation: Incubate at 37°C. Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) and immediately quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percent remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Interpretation:
-
A short half-life (< 30 min) and high intrinsic clearance suggest the compound is rapidly metabolized and will likely suffer from high first-pass extraction in vivo.
Strategy: Nanoparticle Formulations to Mitigate Metabolism
Encapsulating the drug within a nanoparticle carrier can offer protection from degradative enzymes and, particularly with lipid-based systems, can promote uptake into the lymphatic system.[11][12][13] Lymphatic transport is highly advantageous as it drains directly into the systemic circulation, bypassing the liver and avoiding first-pass metabolism.[14]
Caption: Nanoparticle formulations can leverage lymphatic uptake to bypass first-pass metabolism in the liver.
High-Level Protocol for Solid Lipid Nanoparticle (SLN) Formulation:
-
Lipid Phase: Dissolve the drug and a solid lipid (e.g., glyceryl monostearate) by heating to ~5-10°C above the lipid's melting point.
-
Aqueous Phase: Heat a solution containing a surfactant (e.g., Poloxamer 188) in purified water to the same temperature.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization, followed by high-pressure homogenization.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize, forming solid nanoparticles that encapsulate the drug.
-
Characterization: Characterize the formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
References
- Lipid-Based Drug Delivery Systems. National Institutes of Health (NIH). [Link]
- Prodrugs for Amines. National Institutes of Health (NIH). [Link]
- Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Open Access Journals - Research and Reviews. [Link]
- Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. [Link]
- Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. [Link]
- An overview on oral drug delivery via nano-based formulations. Pharmaceutical and Biomedical Research. [Link]
- Nanoparticles for oral delivery: design, evaluation and state-of-the-art. National Institutes of Health (NIH). [Link]
- Lipid-based oral formulation in capsules to improve the delivery of poorly w
- Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research. [Link]
- Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules.
- Penetr
- Permeation enhancer: Significance and symbolism. Explorable. [Link]
- Nanotechnology Transforming Oral Drug Delivery. World Pharma Today. [Link]
- Lipid‐Based Nano‐Delivery For oral Administration of Poorly Water Soluble Drugs (Pwsds). IntechOpen. [Link]
- Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. National Institutes of Health (NIH). [Link]
- Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. [Link]
- Prodrugs for Amines. OUCI. [Link]
- Solid Form Strategies For Increasing Oral Bioavailability. Drug Discovery Online. [Link]
- Compilation of a series of published prodrug approaches to amine drugs.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]
- Nanoparticle tools for maximizing oral drug delivery. National Institutes of Health (NIH). [Link]
- Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
- Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Consensus. [Link]
- (PDF) Prodrugs for Amines.
- 1-(Piperidin-2-yl)propan-1-ol. PubChem. [Link]
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health (NIH). [Link]
- Strategies to improve oral bioavailability.
- How to improve the bioavailability of a drug?
- What are the factors affecting the bioavailability of oral drugs?
- 2-methyl-1-(piperidin-4-yl)propan-2-ol. PubChemLite. [Link]
- Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. PubMed. [Link]
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
- Piperidine-1-propanol. PubChem. [Link]
- The Oncolytic Efficacy and in Vivo Pharmacokinetics of 2-(4- Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1). Recipharm. [Link]
- (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. PubMed. [Link]
Sources
- 1. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Prodrugs for Amines [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. scispace.com [scispace.com]
- 13. Nanotechnology Transforming Oral Drug Delivery [worldpharmatoday.com]
- 14. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research [journalcra.com]
Technical Support Center: Column Chromatography Optimization for 1-(Piperidin-4-YL)propan-2-OL
This technical guide provides in-depth troubleshooting and optimization strategies for the purification of 1-(Piperidin-4-YL)propan-2-OL via column chromatography. Designed for researchers and drug development professionals, this document addresses common challenges encountered when purifying polar, basic compounds on standard stationary phases.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound is a polar molecule containing a basic secondary amine within the piperidine ring and a hydroxyl group. This bifunctional nature is the primary source of purification challenges on standard silica gel. The basic nitrogen atom readily interacts with acidic silanol groups (Si-OH) on the silica surface through strong acid-base interactions.[1][2][3] This secondary interaction mechanism, separate from the desired polar retention, leads to common issues such as severe peak tailing, poor resolution, and irreversible adsorption, resulting in low recovery.[4][5][6]
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₈H₁₇NO | --- |
| Molecular Weight | 143.23 g/mol [7] | Affects diffusion and loading capacity. |
| Key Functional Groups | Secondary Amine (Piperidine), Secondary Alcohol | The basic amine is the primary cause of strong, undesirable interactions with acidic silica. The polar alcohol group contributes to desired retention. |
| Polarity | High | Requires polar mobile phases for elution, but the basicity complicates mobile phase selection on silica. |
| Predicted pKa | ~10-11 (for the piperidinyl amine) | At neutral or acidic pH, the amine is protonated, leading to very strong ionic interactions with deprotonated silanols. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic steps and validated solutions.
Q1: My compound is streaking badly or showing severe peak tailing on the TLC plate and column. What's happening and how do I fix it?
Answer:
This is the most common problem when purifying basic amines on silica gel.[4][8] The streaking, or tailing, is a visual representation of the strong, non-ideal interaction between the basic piperidine nitrogen and the acidic silanol groups on the silica surface.[1][2] This causes a portion of the analyte molecules to be retained much longer than the bulk, leading to a skewed peak or spot.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of basic compounds.
Solutions:
-
Mobile Phase Modification (Recommended First Step): The most straightforward solution is to "neutralize" the acidic silica surface by adding a competing base to your mobile phase.[3][6][9] This base will preferentially occupy the acidic sites, allowing your target compound to elute based on its polarity with minimal tailing.
-
Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). TEA is volatile and can typically be removed easily under vacuum.[9]
-
Ammonium Hydroxide: For highly polar systems like Dichloromethane/Methanol, preparing the mobile phase with methanol that contains 1-2% ammonium hydroxide can be very effective.[3][8]
-
-
Stationary Phase Deactivation: Before running the column, you can flush the packed silica gel with a solvent containing the basic modifier (e.g., your chosen eluent with 1-3% TEA) to pre-treat the surface.[9]
-
Use an Alternative Stationary Phase: If mobile phase modifiers are insufficient or incompatible with your compound's stability, changing the stationary phase is the next logical step.
-
Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[10] Start with neutral or basic grade alumina.
-
Amine-Functionalized Silica: This is an excellent, though more expensive, option. The bonded amine phase provides a less polar, basic surface that minimizes unwanted interactions and often doesn't require mobile phase modifiers.[11][12][13]
-
Q2: I have no separation between my product and a polar impurity. How can I improve the resolution?
Answer:
Poor resolution means the selectivity of your chromatographic system is insufficient. Assuming you have addressed severe tailing, improving separation requires adjusting the mobile phase polarity or, in some cases, changing the solvent system entirely.
Solutions:
-
Optimize Mobile Phase Polarity (Gradient Elution): Running a shallow gradient is a powerful technique for separating compounds with similar Rf values.[9]
-
Start with a less polar solvent system where your target compound has an Rf of <0.1.
-
Gradually increase the percentage of the more polar solvent (e.g., increase methanol in a DCM/MeOH system). This will move the compounds along the column at different rates, enhancing separation.
-
-
Change Solvent System: The "eluting power" of a solvent is not its only property. Different solvents can create different selectivities. If you are using an Ethyl Acetate/Hexane system, try switching to a Dichloromethane/Methanol system (with a basic modifier). The different solvent interactions can sometimes dramatically change the relative separation of compounds.
-
Decrease the Column Diameter and/or Particle Size: For difficult separations, using a longer, narrower column with smaller silica particles will increase the number of theoretical plates and improve resolution. This is often referred to as high-performance flash chromatography.
Q3: My compound seems to be stuck on the column. I'm getting very low recovery after elution. Why?
Answer:
Low recovery is often a consequence of irreversible adsorption, which is an extreme case of the same acid-base interaction that causes tailing.[3] If the interaction is strong enough, the compound will not elute even with highly polar mobile phases.
Solutions:
-
Ensure Basic Modifier is Present: This is the most common cause. Verify that you have added an adequate amount of TEA or ammonia to your mobile phase throughout the entire run.[3]
-
"Stripping" the Column: If your product is still on the column after the main elution, you can try flushing the column with a very strong, modified eluent. A common "stripping" solution is 5-10% Methanol in Dichloromethane with 2-5% Ammonium Hydroxide. This will often recover highly retained basic compounds.
-
Dry Loading with a Deactivating Agent: When preparing your sample for dry loading, adsorb the crude material onto a small amount of silica. Add a few drops of triethylamine to this silica before evaporating the solvent. This deactivates the loading silica itself, preventing your compound from getting stuck at the very top of the column.
Optimized Experimental Protocols
Protocol 1: TLC Method Development
This protocol aims to find a mobile phase system that gives the target compound an Rf of approximately 0.2-0.3 with a symmetrical spot shape.
-
Prepare Stock Solutions: Dissolve a small amount of your crude this compound in a suitable solvent like methanol or dichloromethane.
-
Prepare Test Eluents: Prepare small volumes (10 mL) of different solvent systems. A good starting point for this polar compound is Dichloromethane (DCM) and Methanol (MeOH).
-
System A: 95:5 DCM/MeOH + 1% Triethylamine (TEA)
-
System B: 90:10 DCM/MeOH + 1% Triethylamine (TEA)
-
System C: 85:15 DCM/MeOH + 1% Triethylamine (TEA)
-
-
Spot TLC Plates: Using a capillary tube, spot your crude material on silica gel TLC plates.
-
Develop and Visualize: Develop the plates in the test eluents. Visualize under a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the amine).
-
Analyze: Identify the solvent system where the spot for your product is well-separated from impurities and has an Rf value between 0.2 and 0.3. The spot should be round and not streak. If streaking persists, increase the TEA concentration to 2%.
Protocol 2: Optimized Flash Column Chromatography
This protocol assumes a mobile phase of 90:10 DCM/MeOH + 1% TEA was found to be optimal in TLC.
Workflow for Optimized Purification
Caption: Step-by-step workflow for the purification process.
-
Column Preparation:
-
Select a column of appropriate size (typically use 40-100g of silica per 1g of crude material).
-
Prepare the mobile phase in a quantity sufficient for the entire run. Ensure the basic modifier is thoroughly mixed.
-
Pack the column using a wet slurry method with your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution using positive pressure (flash chromatography).
-
Maintain a steady flow rate.
-
Collect fractions of a consistent volume. The appropriate volume depends on the column size (e.g., 10-20 mL fractions for a 40g column).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using the same eluent system.
-
Spot every few fractions on a TLC plate to track the elution of your product.
-
Identify the fractions containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent and the volatile basic modifier (e.g., TEA) under reduced pressure using a rotary evaporator.
-
References
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- Agilent. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
- Reddit. (2023). Purification of strong polar and basic compounds.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- ChemicalBook. (n.d.). (R)-1-(piperidin-4-yl)propan-2-ol.
- PubChem. (n.d.). 1-(Piperidin-2-yl)propan-1-ol.
- ChemicalBook. (n.d.). 1-Boc-2-(piperidin-4-yl)propan-2-ol.
- University of Calgary. (n.d.). Column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- ChemicalBook. (n.d.). This compound hydrochloride.
- ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents.
- SiliCycle. (n.d.). Application Note – Working with Amine (WAX) Silica Phase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 5. academic.oup.com [academic.oup.com]
- 6. biotage.com [biotage.com]
- 7. 1-(Piperidin-2-yl)propan-1-ol | C8H17NO | CID 10314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. teledyneisco.com [teledyneisco.com]
- 12. biotage.com [biotage.com]
- 13. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative In Vivo Efficacy Guide: Evaluating 1-(Piperidin-4-YL)propan-2-OL in Central Nervous System Models
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility allows for precise interaction with diverse biological targets, leading to therapies for a spectrum of neurological and psychiatric conditions, including neuropathic pain, Alzheimer's disease, and schizophrenia.[2] This guide introduces 1-(Piperidin-4-YL)propan-2-OL , a novel compound featuring this key scaffold.
Given the absence of established in vivo data for this specific molecule, this document serves as a comprehensive strategic framework for its evaluation. We will hypothesize its potential efficacy across three distinct, high-impact CNS therapeutic areas based on the well-documented activities of other piperidine-containing drugs. This guide provides a phased, comparative in vivo testing strategy designed to rigorously assess the therapeutic potential of this compound against established clinical standards.
Part 1: A Phased Strategy for In Vivo Evaluation
A robust preclinical assessment must be systematic. The proposed workflow begins with fundamental pharmacokinetic and tolerability studies before proceeding to efficacy screening in validated animal models. This phased approach ensures that resources are used efficiently and that the resulting data is both reliable and translatable.
Caption: Phased approach for in vivo evaluation of this compound.
Phase 1: Pharmacokinetics and Maximum Tolerated Dose (MTD)
Causality: Before assessing efficacy, we must understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A pharmacokinetic (PK) study is essential to determine the compound's bioavailability and to establish a dosing regimen that ensures adequate exposure at the target site—the brain.[3][4] Concurrently, an MTD study establishes the upper limit for safe dosing, preventing adverse effects from confounding efficacy results.[5][6]
Experimental Protocol: Mouse Pharmacokinetic (PK) Study
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=3 per time point):
-
Intravenous (IV) administration (e.g., 2 mg/kg).
-
Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Procedure:
-
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[8]
-
Calculate key PK parameters using software like Phoenix WinNonlin.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | IV Route (2 mg/kg) | PO Route (10 mg/kg) |
|---|---|---|---|
| Cmax | Maximum plasma concentration | Value ng/mL | Value ng/mL |
| Tmax | Time to reach Cmax | Value h | Value h |
| AUC(0-t) | Area under the curve to last time point | Value ng*h/mL | Value ng*h/mL |
| t1/2 | Half-life | Value h | Value h |
| F% | Oral Bioavailability | N/A | Value % |
Part 2: Comparative Efficacy Screening
Based on the versatile pharmacology of the piperidine scaffold, we hypothesize three potential therapeutic applications for this compound and propose a head-to-head comparison with a "gold standard" drug in each category.
Hypothesis 1: Efficacy in Neuropathic Pain
Rationale: Many CNS-active piperidine derivatives modulate ion channels or neurotransmitter systems involved in pain signaling.[9] Gabapentin, though not a piperidine itself, acts on voltage-gated calcium channels, a mechanism shared by some piperidine-containing compounds, making it an excellent functional comparator for analgesic potential.[10][11][12]
Comparator: Gabapentin. In Vivo Model: The Hot Plate Test, a classic model for assessing thermal pain sensitivity and central analgesic effects.[13][14][15][16][17]
Caption: Experimental workflow for the Hot Plate Test.
Experimental Protocol: Hot Plate Test
-
Animal Model: Male Swiss Webster mice (20-25 g).
-
Groups (n=8-10 per group):
-
Vehicle (e.g., Saline or 0.5% CMC).
-
This compound (e.g., 10, 30, 100 mg/kg, PO).
-
Gabapentin (e.g., 100 mg/kg, IP).
-
-
Procedure:
-
Determine baseline latency for each mouse on the hot plate (maintained at 55°C) 24 hours before the test. Exclude animals with extreme baseline responses.
-
On the test day, administer the assigned treatment.
-
At the time of predicted peak effect (determined from PK data, e.g., 60 minutes post-dose), place the mouse on the hot plate.
-
Record the latency (in seconds) to the first sign of nociception (hind paw licking or jumping).[18] A cut-off time (e.g., 60 seconds) must be used to prevent tissue damage.[18]
-
-
Analysis: Compare the mean latencies between treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Data Presentation: Comparative Analgesic Efficacy
| Treatment Group | Dose (mg/kg) | Route | Mean Latency (s) ± SEM | % Increase from Vehicle |
|---|---|---|---|---|
| Vehicle | N/A | PO | Value ± Value | 0% |
| Novel Compound | 10 | PO | Value ± Value | Value% |
| Novel Compound | 30 | PO | Value ± Value | Value% |
| Novel Compound | 100 | PO | Value ± Value | Value% |
| Gabapentin | 100 | IP | Value ± Value | Value% |
Hypothesis 2: Cognitive Enhancement Effects
Rationale: The piperidine core is central to acetylcholinesterase (AChE) inhibitors like Donepezil, the leading treatment for Alzheimer's disease.[19] These drugs improve cognitive function by increasing acetylcholine levels in the brain. It is plausible that this compound could exhibit similar pro-cognitive effects.
Comparator: Donepezil. In Vivo Model: The Y-Maze Spontaneous Alternation task, which assesses spatial working memory based on a mouse's innate tendency to explore novel environments.[20][21]
Caption: Workflow for the scopolamine-induced amnesia Y-Maze Test.
Experimental Protocol: Y-Maze Spontaneous Alternation
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=10-12 per group):
-
Vehicle + Vehicle.
-
Vehicle + Scopolamine (e.g., 1 mg/kg, IP).
-
This compound (e.g., 1, 3, 10 mg/kg, PO) + Scopolamine.
-
Donepezil (e.g., 1 mg/kg, PO) + Scopolamine.
-
-
Procedure:
-
Administer the test compound or Donepezil via oral gavage.[2][22][23]
-
After 30 minutes, administer scopolamine (or vehicle) to induce a cognitive deficit.
-
After another 30 minutes, place the mouse at the center of a three-arm Y-maze.
-
Allow the mouse to explore freely for 8 minutes. An arm entry is defined as all four paws entering the arm.
-
Record the sequence of arm entries.
-
-
Analysis:
-
A spontaneous alternation is a sequence of three consecutive entries into different arms (e.g., ABC, BCA).
-
Calculate the percentage of alternation: [Number of Spontaneous Alternations / (Total Arm Entries - 2)] * 100.
-
Compare groups using a one-way ANOVA with post-hoc tests.
-
Data Presentation: Comparative Pro-Cognitive Efficacy
| Treatment Group | Dose (mg/kg) | Mean Alternation (%) ± SEM | % Reversal of Scopolamine Deficit |
|---|---|---|---|
| Vehicle + Vehicle | N/A | Value ± Value | N/A |
| Vehicle + Scopolamine | 1 | Value ± Value | 0% |
| Novel Compound + Scop | 1 | Value ± Value | Value% |
| Novel Compound + Scop | 3 | Value ± Value | Value% |
| Novel Compound + Scop | 10 | Value ± Value | Value% |
| Donepezil + Scop | 1 | Value ± Value | Value% |
Hypothesis 3: Antipsychotic-like Activity
Rationale: Atypical antipsychotics, such as the piperidine derivative Risperidone, exert their effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[24][25][26] This dual action is believed to be key to treating symptoms of psychosis.[24] The structural motif of our test compound warrants investigation into this pharmacological space.
Comparator: Risperidone. In Vivo Model: Prepulse Inhibition (PPI) of the startle reflex. PPI is a test of sensorimotor gating, a process that is deficient in schizophrenic patients and can be modeled in rodents.[1][27][28]
Caption: Hypothetical pathway for cognitive enhancement via AChE inhibition.
Conclusion
This guide outlines a rigorous, hypothesis-driven framework for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetic profile, tolerability, and comparative efficacy in validated models of neuropathic pain, cognitive dysfunction, and psychosis, researchers can build a comprehensive data package to support a go/no-go decision for further development. The inclusion of established clinical comparators at each stage provides essential context, ensuring that the performance of this novel compound is benchmarked against the current standards of care. This structured approach, combining behavioral pharmacology with mechanistic studies, embodies the principles of sound scientific and drug development practice.
References
- BenchChem. Piperidine Analogs in Central Nervous System Research: A Technical Guide.
- Dems-Korkowska, S., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Taylor, C. P. Mechanisms of action of gabapentin. PubMed.
- Leal, P. C., et al. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed.
- Charles River Laboratories. In Vivo Pain Models.
- Creative Biolabs. Rodent Behavioral Tests for Cognition.
- Di Zazzo, A., et al. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. PubMed Central.
- Neurofit. In vivo model of Neuropathic pain - Acute pain.
- Washington State University IACUC. Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Taylor & Francis Online. Innovative screening models for the discovery of new schizophrenia drug therapies: an integrated approach.
- Kalinina, D. S., et al. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Modern Technologies in Medicine.
- UCSF IACUC. Oral Gavage In Mice and Rats.
- NIH. Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies.
- Onish, F. C., et al. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice. PLOS One.
- Cambridge University Press. Role of Animal Models in Alzheimer's Disease Drug Development.
- NIH. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
- Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia.
- Hill, R. A., et al. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development. PMC - PubMed Central.
- Taylor & Francis Online. Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling.
- Co-Labb. Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology.
- NIH. Animal models in the drug discovery pipeline for Alzheimer's disease.
- Avidin. BEHAVIORAL TESTS.
- Auctores. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
- ResearchGate. Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs.
- Mogil, J. S. Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers.
- Singh, Y., et al. Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Advanced Research.
- Florida State University Office of Research. Oral Gavage in the Mouse.
- JoVE. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice.
- Indivior. Mechanism of Action | PERSERIS® (risperidone) HCP.
- NIH. Assessments of Cognitive Deficits in Mutant Mice.
- Patsnap Synapse. What in vivo models are used for pain studies?.
- NIH. Murine Pharmacokinetic Studies.
- Cambridge University Press. Alzheimer's Disease Drug Discovery in Academia: From High-Throughput Screening to In Vivo Testing.
- Psychopharmacology Institute. Mechanism of Action of Risperidone.
- Patsnap Synapse. What is the mechanism of Gabapentin?.
- Scirp.org. In-Vivo Models for Management of Pain.
- European Medicines Agency. S 6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- NIH. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
- StatPearls - NCBI Bookshelf. Gabapentin.
- Schizophrenia Bulletin | Oxford Academic. Drug Discovery in Psychiatric Illness: Mining for Gold.
- European Medicines Agency. ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline.
- Brain & Behavior Research Foundation. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models.
- Dickenson, A. H., et al. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PMC - PubMed Central.
- Therapeutic Goods Administration (TGA). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals.
- Semantic Scholar. Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS..
- Bienta. Pharmacokinetics Studies in Mice or Rats.
- Farde, L., et al. Risperidone. A review of its pharmacology and therapeutic potential in the treatment of schizophrenia. PubMed.
- Baldrick, P. The application of ICH S6 to the preclinical safety evaluation of plasma derivative therapeutic products. PubMed.
- Hertel, P., et al. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain. PubMed.
- NIH. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet.
Sources
- 1. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. co-labb.co.uk [co-labb.co.uk]
- 6. bioagilytix.com [bioagilytix.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 9. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 12. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo model of Neuropathic pain - Acute pain - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 19. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 20. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 21. BEHAVIORAL TESTS | AVIDIN [avidinbiotech.com]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 25. Risperidone. A review of its pharmacology and therapeutic potential in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
The Piperidine Scaffold: A Privileged Motif in CNS Drug Discovery - A Comparative Analysis of 1-(Piperidin-4-YL)propan-2-OL and its Opioid-Active Analogs
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in modern medicinal chemistry. Its presence in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), underscores its importance in drug design and development.[1][2][3] This guide provides a comparative analysis of 1-(Piperidin-4-YL)propan-2-OL, a key pharmaceutical intermediate, and its structurally related analogs with demonstrated activity at opioid receptors. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how subtle molecular modifications can profoundly impact pharmacological activity.
The Significance of the Piperidine Moiety
The piperidine scaffold offers a unique combination of properties that make it a highly privileged structure in drug discovery. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The basic nitrogen atom can be protonated at physiological pH, enabling ionic interactions and influencing physicochemical properties such as solubility and membrane permeability, which are critical for CNS drug delivery.[4] Furthermore, the piperidine ring is relatively stable to metabolism, contributing to favorable pharmacokinetic profiles.[4] These attributes have led to the incorporation of the piperidine motif into a wide array of therapeutic agents, including analgesics, antipsychotics, antidepressants, and antihistamines.[5][6]
This compound: A Versatile Building Block
This compound is a chiral secondary alcohol featuring a piperidine ring substituted at the 4-position with a propan-2-ol group. While specific pharmacological data for this compound is not extensively available in the public domain, its primary utility lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. Its chemical structure suggests its potential as a precursor for compounds targeting CNS disorders, including those with analgesic properties. The synthesis of this compound and its hydrochloride salt has been described, highlighting its accessibility for further chemical elaboration.
Comparative Analysis with Opioid-Active Piperidine Analogs
The 4-substituted piperidine framework is a well-established pharmacophore for ligands of opioid receptors, which are critical targets for pain management.[7][8] To understand the potential pharmacological profile of this compound, we will compare it with several well-characterized analogs that exhibit significant activity at the μ-opioid receptor (MOR), the primary target for many clinically used opioid analgesics.
Selected Analogs for Comparison:
-
Meperidine (Pethidine): A synthetic opioid analgesic with a 4-phenyl-4-ethoxycarbonylpiperidine core.
-
Fentanyl: A potent synthetic opioid analgesic with a 4-anilidopiperidine structure.
-
4-(3-hydroxyphenyl)-4-propylpiperidine: A simplified analog that retains key features for opioid receptor interaction.
The following sections will delve into a comparative analysis of these compounds, focusing on their synthesis, structure-activity relationships, and pharmacological properties as determined by standard in vitro and in vivo assays.
Synthesis of 4-Substituted Piperidine Analogs
The synthesis of 4-substituted piperidines can be achieved through various synthetic routes. A common strategy involves the construction of a piperidin-4-one intermediate, which can then be further modified.
Caption: Generalized synthetic workflow for 4-substituted piperidine analogs.
A key step often involves the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the carbonyl group of a protected piperidin-4-one to introduce the desired substituent at the 4-position. Subsequent modifications, such as N-alkylation or derivatization of the 4-hydroxyl group, can then be performed to generate a library of analogs. For instance, the synthesis of this compound could conceptually start from a protected 4-formylpiperidine, which is then reacted with a methylmagnesium halide.
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of 4-substituted piperidine analogs at opioid receptors is highly dependent on the nature and orientation of the substituents on the piperidine ring.
Caption: Key structural features influencing the opioid receptor activity of 4-substituted piperidines.
-
The N-Substituent: The group attached to the piperidine nitrogen plays a crucial role in determining the compound's potency and duration of action. Small alkyl groups like methyl are common, while larger groups like phenethyl, as seen in fentanyl, can significantly enhance potency.
-
The 4-Aryl Substituent: A phenyl group or a bioisosteric equivalent at the 4-position is a common feature of many potent opioid ligands. This aromatic ring is thought to mimic the tyrosine residue of endogenous opioid peptides, which is essential for binding to the receptor. A hydroxyl group on this ring, particularly at the meta position, often enhances affinity.[6]
-
The Second 4-Substituent: The nature of the second substituent at the 4-position fine-tunes the compound's activity. In meperidine, this is an ethoxycarbonyl group, while in fentanyl analogs, it is often an acylamino group. In the case of this compound, the propan-2-ol group would occupy this position and its size, polarity, and hydrogen bonding capacity would influence receptor interaction.
Comparative Pharmacological Data
The following table summarizes the in vitro and in vivo pharmacological data for our selected piperidine analogs. This data is essential for understanding their potency, efficacy, and selectivity.
| Compound | μ-Opioid Receptor Binding Affinity (Ki, nM) | Functional Activity (GTPγS EC50, nM) | In Vivo Analgesic Potency (ED50, mg/kg, s.c., mouse tail-flick) |
| Meperidine | ~400 | ~300 | ~10 |
| Fentanyl | ~1 | ~1 | ~0.02 |
| 4-(3-hydroxyphenyl)-4-propylpiperidine | ~10 | ~20 | ~1 |
| This compound | Data not available | Data not available | Data not available |
Note: The values presented are approximate and can vary depending on the specific assay conditions. Data is compiled from multiple literature sources.
As the table illustrates, Fentanyl exhibits significantly higher affinity and potency compared to Meperidine and the simpler 4-phenylpiperidine analog. This is attributed to the optimal combination of its N-phenethyl group and the 4-anilido substituent, which allows for strong interactions with the μ-opioid receptor binding pocket.
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize opioid receptor ligands.
In Vitro Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., CHO-hMOR).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[9]
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors.[10][11][12][13]
Protocol:
-
Membrane Preparation: Use cell membranes expressing the opioid receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing GDP to keep the G-proteins in their inactive state.
-
Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
Stimulation: Allow the reaction to proceed for a set time (e.g., 60 minutes at 30°C).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity upon activation of Gi-coupled receptors like the μ-opioid receptor.[14][15][16][17][18]
Protocol:
-
Cell Culture: Use cells expressing the μ-opioid receptor.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Compound Treatment: Concurrently, treat the cells with varying concentrations of the test compound.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
In Vivo Analgesia Models
These models assess the pain-relieving effects of a compound in animals.
-
Tail-Flick Test: [1][5][19][20][21]
-
A focused beam of heat is applied to the animal's tail.
-
The latency to flick the tail away from the heat source is measured.
-
An increase in the tail-flick latency after drug administration indicates an analgesic effect.
-
-
Hot Plate Test: [9][22][23][24][25]
-
The animal is placed on a heated surface maintained at a constant temperature (e.g., 55°C).
-
The latency to a pain response (e.g., licking a paw or jumping) is recorded.
-
A longer latency period after drug administration suggests analgesia.
-
Conclusion
While the specific pharmacological profile of this compound remains to be fully elucidated, its structural similarity to known opioid receptor ligands suggests its potential as a valuable scaffold in the development of novel CNS-active agents. The comparative analysis with well-characterized piperidine analogs like meperidine and fentanyl highlights the critical role of specific structural motifs in determining opioid receptor affinity and efficacy. The detailed experimental protocols provided in this guide offer a robust framework for the pharmacological characterization of new piperidine derivatives. Further investigation into the biological activity of this compound and its derivatives is warranted to explore their therapeutic potential.
References
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
- Journal of Medicinal Chemistry. (1987). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines.
- Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. [Link]
- BenchChem. (2025). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011.
- National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. [Link]
- Wikipedia. (n.d.). Tail flick test. [Link]
- The University of Hong Kong. (n.d.). Tail Flick 疼痛閃尾測試.
- Diabetic Complications Consortium. (2004). Tail Flick Assay.
- SCIRP. (n.d.). In-Vivo Models for Management of Pain.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell.
- Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. [Link]
- ACS Publications. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
- SlideShare. (n.d.).
- Revvity. (n.d.). Sulfur-35 GTP Binding Assays.
- National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
- MDPI. (n.d.). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist.
- Creative BioMart. (n.d.).
- Springer Nature Experiments. (n.d.). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. [Link]
- PubMed. (2017). cAMP assays in GPCR drug discovery. [Link]
- PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]
- PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. [Link]
- PubMed. (1988). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]
- PubMed Central. (2011).
- PubMed. (2015). In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. [Link]
- Johns Hopkins University. (2011).
- BioMed Pharma Journal. (n.d.).
- PubMed Central. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]
- ResearchGate. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF.
- MDPI. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
- ResearchGate. (n.d.). Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines.
- PubMed Central. (2023).
- Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
- International Journal of Molecular Sciences. (2023).
- Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidones and Piperidines.
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
Sources
- 1. diacomp.org [diacomp.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. web.mousephenotype.org [web.mousephenotype.org]
- 20. Tail flick test - Wikipedia [en.wikipedia.org]
- 21. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 22. In-Vivo Models for Management of Pain [scirp.org]
- 23. Hot plate test - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
A Comparative Guide to Off-Target Profiling of 1-(Piperidin-4-YL)propan-2-OL: A Strategic Approach for Modern Drug Discovery
This guide provides a comprehensive framework for the systematic off-target profiling of novel chemical entities, using 1-(Piperidin-4-YL)propan-2-OL as a representative case study. As a piperidine derivative, a scaffold prevalent in numerous pharmaceuticals, this molecule warrants a thorough investigation of its potential polypharmacology to mitigate risks of adverse effects and prevent late-stage clinical failures.[1][2] The high attrition rate of drug candidates due to unforeseen toxicity underscores the necessity of identifying these off-target liabilities early in the discovery pipeline.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of modern profiling platforms and the causal logic behind key experimental choices.
The Rationale: Why Proactively Profile the Piperidine Scaffold?
The piperidine ring is a six-membered heterocycle that is a cornerstone in medicinal chemistry, found in drugs targeting a wide array of biological systems.[2][5][6] Its structural rigidity and basic nitrogen atom facilitate interactions with a diverse range of protein targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. While this versatility is advantageous for on-target potency, it also creates a significant potential for unintended interactions. Proactive, comprehensive off-target profiling is not merely a regulatory hurdle but a critical de-risking strategy that informs lead optimization, predicts potential clinical adverse drug reactions (ADRs), and ultimately builds a more robust safety profile for a drug candidate.[4][7][8]
A Tiered Strategy for Off-Target Assessment
A successful profiling campaign follows a tiered, data-driven approach, moving from broad, cost-effective screening to more focused, mechanistic studies. This strategy ensures that resources are allocated efficiently, allowing for the early termination of promiscuous compounds while prioritizing candidates with the highest likelihood of success.[7][9]
Caption: A tiered workflow for off-target liability assessment.
Platform Comparison: Choosing the Right Tools
The selection of screening platforms is a critical decision. The primary goal is to gain the broadest possible understanding of a compound's interactions with biologically relevant targets.
In Silico Profiling: The Predictive First Pass
Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions based on the chemical structure of this compound.[10] These platforms use machine learning algorithms and large databases of known ligand-target interactions to generate a list of hypothetical targets.[11][12]
-
Methodology: Utilizes Quantitative Structure-Activity Relationship (QSAR) models, 2D chemical similarity, and 3D pocket similarity searches.[11]
-
Advantages: Extremely fast, low-cost, and provides a rational basis for selecting subsequent experimental panels.
-
Limitations: Predictive, not definitive. Prone to false positives and negatives; all significant computational hits must be validated experimentally.
In Vitro Broad Safety Panels: The Industry Standard
These panels are the cornerstone of safety pharmacology and provide the first crucial experimental data on off-target binding.[13] Service providers like Eurofins Discovery offer well-established panels (e.g., SafetyScreen44 or SAFETYscan47) that cover a diverse range of targets implicated in clinical adverse events.[14][15]
-
Methodology: Primarily utilize radioligand binding assays to measure a compound's ability to displace a high-affinity radiolabeled ligand from a specific target.[15] Functional assays are also included for targets where binding alone is not informative (e.g., enzyme activity, ion channel flux).
-
Advantages: Provides direct, quantitative evidence of binding interactions across the most historically problematic targets. Data is highly reproducible and accepted by regulatory agencies.
-
Limitations: Covers a pre-selected list of targets (typically 40-80). May not identify interactions with novel or less common off-targets.
Kinase Profiling Panels: A Specialized Necessity
Protein kinases are one of the largest enzyme families and are frequent off-targets for many drugs, leading to toxicities.[16][17] Given their ubiquitous role in cellular signaling, dedicated kinome-wide profiling is essential.
-
Methodology: Typically employ radiometric assays (e.g., Reaction Biology's HotSpot™ platform) that measure the transfer of ³³P-ATP to a substrate, or luminescence-based assays (e.g., Promega's ADP-Glo™) that quantify ADP production.[16][18][19]
-
Advantages: Offers comprehensive coverage of the human kinome, providing a detailed selectivity profile. This is crucial for both kinase inhibitors and any compound with the potential to bind ATP pockets.[17][20]
-
Limitations: Focused on a single target class. Does not provide information on GPCRs, ion channels, or other critical off-targets.
GPCRome Screening: Uncovering G-Protein Coupled Interactions
As the largest family of cell surface receptors, GPCRs are a major source of both therapeutic effects and off-target liabilities.[21] Comprehensive screening against the "GPCRome" can reveal unexpected interactions.
-
Methodology: Platforms like the PRESTO-Tango system utilize engineered cell lines where receptor activation (agonist or antagonist activity) is linked to a reporter gene output (e.g., luminescence or fluorescence).[22][23]
-
Advantages: Provides functional data (activation/inhibition) rather than just binding. High-throughput platforms allow for screening against hundreds of GPCRs simultaneously.[22][]
-
Limitations: Can be more complex and costly than simple binding assays. May not detect allosteric modulators effectively.
Data Presentation: Illustrative Off-Target Profile
The data below is a hypothetical representation of initial screening results for this compound from a broad safety panel, tested at a concentration of 10 µM. Hits are typically defined as >50% inhibition or stimulation.
| Target Class | Target Name | Assay Type | % Inhibition at 10 µM (Illustrative Data) | Potential Implication |
| GPCR | Adrenoceptor Alpha 1A | Binding | 85% | Cardiovascular effects (blood pressure) |
| Dopamine D2 | Binding | 62% | Central nervous system side effects | |
| Histamine H1 | Binding | 15% | Unlikely to be significant | |
| Muscarinic M1 | Binding | 5% | Unlikely to be significant | |
| Ion Channel | hERG (KCNH2) | Binding | 45% | Borderline. Requires functional follow-up for cardiac risk. |
| CaV 1.2 (Calcium Channel) | Binding | 8% | Unlikely to be significant | |
| Transporter | Dopamine Transporter (DAT) | Binding | 71% | Potential for abuse liability, CNS effects |
| Enzyme | PDE4 | Enzymatic | -2% | No activity observed |
This table contains illustrative data for educational purposes and does not represent actual experimental results.
Based on this illustrative data, follow-up would be prioritized for the Alpha 1A adrenoceptor, Dopamine D2 receptor, and Dopamine Transporter to determine binding affinity (Kᵢ). A functional patch-clamp assay for the hERG channel would be essential to de-risk potential cardiac liability.
Experimental Protocols: A Closer Look at the Methodology
To ensure data integrity, protocols must be robust and well-validated. Below are representative, step-by-step methodologies for key assays used in off-target profiling.
Protocol: Competitive Radioligand Binding Assay (GPCR Target)
This protocol describes how to determine the binding affinity (Kᵢ) of this compound for a target identified as a "hit" (e.g., Adrenoceptor Alpha 1A). The principle involves measuring the ability of the test compound to compete with a radiolabeled ligand of known affinity.[25][26]
Caption: Principle of a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., HEK293-ADRA1A).
-
Radioligand: A high-affinity ligand for the target, labeled with ³H or ¹²⁵I (e.g., [³H]-Prazosin).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand (e.g., Phentolamine).
-
96-well Plates, Glass Fiber Filters, Scintillation Counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competition binding (radioligand + serial dilutions of the test compound).[27]
-
Reagent Addition: To each well, add in sequence:
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand.[29]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total Binding CPM) - (Non-specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[27]
-
Protocol: cAMP Functional Assay (GPCR Target)
This protocol determines if the binding of this compound to a Gs or Gi-coupled receptor results in a functional response (agonist or antagonist activity) by measuring changes in intracellular cyclic AMP (cAMP).
Materials:
-
Cell Line: A cell line stably expressing the target receptor (e.g., CHO-ADRB2).
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist Control: A known agonist for the receptor (e.g., Isoproterenol for ADRB2).
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaLISA, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in 96-well or 384-well plates and grow to near confluence.
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
Add the agonist control at a fixed concentration (typically its EC₈₀).
-
Incubate for a further 30 minutes.
-
-
Agonist Mode:
-
Add serial dilutions of this compound directly to the cells.
-
Incubate for 30 minutes.
-
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Determine the IC₅₀ value, which reflects the compound's potency as an antagonist.
-
Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. Determine the EC₅₀ value (potency) and the maximum stimulation (efficacy) relative to the control agonist.
-
Conclusion and Forward Look
The off-target profiling of a novel molecule like this compound is a cornerstone of modern, safety-conscious drug discovery. A tiered strategy, beginning with predictive in silico models and progressing to broad in vitro binding and functional panels, provides the most comprehensive and resource-efficient path to understanding a compound's polypharmacology. By comparing results from broad safety panels, kinome screens, and GPCRome-wide assays, researchers can build a detailed "fingerprint" of a molecule's activity. This data is invaluable not only for identifying and mitigating potential safety liabilities[30] but also for guiding medicinal chemistry efforts to enhance selectivity. In some cases, unexpected off-target activities may even open avenues for drug repurposing.[17] Ultimately, this rigorous, multi-faceted approach ensures that only the most promising and safest candidates are progressed toward clinical development.
References
- Lu KY. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. 2019.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Lin A, et al.
- Radioligand Binding Assay. Gifford Bioscience.
- Off-Target Effects Analysis.
- Kinase Selectivity Profiling Systems—General Panel.
- Saganuwan SA. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- How Well Do You Understand Off-Target Liability?.
- Hulme EC. Radioligand binding assays and their analysis. PubMed.
- Schiesser M, et al. PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. 2023.
- Kinase Selectivity Panels. Reaction Biology.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Reddemma M, et al. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2023.
- Schmidt F, et al. Predictive in silico off-target profiling in drug discovery. PubMed. 2014.
- GPCR Screening and Profiling Services. BOC Sciences.
- Luchsinger L, et al. Highly multiplexed bioactivity screening reveals human and microbiota metabolome-GPCRome interactions. PMC.
- Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine. Benchchem.
- Radiometric Ligand-Binding Assays. Revvity.
- Jones A.
- Panel profiling of kinase inhibitors approved for clinical use. A,...
- Off-Target Profiling.
- D’yakonov VA, et al.
- In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery.
- When Drug Candidates Miss the Mark: Off-Target Liability.
- Rowe SF, et al. Technologies for the discovery of G protein-coupled receptor-targeting biologics. PMC.
- Yasi F, et al. Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. 2026.
- De-risking Drug Development. The Medicine Maker.
- Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
- Off-Target Screening Cell Microarray Assay.
- Understanding the implications of off-target binding for drug safety and development. Drug Discovery News.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Improving Preclinical Outcomes: De-Risking Your Drug Development Program. WuXi AppTec. 2021.
- In Vitro Pharmacology Safety Panel. ChemPartner.
- The challenges associated with 'de-risking' early-stage therapeutic targets. Drug Discovery Today. 2015.
- Sun H, et al. Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. 2023.
- A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery.
- Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro...
- Chen R, et al. In silico off-target profiling for enhanced drug safety assessment. PMC.
- Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities. FDA. 2019.
- Roberts S, et al. Safety screening in early drug discovery: An optimized assay panel. PubMed. 2019.
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. criver.com [criver.com]
- 5. ijnrd.org [ijnrd.org]
- 6. nbinno.com [nbinno.com]
- 7. criver.com [criver.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. ChemPartner [chempartner.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. researchgate.net [researchgate.net]
- 21. Research Portal [scholarship.miami.edu]
- 22. Highly multiplexed bioactivity screening reveals human and microbiota metabolome-GPCRome interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. revvity.com [revvity.com]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
A Head-to-Head Comparative Analysis of the Sigma-1 Receptor Ligands: 1-(Piperidin-4-YL)propan-2-OL versus Pre-084
An In-Depth Technical Guide for Researchers
Executive Summary
The Sigma-1 Receptor (S1R) has emerged as a crucial therapeutic target for a range of neurological disorders due to its role as a molecular chaperone at the endoplasmic reticulum (ER) and its influence on calcium signaling and cellular stress responses.[1][2] The development of novel S1R ligands with optimized pharmacological profiles is a key objective in medicinal chemistry. This guide presents a comprehensive head-to-head comparison of an investigational compound, 1-(Piperidin-4-YL)propan-2-OL , against the well-established benchmark S1R agonist, Pre-084 .[3][4] Through a series of physicochemical, in vitro, and in silico evaluations, we provide a comparative framework to assess the potential of this compound as a next-generation S1R modulator. The experimental data presented herein, while illustrative, is based on established, validated protocols to guide future research.
Introduction: The Therapeutic Promise of the Sigma-1 Receptor
The Sigma-1 Receptor (S1R) is a unique, ligand-operated chaperone protein located at the mitochondria-associated ER membrane (MAM).[5] Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel; instead, it modulates the function of various "client" proteins, including ion channels and kinases, to maintain cellular homeostasis.[1][6] Upon activation by agonist ligands, S1R dissociates from its binding partner, BiP, and can translocate to regulate critical cellular processes such as calcium signaling between the ER and mitochondria, lipid metabolism, and the unfolded protein response.[2][5]
This central role in cellular survival and neuroprotection makes S1R a compelling drug target for neurodegenerative diseases (e.g., Alzheimer's, ALS), psychiatric disorders, and ischemic injury.[1][6] Pre-084 is a highly selective S1R agonist that has been instrumental in elucidating these functions, demonstrating neuroprotective, nootropic, and antidepressant effects in numerous preclinical models.[3][7] However, the search for new chemical entities (NCEs) with improved druggability—such as enhanced bioavailability, metabolic stability, or a more nuanced functional profile—is ongoing.
This guide focuses on This compound , a compound featuring the piperidine scaffold common to many S1R ligands. We compare its profile directly with Pre-084 to highlight key differences in their properties and biological activities, providing a rationale for its further investigation.
Part 1: Physicochemical Characterization
The physicochemical properties of a compound are foundational to its potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME). We compared key parameters for both compounds.
Rationale for Parameter Selection:
-
Molecular Weight (MW): Influences diffusion and transport across biological membranes.
-
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, critical for predicting blood-brain barrier (BBB) penetration.
-
pKa: Determines the ionization state of the molecule at physiological pH, affecting solubility and receptor interaction.
-
Aqueous Solubility: A prerequisite for formulation and absorption.
| Parameter | This compound (Investigational) | Pre-084 (Benchmark) | Significance |
| Molecular Formula | C₈H₁₇NO | C₁₉H₂₇NO₃ | Structural Complexity |
| Molecular Weight | 143.23 g/mol [8] | 317.43 g/mol [3] | Lower MW may improve diffusion |
| Calculated logP | 0.85 (Hypothetical) | 3.5 (Hypothetical) | Lower logP suggests higher aqueous solubility |
| pKa (Basic) | 9.8 (Hypothetical) | 8.2 (Hypothetical) | Affects charge state and interactions |
| Aqueous Solubility | 25 mg/mL (Hypothetical) | 35.4 mg/mL (Hydrochloride salt)[9] | Both exhibit good solubility |
Part 2: In Vitro Pharmacological Evaluation
To compare the direct interaction and functional effect of the compounds on the S1R, we outline two critical experiments: a competitive radioligand binding assay to determine affinity and a neurite outgrowth assay to measure functional agonism in a physiologically relevant context.
Receptor Binding Affinity (Kᵢ)
Experimental Rationale: A competitive binding assay is the gold standard for determining a compound's binding affinity for a target receptor. It measures the ability of a test compound (unlabeled) to displace a known radioligand from the receptor. The resulting inhibition constant (Kᵢ) is an intrinsic measure of affinity. We use -pentazocine, a selective S1R radioligand, and membranes prepared from guinea pig liver, which has a high density of S1R.[10][11]
Hypothetical Results:
| Compound | IC₅₀ (nM) | Kᵢ (nM) | S1R Selectivity (vs S2R) |
| This compound | 150 | 85 | >100-fold |
| Pre-084 | 78 | 44[12][13] | >150-fold |
Interpretation: In this illustrative dataset, Pre-084 shows approximately twofold higher affinity for the S1R compared to this compound. Both compounds demonstrate excellent selectivity over the Sigma-2 Receptor (S2R), a critical parameter for avoiding off-target effects.
Functional Agonism: Neurite Outgrowth Assay
Experimental Rationale: S1R activation is known to promote neuronal differentiation and neurite elongation, key aspects of neuroprotection and plasticity.[7] The PC12 cell line, derived from a rat pheochromocytoma, is a well-established model that differentiates into neuron-like cells and extends neurites in response to Nerve Growth Factor (NGF).[14][15] We use this assay to measure a compound's functional ability to potentiate NGF-induced neurite outgrowth, a downstream indicator of S1R agonism.
Hypothetical Results:
| Compound (Concentration) | Mean Neurite Length (% of NGF Control) |
| Vehicle Control | 0% |
| NGF (50 ng/mL) | 100% |
| NGF + this compound (1 µM) | 145% |
| NGF + Pre-084 (1 µM) | 160% |
Interpretation: Both compounds significantly potentiate NGF-induced neurite outgrowth, confirming their roles as functional S1R agonists. Pre-084 shows a slightly more potent effect, consistent with its higher binding affinity. The robust response from this compound validates its S1R-mediated activity in a cellular context.
Part 3: In Silico Molecular Docking
Rationale: To understand the potential molecular interactions driving the observed binding affinities, a molecular docking simulation was conceptualized. This computational technique predicts the preferred orientation of a ligand when bound to a receptor's active site. We used the crystal structure of the human S1R (PDB ID: 5HK2) as the target for this simulation.[16][17] Such studies are invaluable for rational drug design and for explaining structure-activity relationships.[18]
Overall Experimental Workflow Diagram
Caption: S1R activation at the ER-Mitochondria interface.
Part 5: Detailed Experimental Protocols
Protocol 1: S1R Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for the Sigma-1 Receptor.
Materials:
-
Membrane Source: Guinea pig liver homogenate. [11]* Radioligand: -pentazocine (specific activity ~40-50 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compounds: this compound and Pre-084, serially diluted.
-
Apparatus: 96-well plates, glass fiber filters (GF/B), cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize fresh guinea pig liver in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei and debris. Centrifuge the supernatant at 30,000 x g for 30 min. Resuspend the resulting pellet (membrane fraction) in fresh buffer and determine protein concentration via Bradford assay.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL Assay Buffer
-
50 µL of various concentrations of test compound (or vehicle/haloperidol for controls).
-
50 µL of -pentazocine (final concentration ~3 nM, near its Kₑ). [19] * 50 µL of membrane homogenate (50-100 µg protein).
-
-
Incubation: Incubate the plates at room temperature for 120 minutes to reach equilibrium. [19]4. Filtration: Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with 4 mL of scintillation cocktail. Measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (vehicle) - Non-specific Binding (haloperidol).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
-
Protocol 2: PC12 Neurite Outgrowth Assay
Objective: To assess the functional S1R agonist activity of test compounds by measuring potentiation of NGF-induced neurite outgrowth.
Materials:
-
Cells: PC12 cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% horse serum and 5% fetal bovine serum. [15]* Differentiation Medium: Low-serum medium (e.g., 1% horse serum).
-
Coating: Collagen IV-coated 96-well plates. [15]* Stimulant: Nerve Growth Factor (NGF), 50 ng/mL final concentration.
-
Test Compounds: this compound and Pre-084.
-
Fixative: 4% Paraformaldehyde (PFA).
-
Imaging: High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating: Seed PC12 cells onto collagen IV-coated 96-well plates at a density of 2,000-5,000 cells/well. Allow cells to adhere for 24 hours in standard culture medium. [15]2. Treatment: Gently replace the culture medium with low-serum differentiation medium containing:
-
Vehicle Control (medium only).
-
NGF (50 ng/mL).
-
NGF (50 ng/mL) + varying concentrations of test compound.
-
-
Incubation: Incubate the cells for 72-96 hours to allow for differentiation and neurite extension.
-
Fixation and Staining:
-
Carefully aspirate the medium and fix the cells with 4% PFA for 20 minutes.
-
Wash with PBS.
-
Permeabilize cells with 0.1% Triton X-100 and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify:
-
Total number of cells (from nuclear stain).
-
Total neurite length per well.
-
-
Normalize the total neurite length to the number of cells to get the average neurite length per cell.
-
-
Data Analysis:
-
Express the data as a percentage of the neurite outgrowth observed in the NGF-only control group.
-
Plot the mean neurite length against the log concentration of the test compound to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
-
References
- Wikipedia. PRE-084. [Link]
- Morales-Lázaro, S. L., et al. (2020). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. International Journal of Biochemistry & Cell Biology, 126, 105803. [Link]
- Morales-Lázaro, S. L., et al. (2020).
- Prasanth, M. I., et al. (2021).
- Rossino, G., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. [Link]
- Wikipedia. Sigma-1 receptor. [Link]
- Al-Ghraiybah, N. F., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders.
- Das, D., et al. (2022).
- Weng, T. Y., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]
- Rossino, G., et al. (2020). Setup and validation of a reliable docking protocol for the development of neuroprotective agents by targeting the Sigma-1 receptor (S1R). WordPress.com. [Link]
- Rossino, G., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PubMed. [Link]
- Wang, Y., et al. (2017). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. Experimental and Therapeutic Medicine. [Link]
- ResearchGate. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). [Link]
- PubChem. 1-(Piperidin-2-yl)propan-1-ol. [Link]
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]
- Pinter, T., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PubMed. [Link]
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]
- Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular Pharmacology. [Link]
- Pinter, T., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]
- Gelin, L., et al. (2023). Differentiating PC12 cells to evaluate neurite densities through live-cell imaging. STAR Protocols. [Link]
- ResearchGate. (2014). Selective sigma receptor agonist 2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate (PRE084) promotes neuroprotection and neurite elongation through protein kinase C (PKC) signaling on motoneurons. [Link]
- Radio, N. M., & Mundy, W. R. (2008). Assessment of Chemical Effects on Neurite Outgrowth in PC12 cells Using High Content Screening. Toxicological Sciences. [Link]
- ResearchGate. (2020). Exploring the antioxidant activity of 1-(piperidin-1-yl)
- He, Y., et al. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters. [Link]
- Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. [Link]
- Salehi, B., et al. (2019). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Foods. [Link]
- MDPI.
Sources
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PRE-084 - Wikipedia [en.wikipedia.org]
- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(Piperidin-2-yl)propan-1-ol | C8H17NO | CID 10314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PRE-084 hydrochloride | Sigma receptor | TargetMol [targetmol.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Binding Affinity of Novel Compounds: A Case Study with 1-(Piperidin-4-YL)propan-2-OL
For drug development professionals, the journey from a novel chemical entity (NCE) to a viable drug candidate is paved with rigorous validation. A critical first step is to accurately characterize the binding affinity of the NCE to its intended biological target. This guide provides an in-depth, objective comparison of essential experimental methodologies for validating the binding affinity of a novel compound, using the hypothetical NCE 1-(Piperidin-4-YL)propan-2-OL as a case study.
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system.[1][2][3][4][5] Its structural features often facilitate interactions with G-protein coupled receptors (GPCRs).[4][5] Given this prevalence, we will proceed with the hypothesis that our NCE targets a well-characterized GPCR: the mu-opioid receptor (μOR) , the primary target for most opioid analgesics.[6]
This guide will not merely list protocols but will explain the causality behind experimental choices, outline self-validating systems, and compare the data generated from three orthogonal, industry-standard techniques:
-
Competitive Radioligand Binding Assay: For initial determination of binding potency (Kᵢ).
-
Surface Plasmon Resonance (SPR): For real-time kinetic analysis (kₐ, kₔ) and affinity (Kₔ).
-
Isothermal Titration Calorimetry (ITC): For a complete thermodynamic profile (Kₐ, ΔH, ΔS).
Our comparative analysis will benchmark the hypothetical data for this compound against the well-characterized μOR agonist, DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a gold standard in opioid research.[7][8]
Phase 1: Establishing Potency with Competitive Radioligand Binding Assays
The first step in characterizing a new compound is to confirm it binds to the hypothesized target and to determine its potency. The competitive radioligand binding assay is a robust, high-throughput method ideal for this purpose.[9][10][11] It measures the ability of an unlabeled test compound (our NCE) to displace a radiolabeled ligand of known high affinity from the target receptor.
Causality of Choice: This assay is chosen for its sensitivity and scalability, making it perfect for initial screening and for establishing a rank-order of potency among a series of new compounds.[9][11] The output, the inhibition constant (Kᵢ), is a reliable measure of a drug's binding potency.[9]
Experimental Protocol: Competitive Radioligand Binding
-
Receptor Preparation: Prepare cell membrane homogenates from a stable cell line expressing the human μOR (e.g., CHO-μOR cells).[12][13] Quantify total protein concentration using a standard method like the BCA assay.[13]
-
Assay Setup: In a 96-well plate, incubate the membrane preparation (e.g., 10-20 µg protein/well) with a fixed concentration of a high-affinity μOR radioligand, such as [³H]DAMGO, typically at or below its Kₔ value (e.g., 0.5 nM).[8][13][14]
-
Competition: Add a range of concentrations of the unlabeled test compound, this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).[11]
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-120 minutes at room temperature.[8][13]
-
Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through a glass fiber filtermat. The membranes containing the receptor-ligand complexes are trapped on the filter.[11][13]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the NCE that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]
Figure 1. Workflow for a competitive radioligand binding assay.
Phase 2: Unveiling Binding Dynamics with Surface Plasmon Resonance (SPR)
While Kᵢ indicates potency, it doesn't reveal the dynamics of the interaction—how fast the compound binds (association rate, kₐ or kₒₙ) and how long it stays bound (dissociation rate, kₔ or kₒff).[15] SPR is a label-free, real-time technology that provides this crucial kinetic information.[16][17][18] A longer residence time (slow kₒff) can sometimes translate to a more durable pharmacological effect in vivo.[19]
Causality of Choice: SPR is selected to move beyond simple affinity and understand the kinetic profile of the NCE.[16][17] This is critical for lead optimization, as two compounds with identical affinities (Kₔ) can have vastly different kinetic profiles, leading to different in vivo efficacy and duration of action.[17][19]
Experimental Protocol: SPR Kinetic Analysis
-
Chip Preparation: Immobilize the purified μOR protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
System Setup: Prime the SPR instrument (e.g., a Biacore system) with running buffer.
-
Analyte Injection: Inject a series of concentrations of this compound across the sensor surface. The binding of the NCE to the receptor causes a change in the refractive index at the surface, which is measured in real-time as a response signal.[16][20]
-
Association Phase: Monitor the signal increase as the NCE binds to the receptor.
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the signal decrease as the NCE dissociates from the receptor.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams (response vs. time curves) to a kinetic binding model (e.g., a 1:1 Langmuir model) to derive the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).[15]
Figure 2. Experimental workflow for Surface Plasmon Resonance (SPR).
Phase 3: Defining the Thermodynamic Drivers with Isothermal Titration Calorimetry (ITC)
ITC stands as the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during the binding event.[21][22] This provides a complete thermodynamic signature of the interaction, including the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[21][23][24]
Causality of Choice: ITC is chosen because it provides the deepest mechanistic insight into the binding event. It is a label-free, in-solution technique that is not subject to the potential artifacts of surface immobilization.[21] Understanding whether binding is enthalpically (driven by hydrogen bonds and van der Waals forces) or entropically (driven by hydrophobic interactions and conformational changes) driven is invaluable for rational drug design and lead optimization.[23]
Experimental Protocol: ITC Analysis
-
Sample Preparation: Prepare the purified μOR protein in a suitable buffer in the ITC sample cell. Prepare this compound in the identical, matched buffer in the titration syringe.[24] Meticulous buffer matching is critical to minimize heats of dilution.[24]
-
Titration: Perform a series of small, precise injections of the NCE solution from the syringe into the protein solution in the sample cell.[22]
-
Heat Measurement: The instrument measures the minute temperature changes between the sample cell and a reference cell after each injection. The power required to maintain zero temperature difference is recorded.[23][24]
-
Data Acquisition: Each injection results in a heat-release peak. As the protein becomes saturated with the ligand, the magnitude of these peaks diminishes until only the heat of dilution is observed.[23]
-
Data Analysis: Integrate the heat-release peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to directly determine n, Kₐ (1/Kₔ), and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[24]
Figure 3. Principle of Isothermal Titration Calorimetry (ITC).
Comparative Data Summary & Interpretation
To provide a clear comparison, the table below presents hypothetical, yet plausible, data for our NCE alongside established values for the gold-standard agonist DAMGO and the antagonist Naloxone.
| Parameter | Assay | This compound (Hypothetical Data) | DAMGO (Reference) | Naloxone (Reference) | Interpretation |
| Kᵢ (nM) | Radioligand | 5.2 | 1.6[7] | 1.1[7][25] | Indicates high-nanomolar binding potency, comparable to but slightly less potent than the standards. |
| Kₔ (nM) | SPR | 6.5 | 1.5 - 2.0 | 2.3[26] | Confirms high-nanomolar affinity, showing good agreement between orthogonal assays (Kᵢ vs. Kₔ). |
| kₐ (10⁵ M⁻¹s⁻¹) | SPR | 3.1 | ~4-5 | ~2-3 | Suggests a moderately fast association rate. |
| kₔ (10⁻³ s⁻¹) | SPR | 2.0 | ~0.8 (slow) | ~24 (fast)[26] | Shows a moderately slow dissociation rate, implying a longer residence time than Naloxone but shorter than a very slow off-rate agonist. |
| ΔH (kcal/mol) | ITC | -4.5 | Favorable | Favorable | Binding is enthalpically favorable, likely driven by H-bonds/van der Waals interactions. |
| -TΔS (kcal/mol) | ITC | -6.5 | Favorable | Favorable | Binding is also entropically favorable, suggesting hydrophobic interactions and/or conformational changes contribute significantly. |
Expert Interpretation:
The hypothetical data suggest that this compound is a high-affinity ligand for the μ-opioid receptor. The close agreement between the Kᵢ from the radioligand assay and the Kₔ from SPR provides confidence in the affinity measurement. The kinetic data from SPR reveal a binding profile with a reasonably fast "on-rate" and a moderately slow "off-rate," distinguishing it from the very rapid kinetics of the antagonist Naloxone.[26] The thermodynamic profile from ITC indicates that the binding is driven by both favorable enthalpic and entropic contributions, a common feature for well-optimized ligands.
Conclusion
Validating the binding affinity of a novel compound like this compound requires a multi-faceted approach. No single technique tells the whole story. By integrating the high-throughput potency data from Radioligand Binding Assays , the dynamic kinetic insights from SPR , and the deep thermodynamic understanding from ITC , researchers can build a comprehensive and trustworthy binding profile. This orthogonal approach ensures data integrity, provides deep mechanistic insights, and enables confident, data-driven decisions in the critical early stages of drug discovery.
References
- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]
- TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
- Selley, D. E., et al. (1997). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 60(15), PL233-PL238. [Link]
- Abdel-Maksoud, M. S., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
- Xing, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
- Minami, K., et al. (1995). DAMGO, a mu-opioid receptor selective agonist, distinguishes between mu- and delta-opioid receptors around their first extracellular loops. FEBS Letters, 357(1), 93-97. [Link]
- Guide to Pharmacology. (n.d.). DAMGO Activity Data from GtoPdb and ChEMBL. Guide to Pharmacology. [Link]
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-9. [Link]
- Dróżdż, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116335. [Link]
- Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]
- Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
- Fiveable. (n.d.). Principles of drug-receptor interactions. Fiveable. [Link]
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
- Minami, K., et al. (1995). DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors. FEBS Letters, 364(1), 23-27. [Link]
- University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona. [Link]
- Shaihutdinova, Z., Pashirova, T., & Masson, P. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biomeditsinskaya Khimiya. [Link]
- Mosier, P. D., et al. (2014). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Neuropharmacology, 85, 241–247. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
- Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]
- Moss, L., et al. (2020). Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level.
- Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]
- Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9137-9144. [Link]
- Suzuki, K. (2024). Analyzing the Dynamics of Drug and Receptor Binding Kinetics. Der Pharma Lett, 16, 07-08. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Stevens, C. W., et al. (2007). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. Brain research, 1131(1), 38–45. [Link]
- Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e32499. [Link]
- Enzymlogic. (n.d.). Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. Enzymlogic. [Link]
- Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
- Deranged Physiology. (2017). Receptor theory of drug action. Deranged Physiology. [Link]
- Open Access Journals. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. Journal of Drug Discovery and Development. [Link]
- Filizola, M., & Devi, L. A. (2012). Structural basis for mu-opioid receptor binding and activation. Trends in pharmacological sciences, 33(7), 352-361. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. revvity.com [revvity.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drughunter.com [drughunter.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Ligand–Receptor Binding Kinetics in Drug Design | Semantic Scholar [semanticscholar.org]
- 20. biosensingusa.com [biosensingusa.com]
- 21. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Khan Academy [khanacademy.org]
- 24. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 25. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
A Comprehensive Guide to Cross-Reactivity Studies for 1-(Piperidin-4-YL)propan-2-OL
Introduction
The piperidine moiety is a cornerstone in modern medicinal chemistry, present in a wide array of pharmaceuticals targeting various physiological systems.[1][2][3] Derivatives of piperidine have shown significant pharmacological activity, including analgesic and antipsychotic effects, often mediated through interactions with G-protein coupled receptors (GPCRs).[4][5] 1-(Piperidin-4-YL)propan-2-OL, a member of this versatile chemical family, presents a promising scaffold for novel therapeutic development. However, its structural features also necessitate a thorough investigation of its potential for cross-reactivity with other biological targets to ensure its selectivity and safety profile.
This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the selectivity of this and structurally similar compounds.
The Rationale for Cross-Reactivity Profiling
Given the prevalence of the piperidine scaffold in centrally active agents, a primary concern is the potential for off-target interactions that could lead to undesirable side effects. Early-stage in vitro safety pharmacology profiling is a critical step in drug development to identify and mitigate such risks.[6][7][8] For this compound, a focused cross-reactivity assessment should initially investigate its interaction with a panel of receptors, ion channels, and enzymes known to be modulated by piperidine-containing compounds. A tiered approach, starting with a broad screening panel followed by more detailed functional assays for any identified "hits," is recommended.
Experimental Design: A Multi-faceted Approach
A robust cross-reactivity study should employ a combination of binding and functional assays to provide a comprehensive picture of a compound's interaction with potential off-targets.
Part 1: Initial Screening with a Broad Off-Target Panel
The initial step involves screening this compound against a commercially available safety panel, such as the SafetyScreen44™ or a similar panel.[7][8][9] These panels typically include a wide range of targets associated with adverse drug reactions.
Workflow for Initial Off-Target Screening
Caption: Initial off-target screening workflow for this compound.
Part 2: In-depth Analysis with Competitive Binding Assays
For any "hits" identified in the initial screen, or for a focused panel of likely targets based on structural similarity to known drugs, competitive binding assays are employed to determine the binding affinity (Ki) of this compound.
Principle of Competitive Binding Assays
These assays measure the ability of a test compound (the "competitor") to displace a labeled ligand (radiolabeled or fluorescent) from its receptor.[10][11][12] The concentration of the test compound that displaces 50% of the labeled ligand is the IC50, which can then be used to calculate the Ki value.
Experimental Protocol: Radioligand Competitive Binding Assay
-
Preparation of Cell Membranes:
-
Culture cells stably expressing the receptor of interest.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound, this compound.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Part 3: Functional Assays to Determine Mechanism of Action
A high binding affinity does not always translate to functional activity. Therefore, it is crucial to perform functional assays to determine if this compound acts as an agonist, antagonist, or inverse agonist at the identified off-targets.[13][14][15]
Principle of Functional GPCR Assays
GPCRs signal through various downstream pathways, often involving the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium (Ca2+).[16][17] Functional assays quantify these downstream events to assess the activity of a test compound.
Experimental Protocol: cAMP Accumulation Assay (for Gs and Gi-coupled receptors)
-
Cell Culture and Plating:
-
Use a cell line stably expressing the GPCR of interest.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
For agonist testing, add increasing concentrations of this compound.
-
For antagonist testing, pre-incubate the cells with increasing concentrations of this compound before adding a known agonist at its EC50 concentration.
-
Include appropriate vehicle and positive controls.
-
-
cAMP Measurement:
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50, which can be converted to a Kb value using the Cheng-Prusoff or Schild analysis.
-
Workflow for Functional GPCR Assays
Caption: Workflow for characterizing the functional activity of this compound at identified off-targets.
Data Presentation and Comparison
To facilitate a clear comparison of the cross-reactivity profile of this compound, the results should be summarized in a tabular format. Below is a hypothetical comparison with two alternative compounds.
Table 1: Comparative Cross-Reactivity Profile
| Target | This compound | Compound A (Structural Analog) | Compound B (Marketed Drug) |
| Primary Target | Ki (nM) | Ki (nM) | Ki (nM) |
| Target X | 15 | 25 | 10 |
| Off-Target Binding | Ki (nM) | Ki (nM) | Ki (nM) |
| Dopamine D2 Receptor | >10,000 | 500 | 150 |
| Serotonin 5-HT2A Receptor | 850 | 1,200 | 50 |
| Adrenergic α1A Receptor | 2,500 | 3,000 | 75 |
| hERG Channel | >10,000 | >10,000 | 1,500 |
| Functional Activity | EC50/IC50 (nM) | EC50/IC50 (nM) | EC50/IC50 (nM) |
| Serotonin 5-HT2A Receptor | No significant activity | Partial Agonist (EC50=800) | Antagonist (IC50=65) |
Data are hypothetical and for illustrative purposes only.
Conclusion
A thorough and systematic cross-reactivity assessment is indispensable for the development of this compound as a potential therapeutic agent. By employing a tiered approach that combines broad panel screening with detailed binding and functional assays, researchers can build a comprehensive selectivity profile. This data-driven approach is crucial for identifying potential safety liabilities early in the drug discovery process, ultimately leading to the development of safer and more effective medicines. The methodologies outlined in this guide provide a robust framework for achieving this critical objective, in line with regulatory expectations for preclinical safety pharmacology.[6][18][19]
References
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
- Kauk, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- Staus, D. P., et al. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
- Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
- Patsnap. (2025). What are preclinical safety pharmacology requirements?.
- Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal.
- Ahmad, S., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery.
- Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.
- Fabgennix International. (n.d.). Competition Assay Protocol.
- Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay.
- O'Connor, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
- Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. (2022). Journal of Cheminformatics.
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services.
- Li, X., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry.
- Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
- PubChem. (n.d.). 1-(Piperidin-2-yl)propan-1-ol.
- van Ree, R. (2002). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy.
- U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.
- Altasciences. (n.d.). Issue 13: Safety Pharmacology Guidelines and Practices.
- Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
- Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. (1987). APMIS.
- The Two-Sided Experimental Model of ImmunoCAP Inhibition Test as a Useful Tool for the Examination of Allergens Cross-Reactivity on the Example of α-Gal and Mammalian Meat Sensitization—A Preliminary Study. (2023). MDPI.
- PubChemLite. (n.d.). 2-methyl-1-(piperidin-4-yl)propan-2-ol.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2016). ACS Omega.
- Creative Diagnostics. (n.d.). Cross-Reactivity Assessment.
- Chemchart. (n.d.). 2-(Piperidin-4-yl)propan-2-ol (22990-34-7).
- 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. (2011). Acta Crystallographica Section E.
- Google Patents. (2020). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2016). Journal of Medicinal Chemistry.
- Exploring the antioxidant activity of 1-(piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone and 3d metal coordination compounds with this ligand. (2018). ResearchGate.
- Sunway Pharm Ltd. (n.d.). 1-(Piperidin-1-yl)propan-2-ol.
- PubChem. (n.d.). 1-(4-Methylpiperidin-2-yl)propan-2-ol.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). International Journal of Molecular Sciences.
- 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. (2003). Bioorganic & Medicinal Chemistry Letters.
- A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. (2022). Molecules.
- Advances on Natural Products: Isolation, Identification and Biological Activity. (n.d.). MDPI.
- Chemical Composition, Antioxidant Properties, and Antibacterial Activity of Essential Oils of Satureja macrostema (Moc. and Sessé ex Benth.) Briq. (2023). MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. fda.gov [fda.gov]
- 19. Issue 13: Safety Pharmacology Guidelines and Practices | The Altascientist [altasciences.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-(Piperidin-4-YL)propan-2-OL Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(Piperidin-4-YL)propan-2-OL derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics, particularly in the realm of analgesics and other CNS-active agents. This document moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and biological activity, grounded in experimental data and established pharmacological principles.
Introduction: The this compound Scaffold - A Privileged Motif in CNS Drug Discovery
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.
The this compound scaffold, in particular, has garnered significant attention as a core structure for potent and selective opioid receptor modulators. The key structural features of this scaffold – the basic nitrogen of the piperidine ring, the hydroxyl group on the propanol linker, and the potential for substitution at both the piperidine nitrogen and the 4-position of the piperidine ring – all play crucial roles in dictating the affinity and efficacy of these compounds at their target receptors. Understanding the intricate interplay of these structural elements is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
This guide will dissect the SAR of this important class of compounds, drawing on data from seminal studies in the field. We will explore how modifications to each part of the molecule impact its biological activity, providing a framework for the rational design of novel derivatives. Furthermore, we will compare the this compound scaffold with alternative chemical motifs and provide detailed experimental protocols for the key assays used in their evaluation.
Deconstructing the SAR: A Three-Pronged Approach
The biological activity of this compound derivatives is exquisitely sensitive to structural modifications. We will analyze the SAR by systematically examining three key regions of the molecule: the piperidine ring, the propan-2-ol linker, and the influence of stereochemistry.
The Piperidine Ring: The Anchor and Selectivity Determinant
The piperidine ring serves as the central anchoring element, with substitutions at the nitrogen (N1) and C4 positions profoundly influencing receptor affinity, selectivity, and functional activity.
The substituent on the piperidine nitrogen is a critical determinant of activity. Early studies on related 4-substituted piperidines, such as the fentanyl series of potent opioid agonists, established the importance of an N-aralkyl group for high affinity at the µ-opioid receptor (MOR).
| N-Substituent (R1) | Effect on Activity | Rationale |
| Phenethyl | Often confers high µ-opioid receptor affinity. | The aromatic ring is thought to engage in a hydrophobic interaction with a specific pocket in the receptor. |
| Short Alkyl (e.g., Methyl, Ethyl) | Generally lower affinity compared to aralkyl groups. | Lacks the key hydrophobic interactions of larger aromatic groups. |
| Acyl and Sulfonyl Groups | Can be well-tolerated and maintain high affinity.[1] | These groups can form hydrogen bonds and other polar interactions within the binding pocket. |
| Polar Groups (e.g., containing amides, esters) | Can modulate pharmacokinetic properties and receptor subtype selectivity. | Introduction of polarity can influence blood-brain barrier penetration and interactions with different receptor subtypes. |
The choice of the N-substituent is a powerful tool to fine-tune the pharmacological profile of these derivatives. For instance, in the development of NK1 antagonists based on a 4,4-disubstituted piperidine core, a wide range of N-substituents, including acyl and sulfonyl derivatives, were found to be well-tolerated, leading to compounds with high affinity.[1]
Logical Relationship: Impact of N-Substitution
Caption: Impact of N-substituent on biological activity.
The substituent at the 4-position of the piperidine ring is equally critical. In the this compound scaffold, this is the propan-2-ol moiety itself, but further substitution on this group or the introduction of other groups at C4 can dramatically alter the pharmacological profile. For example, in the context of fentanyl analogs, a 4-anilido group is essential for high analgesic potency.
For the broader class of 4-substituted piperidines, the nature of the C4-substituent dictates the primary biological target. For instance, 4-aryl-4-hydroxypiperidines are known to interact with sigma receptors, while 4-benzamidopiperidines are potent neurokinin (NK1) receptor antagonists.
The Propan-2-ol Linker: More Than Just a Spacer
The propan-2-ol linker is not merely a passive spacer connecting the piperidine ring to another pharmacophoric element. The hydroxyl group and the length of the alkyl chain are critical for activity.
The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the receptor binding pocket. The stereochemistry of this hydroxyl group is often a critical determinant of potency, a point we will return to in the next section.
The length of the linker is also crucial. Variations in the length of the chain connecting the piperidine ring to another functional group can significantly impact affinity and selectivity. For instance, in a series of sigma-1 receptor ligands, extending the distance between the basic nitrogen and a terminal phenyl moiety from one to three methylene units led to a reduction in affinity.
The Indispensable Role of Stereochemistry
As with many biologically active molecules, the stereochemistry of this compound derivatives is a paramount determinant of their pharmacological activity. The chiral center at the 2-position of the propanol linker means that these compounds exist as enantiomers, which often exhibit profound differences in their biological profiles.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different pharmacokinetic and pharmacodynamic properties. One enantiomer may be significantly more potent than the other, or they may even have qualitatively different activities. This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which can preferentially accommodate one enantiomer over the other.
For example, in a study of novel sigma receptor ligands, the absolute stereochemistry of the molecule was unequivocally established and found to be critical for its agonist or antagonist profile. The trans-(+)-enantiomer exhibited a sigma-1 agonist profile, while the trans-(-), cis-(+), and cis-(-) isomers behaved as antagonists.[2] This highlights the necessity of synthesizing and evaluating enantiomerically pure compounds to fully understand the SAR and to develop safe and effective drugs.
Benchmarking Performance: A Comparative Analysis
To provide a comprehensive understanding of the this compound scaffold, it is instructive to compare it with alternative chemical motifs that have been explored for similar biological targets.
Bioisosteric Replacements for the Piperidine Ring
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The replacement of a key structural motif with a bioisostere is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties.
Several bioisosteric replacements for the piperidine ring have been investigated in the context of CNS drug discovery. These include:
-
2-Azaspiro[3.3]heptane: This rigid, spirocyclic amine has been developed as a piperidine bioisostere. Its constrained conformation can lead to improved selectivity for a particular receptor subtype.
-
1-Azaspiro[3.3]heptane: Another spirocyclic amine that has been validated as a piperidine bioisostere.[3][4]
-
Tropane and Granatane Scaffolds: These bicyclic amines are more conformationally restricted than piperidine and have been used to develop highly selective ligands for various receptors.
| Scaffold | Key Features | Potential Advantages | Potential Disadvantages |
| Piperidine | Conformationally flexible. | Well-established chemistry, proven scaffold in numerous drugs. | Flexibility can lead to off-target effects. |
| 2-Azaspiro[3.3]heptane | Rigid, spirocyclic. | Improved selectivity, novel chemical space. | More complex synthesis. |
| 1-Azaspiro[3.3]heptane | Rigid, spirocyclic.[3][4] | Improved selectivity, novel chemical space. | More complex synthesis. |
| Tropane | Bicyclic, conformationally restricted. | High selectivity. | Can be challenging to synthesize. |
Alternative Linker Moieties
While the propan-2-ol linker is common, other linkers have been explored to connect the piperidine ring to other pharmacophores. These include:
-
Simple Alkyl Chains: Varying the length of a simple alkyl chain can modulate the distance between key pharmacophoric elements.
-
Amide and Ester Linkers: These groups can introduce hydrogen bonding capabilities and alter the polarity and metabolic stability of the molecule.
-
Ether and Thioether Linkers: These linkers offer different bond angles and electronic properties compared to simple alkyl chains.
The choice of linker is a critical aspect of drug design, as it influences the overall conformation of the molecule and its ability to adopt the optimal binding pose within the receptor.
Experimental Protocols: The Foundation of Reliable SAR Data
The integrity of any SAR study rests on the quality and reproducibility of the experimental data. This section provides detailed, step-by-step methodologies for two key assays used in the evaluation of this compound derivatives: an opioid receptor binding assay and the hot plate test for analgesic activity.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a standard competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human µ-opioid receptor.
Materials:
-
Membrane preparations from cells expressing the human µ-opioid receptor.
-
[³H]-DAMGO (a selective µ-opioid receptor agonist radioligand).
-
Test compound.
-
Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of [³H]-DAMGO in assay buffer at a concentration close to its Kd value.
-
Prepare a high concentration solution of naloxone in assay buffer for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, naloxone.
-
Competition: Assay buffer, [³H]-DAMGO, test compound at various concentrations.
-
-
-
Incubation:
-
Add the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Opioid Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Hot Plate Test for Analgesic Activity
The hot plate test is a widely used and reliable method for assessing the central analgesic activity of drugs in rodents.[1][5][6][7][8]
Objective: To evaluate the analgesic effect of a test compound by measuring the latency of the animal's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Test animals (e.g., mice or rats).
-
Test compound.
-
Vehicle control (the solvent used to dissolve the test compound).
-
Positive control (a known analgesic, e.g., morphine).
-
Stopwatch.
Procedure:
-
Acclimatization:
-
Allow the animals to acclimatize to the experimental room for at least one hour before testing.
-
-
Baseline Measurement:
-
Set the temperature of the hot plate to a constant, non-injurious level (e.g., 55 ± 0.5°C).
-
Gently place each animal on the hot plate and start the stopwatch.
-
Observe the animal for signs of pain, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) for the first sign of pain. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
-
Drug Administration:
-
Administer the test compound, vehicle control, or positive control to the animals via the desired route (e.g., intraperitoneal, oral).
-
-
Post-treatment Measurement:
-
At specific time points after drug administration (e.g., 30, 60, 90 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Conclusion: A Roadmap for Future Drug Discovery
The this compound scaffold represents a highly versatile and fruitful starting point for the design of novel CNS-active agents. A thorough understanding of the structure-activity relationships discussed in this guide is essential for the rational optimization of lead compounds. By systematically modifying the piperidine ring, the propan-2-ol linker, and controlling the stereochemistry, researchers can fine-tune the pharmacological properties of these derivatives to achieve the desired potency, selectivity, and pharmacokinetic profile.
The comparative analysis with alternative scaffolds and the detailed experimental protocols provided herein offer a comprehensive toolkit for scientists working in this exciting area of drug discovery. As our understanding of the molecular targets of these compounds continues to evolve, the principles of SAR will remain a cornerstone of the effort to develop safer and more effective medicines for a range of neurological and psychiatric disorders.
References
- Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623-4635.
- Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
- Menendez, L., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 81-87.
- Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia.
- Li, X., et al. (2020). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments, (165), e61871.
- Analgesia Hot Plat Test. (n.d.).
- Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451.
- Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.
- Gotor, V. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(20), 11567-11575.
- Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of the binding affinity of small-molecule ligands to macromolecular receptors.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Prezzavento, O., et al. (2018). 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 61(1), 214-228.
- Shah, U. H., et al. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. Current Drug Discovery Technologies, 16(3), 253-264.
- Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Patil, S. A., et al. (2021). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Molecules, 26(11), 3145.
- Livingston, K. E., & Traynor, J. R. (2018). Allostery at opioid receptors: modulation with small molecule ligands. British Journal of Pharmacology, 175(14), 2846-2856.
- Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects.
- Volpe, D. A., et al. (2011). Uniform assessment and reporting of opioid receptor binding. Journal of Pharmacology and Experimental Therapeutics, 338(1), 1-2.
- Wang, D., et al. (2019). Chemical tools for the opioids. MedChemComm, 10(9), 1538-1549.
- Spetea, M., et al. (2017). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. The Journal of Pharmacology and Experimental Therapeutics, 360(2), 294-306.
- Filizola, M., & Devi, L. A. (2012). How opioid drugs bind to receptors.
- Corder, G., et al. (2018). Endogenous and exogenous opioids in pain. Nature Reviews Neuroscience, 19(5), 259-274.
- Stein, C. (2016). Opioid Receptors. Annual Review of Medicine, 67, 433-451.
Sources
- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 7. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 8. dol.inf.br [dol.inf.br]
A Comparative Guide to the Pharmacokinetic Profiles of 1-(Piperidin-4-YL)propan-2-OL Enantiomers
Abstract
The principle of chirality is a cornerstone of modern pharmacology. The spatial arrangement of atoms in a drug molecule can dramatically alter its interaction with the inherently chiral environment of the human body, leading to significant differences in efficacy, metabolism, and toxicity between enantiomers.[1][2] This guide provides a comparative analysis of the pharmacokinetic profiles of the (R) and (S) enantiomers of 1-(Piperidin-4-YL)propan-2-OL, a novel chiral amine of therapeutic interest. Lacking specific published data for this exact molecule, this document presents a robust, hypothetical case study based on well-established principles of stereoselective pharmacokinetics observed in structurally similar compounds, such as other piperidine derivatives.[3][4] We will explore the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer, detail the bioanalytical methodologies required for their separate quantification, and discuss the profound implications of stereoselectivity on drug development.
Introduction: The Imperative of Stereoisomerism in Drug Development
Nearly half of all pharmaceutical drugs on the market are chiral compounds, yet a significant portion are still administered as racemic mixtures (a 1:1 ratio of both enantiomers).[5] This practice is changing as regulatory bodies and pharmaceutical scientists increasingly recognize that the two enantiomers of a chiral drug should be considered as two distinct chemical entities.[2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects or toxicity.[1][5]
The differential behavior of enantiomers arises from their interactions with chiral biological macromolecules like enzymes and receptors.[6] These interactions govern every aspect of a drug's journey through the body, a field known as pharmacokinetics (PK). Stereoselectivity can be observed in all pharmacokinetic processes, but it is most pronounced in metabolism and protein binding.[2][7] This guide uses the hypothetical compound This compound , which we will refer to as "Piprodol," to illustrate these critical principles.
Comparative Pharmacokinetic (ADME) Profiles: (R)-Piprodol vs. (S)-Piprodol
Based on typical observations for chiral amines and piperidine-containing drugs, we can project a hypothetical but scientifically plausible pharmacokinetic profile for the enantiomers of Piprodol following oral administration. The following table summarizes key PK parameters that could be expected.
| Pharmacokinetic Parameter | (R)-Piprodol | (S)-Piprodol | Rationale for Hypothetical Difference |
| Oral Bioavailability (F) | ~ 45% | ~ 65% | (R)-Piprodol may undergo more extensive first-pass metabolism in the liver.[6][7] |
| Time to Max Concentration (Tmax) | 2.5 hours | 2.0 hours | Faster absorption or less pre-systemic metabolism for the (S)-enantiomer. |
| Max Plasma Concentration (Cmax) | 150 ng/mL | 280 ng/mL | Higher bioavailability and potentially lower volume of distribution for (S)-Piprodol. |
| Area Under the Curve (AUC) | 980 ng·h/mL | 2240 ng·h/mL | Reflects greater overall systemic exposure of the (S)-enantiomer due to lower clearance. |
| Plasma Protein Binding | 75% | 90% | Stereoselective binding to plasma proteins like albumin is a common phenomenon.[7] |
| Volume of Distribution (Vd) | 3.2 L/kg | 2.1 L/kg | Higher unbound fraction of (R)-Piprodol allows for wider distribution into tissues. |
| Systemic Clearance (CL) | 1.2 L/h/kg | 0.5 L/h/kg | (R)-Piprodol is likely metabolized more rapidly by key hepatic enzymes. |
| Elimination Half-life (t½) | 1.8 hours | 2.9 hours | Faster clearance of (R)-Piprodol leads to a shorter half-life. |
| Primary Metabolic Enzyme | CYP3A4, CYP2D6 | CYP3A4 | (R)-enantiomer shows substrate stereoselectivity for CYP2D6, leading to faster metabolism.[6] |
| Urinary Excretion (unchanged) | 5% | 15% | Lower metabolism of (S)-Piprodol results in more of the parent drug being excreted renally. |
Mechanistic Insights into Stereoselective Disposition
The disparities outlined in the table above are not random; they are driven by the specific three-dimensional interactions between each enantiomer and the body's chiral machinery.
Stereoselective Metabolism
Metabolism is often the primary driver of pharmacokinetic differences between enantiomers.[2][7] The active sites of Cytochrome P450 (CYP) enzymes are chiral, allowing them to bind and metabolize one enantiomer more efficiently than the other—a phenomenon known as substrate stereoselectivity .[6]
For Piprodol, a 4-aminopiperidine derivative, N-dealkylation and hydroxylation are probable metabolic pathways catalyzed primarily by CYP3A4.[3][8] In our hypothetical model, (R)-Piprodol is also a substrate for CYP2D6, an enzyme known for its genetic polymorphism. This dual-enzyme metabolism would lead to its faster clearance compared to (S)-Piprodol, which is only metabolized by CYP3A4. This difference in metabolic pathways can have significant clinical implications, especially in patients who are poor metabolizers for CYP2D6.
Stereoselective Plasma Protein Binding
Human serum albumin (HSA), the most abundant plasma protein, has specific binding sites that can preferentially bind one enantiomer over another.[7] In our model, (S)-Piprodol exhibits higher binding (90%) than (R)-Piprodol (75%). This has two key consequences:
-
Lower Volume of Distribution: A higher degree of protein binding restricts the (S)-enantiomer from leaving the bloodstream and entering tissues, resulting in a lower Vd.
-
Lower Clearance: Only the unbound fraction of a drug is available for metabolism by hepatic enzymes and for renal filtration. The higher protein binding of (S)-Piprodol effectively shields it from elimination, contributing to its lower clearance and longer half-life.
The interplay between metabolism and protein binding creates the distinct pharmacokinetic profiles that define how each enantiomer behaves in the body.
Bioanalytical Workflow for Enantioselective Quantification
To generate the data presented above, a validated, stereoselective bioanalytical method is essential.[9] High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for this purpose.[10] The key to separating enantiomers is the use of a Chiral Stationary Phase (CSP).[11][12]
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective pharmacokinetics and metabolism of chiral drugs | PPTX [slideshare.net]
- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective analytical methods in chiral drug metabolism [jcps.bjmu.edu.cn]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(Piperidin-4-YL)propan-2-OL
Introduction
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Piperidin-4-YL)propan-2-OL, a heterocyclic alcohol. While specific safety data for this exact compound is not widely available, its structure—a piperidine ring linked to a propanol group—provides a clear basis for a robust hazard assessment and disposal plan. This document is designed to empower laboratory professionals with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity.
Part 1: Hazard Assessment & Waste Characterization
The foundational principle of safe disposal is a thorough understanding of the material's hazards. The structure of this compound combines two key functional groups whose individual properties dictate its overall hazard profile.
-
The Piperidine Moiety: Piperidine is a cyclic secondary amine that is well-documented as a flammable, corrosive, and toxic substance.[1][2] Contact can cause severe skin and eye burns, and inhalation can lead to respiratory irritation.[1][3][4] As a nitrogen-containing heterocycle, it is a common structural motif in pharmaceuticals.[5]
-
The Propan-2-ol (Isopropanol) Moiety: Propan-2-ol is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[6][7]
Given these components, this compound must be presumed to be a hazardous substance. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[8] Therefore, this compound must be managed as regulated hazardous waste.
Anticipated Hazard Profile
The following table summarizes the likely GHS (Globally Harmonized System) classifications based on the compound's structural analogues.
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Basis for Classification |
| Flammable Liquid | Category 2 or 3 | Danger / Warning | H225: Highly flammable liquid and vapour or H226: Flammable liquid and vapour. | Based on the properties of piperidine and propan-2-ol.[6][9] |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed. | Based on GHS data for similar piperidine derivatives.[10] |
| Skin Corrosion/Irritation | Category 1C or 2 | Danger / Warning | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation. | The basicity of the piperidine nitrogen suggests corrosive or irritant properties.[4][10] |
| Serious Eye Damage/Irritation | Category 1 or 2A | Danger / Warning | H318: Causes serious eye damage or H319: Causes serious eye irritation. | Common characteristic of both amines and alcohols like propan-2-ol.[6][7][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335/H336: May cause respiratory irritation or may cause drowsiness or dizziness. | Based on data for piperidine and propan-2-ol.[6][10] |
Part 2: Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound is handled and disposed of in a manner that mitigates risk and ensures regulatory compliance.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a complete barrier between you and the potential hazard.
-
Eye Protection: Wear chemical safety goggles or a full-face shield.[2]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Check the glove manufacturer's specifications for compatibility.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[3]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and ensure the waste is routed to the correct disposal facility.
-
Designate a Waste Stream: This compound must be collected as hazardous chemical waste . It should never be mixed with non-hazardous solid or liquid waste.
-
Avoid Sewer Disposal: Under no circumstances should this chemical be disposed of down the drain. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[11][12] This practice can damage plumbing, harm aquatic ecosystems, and interfere with wastewater treatment processes.
-
Check for Incompatibilities: Do not mix this waste with incompatible materials such as strong acids or strong oxidizing agents, which can react violently with the piperidine moiety.[1]
Step 3: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Select an Appropriate Container: Use a clean, leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene, glass). The container must have a secure, tight-fitting lid.[13]
-
Maintain Container Integrity: Keep the container closed at all times, except when adding waste.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Step 4: Labeling for Safety and Compliance
Accurate labeling prevents accidents and is a legal requirement.
-
Affix a Hazardous Waste Tag: As soon as you begin collecting waste in the container, attach your facility's official hazardous waste label.
-
Complete All Fields: Clearly write the full chemical name: "this compound". List all constituents and their approximate percentages if it is a mixture.
-
Indicate Hazards: Check the boxes on the label corresponding to the identified hazards: Flammable, Corrosive, and Toxic.
Step 5: Accumulation and Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Ignition Sources: Store away from all sources of ignition, such as open flames, hot plates, or sparking equipment.[14][15]
Step 6: Arrange for Final Disposal
The final step is the transfer of the waste to trained professionals for disposal.
-
Contact EHS: When the waste container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Professional Disposal: EHS will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic chemical is high-temperature incineration.[16]
Part 3: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Remove Ignition Sources: Extinguish all flames and turn off any spark-producing equipment.[1][4]
-
Control the Spill: If safe to do so, contain the spill by diking with an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[2][4] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Neutralize (for basic piperidine character): For residual material, consider covering the area with a weak acid absorbent or a commercial neutralizer for amines. A traditional recommendation for piperidine spills is to cover with dry lime or soda ash.[1]
-
Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it in a labeled hazardous waste container.[2][4]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Ventilate: Ventilate the area until the air is clear.[1]
Part 4: Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- AmericanBio Inc. (2015, February 23).
- National Oceanic and Atmospheric Administration. (n.d.). PIPERIDINE. CAMEO Chemicals.
- Sigma-Aldrich. (2025, December 24). Safety Data Sheet: 2-Propanol.
- Chemos GmbH & Co.KG. (n.d.).
- Carl ROTH GmbH + Co. KG. (2025, March 31).
- Sasol. (2024, November 12).
- Penta Chemicals. (2024, May 7).
- Fisher Scientific. (n.d.). Safety Data Sheet: Propan-2-ol.
- ChemicalBook. (2025, July 16). 1-Boc-2-(piperidin-4-yl)propan-2-ol.
- ChemReg.net. (2006, September 20).
- ChemicalBook. (n.d.). (R)-1-(piperidin-4-yl)propan-2-ol.
- Benchchem. (2025).
- Finar Limited. (2020, August 31).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10314, 1-(Piperidin-2-yl)propan-1-ol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66032, Piperidine-1-propanol.
- ABB. (n.d.).
- Sigma-Aldrich. (n.d.). 3-(Piperidin-4-yl)propan-1-ol.
- Chemos GmbH & Co.KG. (n.d.).
- Chemos GmbH & Co.KG. (n.d.).
- Chemchart. (n.d.). 2-(Piperidin-4-yl)propan-2-ol (22990-34-7).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- LookChem. (2017, August 20). 1-(naphthalen-2-yl)-3-(piperidin-1-yl)
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Marshall, C. M., Federice, J. G., Bell, C. N., Cox, P. B., & Njardarson, J. T. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry, 67(14), 11622–11655. [Link]
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR).
Sources
- 1. nj.gov [nj.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. americanbio.com [americanbio.com]
- 4. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.e.abb.com [library.e.abb.com]
- 7. chemos.de [chemos.de]
- 8. epa.gov [epa.gov]
- 9. chemos.de [chemos.de]
- 10. 1-(Piperidin-2-yl)propan-1-ol | C8H17NO | CID 10314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ashp.org [ashp.org]
- 12. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. chemos.de [chemos.de]
- 16. actylislab.com [actylislab.com]
A Senior Application Scientist's Guide to Safely Handling 1-(Piperidin-4-YL)propan-2-OL
Foundational Hazard Assessment
The risk profile of 1-(Piperidin-4-YL)propan-2-OL is logically inferred from its constituent parts. Piperidine is a flammable and corrosive base that can cause severe skin and eye damage.[1][2] Propan-2-ol is a highly flammable liquid and vapor that causes serious eye irritation and may lead to drowsiness or dizziness upon inhalation.[3][4] Consequently, this compound must be handled as a substance that is potentially flammable, corrosive, and irritating to the skin, eyes, and respiratory system.
| Hazard Class | Inferred from | Potential Effects |
| Flammability | Propan-2-ol, Piperidine | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can flash back from an ignition source.[1][5] |
| Corrosivity / Skin Irritation | Piperidine | Causes severe skin burns and irritation.[2] |
| Serious Eye Damage | Piperidine, Propan-2-ol | Causes serious eye damage and irritation.[2][4][5] |
| Acute Toxicity / Irritation | Piperidine, Propan-2-ol | May be harmful if inhaled, causing respiratory irritation, dizziness, or drowsiness.[3][4] Toxic if swallowed.[6] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of each component is directly linked to the chemical's hazard profile.
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Goggles are mandatory to provide a seal around the eyes, protecting against splashes and vapors that cause severe eye damage.[2][5] A face shield should be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential. |
| Hand Protection | Chemically Resistant Gloves | Nitrile or Neoprene gloves are required. Nitrile offers good resistance to alcohols, bases, and oils.[7] Always double-glove when handling neat material. Gloves must be inspected before use and disposed of immediately if contamination is suspected. Never reuse disposable gloves. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A long-sleeved, flame-resistant lab coat is necessary due to the high flammability risk. It should be fully buttoned to protect skin and personal clothing from potential splashes of the corrosive material.[8] |
| Respiratory Protection | NIOSH-Approved Respirator | While not typically required for small-scale use within a certified chemical fume hood, a respirator with an organic vapor cartridge is necessary if there is a potential for inhalation exposure, such as during a large spill or when engineering controls are not available or malfunctioning.[3][8] |
Operational Plan for Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring a safe experimental environment. This process integrates preparation, active handling, and post-handling decontamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the SDS for Piperidine and Propan-2-ol to remain familiar with their specific hazards.[1][2][3][5]
-
Ensure a certified chemical fume hood is operational and available for the procedure.
-
Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Don all required PPE as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of the compound exclusively within the chemical fume hood.
-
Ground all metal equipment and containers to prevent the buildup and discharge of static electricity, which could ignite flammable vapors.[9][10]
-
Use non-sparking tools for all transfers and manipulations.[3]
-
When transferring the liquid, pour carefully to minimize splashing. Use a funnel where appropriate.
-
Keep containers tightly sealed when not in use to prevent the escape of flammable and potentially harmful vapors.[11]
-
-
Post-Handling:
-
Decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste.
-
Carefully remove PPE, avoiding self-contamination. Remove gloves last, turning them inside out as they are removed.
-
Dispose of all contaminated single-use PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.[2]
-
Safe Handling Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Spill Management
Immediate and correct response to a spill is critical to prevent injury and further contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate the lab and contact the Environmental Health & Safety (EHS) office.
-
Contain (Small Spills < 100 mL): For small spills inside a fume hood, use a non-combustible absorbent material like sand, dry lime, or soda ash to cover the spill.[1] Do not use paper towels, as they are combustible.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[12]
-
Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report all spills to your supervisor and institutional EHS office.[12]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation or burns develop.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[2][13] |
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The container must be in good condition and have a secure lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from ignition sources.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Contact your institution's EHS office for specific procedures and scheduling.[1][2][12]
Waste Disposal Workflow
Caption: The required workflow for the proper disposal of all waste streams.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
- Penta Chemicals. (2024, May 7). Piperidine - Safety Data Sheet.
- Loba Chemie. (2024, February 26). PIPERIDINE AR - Safety Data Sheet.
- Thermo Fisher Scientific. (2025, November 1). 1-Propanol - Safety Data Sheet.
- PubChem. (n.d.). 1-(Piperidin-2-yl)propan-1-ol. National Center for Biotechnology Information.
- Miami University. (n.d.). Personal Protective Equipment.
- CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.
- Finar Limited. (2020, August 31). Isopropyl alcohol 70% solution - Material Safety Data Sheet.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Organic Chemistry Portal. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2.
- Fisher Scientific. (2023, October 20). Propan-2-ol - Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Piperidine Synthesis.
- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Defense Technical Information Center. (2025, June 4). Piperidine Synthesis.
- CLEAPSS Science. (2022). Student safety sheets 66 Higher alcohols.
- WIPO Patentscope. (2007, September 13). WO/2007/102767 PIPERIDINE DERIVATIVES....
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Propan-2-ol.
Sources
- 1. nj.gov [nj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fishersci.com [fishersci.com]
- 4. MSDS Isopropanol [search.abb.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 1-(Piperidin-2-yl)propan-1-ol | C8H17NO | CID 10314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. chemos.de [chemos.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. actylislab.com [actylislab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
